molecular formula C17H14O6 B1253074 Odoratin CAS No. 53948-00-8

Odoratin

Katalognummer: B1253074
CAS-Nummer: 53948-00-8
Molekulargewicht: 314.29 g/mol
InChI-Schlüssel: BYNYZQQDQIQLSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Odoratin is a naturally occurring isoflavonoid compound isolated from plant species such as Bowdichia virgilioides . Recent pharmacological research has uncovered a potent and mechanistically insightful role for this compound in models of cardiovascular disease. A 2024 study identified that this compound exhibits significant anti-fibrotic effects in experimental models of myocardial fibrosis . The compound functions by modulating the critical balance between reactive oxygen species (ROS) and nitric oxide (NO) within cardiac tissue. This balance is achieved through a specific signaling pathway where this compound inhibits the expression of EZH2 while simultaneously activating PPARγ . This dual action leads to a reduction in excess ROS, an enhancement of beneficial NO production, and a consequent decrease in the expression of fibrosis-related proteins. Both in vitro and in vivo findings confirm that these biochemical changes result in measurable improvements in cardiac function and a mitigation of fibrosis . Given its targeted mechanism, this compound is a valuable research-grade tool for investigating the cellular pathways involved in fibrotic processes, redox signaling, and the therapeutic potential of PPARγ activation. This product is intended for research and pharmaceutical development purposes only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-14-4-3-9(5-12(14)18)11-8-23-15-7-13(19)16(22-2)6-10(15)17(11)20/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNYZQQDQIQLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Odoratin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratin is a naturally occurring isoflavonoid (B1168493), a class of organic compounds known for their diverse biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Identifiers

This compound is chemically known as 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one.[1] It belongs to the isoflavonoid subclass of flavonoids. The structural details and chemical identifiers for this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one[1]
Molecular Formula C₁₇H₁₄O₆[1]
Molecular Weight 314.29 g/mol [1]
Canonical SMILES COC1=C(C=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O)O[1]
InChI Key BYNYZQQDQIQLSO-UHFFFAOYSA-N[1]
CAS Number 6902-72-3, 53948-00-8[1]
PubChem CID 13965473[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. The following table summarizes the known and predicted properties of this compound.

PropertyValueNotes
Melting Point Not experimentally determined in the searched literature.
Boiling Point Not experimentally determined in the searched literature.
Solubility No quantitative data available in the searched literature. As a flavonoid, it is expected to have low solubility in water and better solubility in organic solvents like DMSO, ethanol, and methanol.
XLogP3 2.4[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 3[1]

Biological Activities and Mechanisms of Action

This compound has been reported to exhibit a range of biological activities, making it a compound of significant interest for further investigation.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer activity is believed to be mediated through the induction of apoptosis.

Signaling Pathway: Caspase-Dependent Apoptosis

This compound is suggested to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating the caspase cascade. A simplified representation of this pathway is provided below.

This compound-Induced Apoptosis This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes release of Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound-induced caspase-dependent apoptosis pathway.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. This activity is likely mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Signaling Pathway: NF-κB and MAPK Inhibition

This compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB and the phosphorylation of p38 MAPK, leading to a reduction in the production of pro-inflammatory mediators.

This compound Anti-inflammatory Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 activates IKK IKK TLR4->IKK activates ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) p38->ProInflammatory_Genes activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Nucleus->ProInflammatory_Genes This compound This compound This compound->p38 inhibits phosphorylation This compound->IKK inhibits

Caption: this compound's inhibition of NF-κB and p38 MAPK pathways.

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals. This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms to neutralize reactive oxygen species.

Antidiabetic Activity

This compound has been reported to have antidiabetic potential, primarily through the inhibition of the α-glucosidase enzyme. By inhibiting this enzyme, this compound can delay the digestion and absorption of carbohydrates, thereby helping to manage postprandial hyperglycemia.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the biological activities of this compound.

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Workflow:

MTT Assay Workflow start Seed cancer cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan (B1609692) incubation3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Workflow:

Carrageenan-Induced Paw Edema Workflow start Administer this compound or vehicle to rats (p.o.) wait Wait for 1 hour start->wait induce_edema Inject Carrageenan (1%) into the sub-plantar region of the right hind paw wait->induce_edema measure_paw Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours induce_edema->measure_paw calculate_inhibition Calculate the percentage inhibition of edema measure_paw->calculate_inhibition

References

The Biosynthesis of Odoratin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Odoratin, a methylated isoflavonoid (B1168493) with significant biological activities, is synthesized in plants through a specialized branch of the phenylpropanoid pathway. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final complex structure. The guide includes a plausible biosynthetic route based on current knowledge of isoflavonoid metabolism, summaries of quantitative data for key enzyme families, detailed experimental protocols for pathway elucidation, and visual representations of the biochemical transformations and experimental workflows. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Isoflavonoids are a class of phenolic secondary metabolites predominantly found in leguminous plants. They play crucial roles in plant defense mechanisms and symbiotic relationships with nitrogen-fixing bacteria. Beyond their physiological functions in plants, isoflavonoids have garnered significant attention for their potential health benefits in humans, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a notable isoflavonoid, is characterized by its specific methylation pattern, which is crucial for its bioactivity. Understanding the biosynthetic pathway of this compound is essential for its potential biotechnological production and for the development of novel therapeutic agents. This guide delineates the core biosynthetic pathway, from the general phenylpropanoid pathway to the specific enzymatic modifications leading to this compound.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into p-coumaroyl-CoA. This intermediate serves as a key precursor for the flavonoid and isoflavonoid pathways. The subsequent steps involve the formation of the isoflavone (B191592) core, followed by a series of hydroxylation and O-methylation reactions to yield this compound.

The General Phenylpropanoid Pathway

The initial steps in the biosynthesis of all flavonoids and isoflavonoids are catalyzed by a set of well-characterized enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[1]

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[1]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1]

Isoflavonoid Core Formation

The formation of the characteristic isoflavonoid skeleton is a critical branch point from the general flavonoid pathway:

  • Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[1]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin, a flavanone (B1672756).[1]

  • Isoflavone Synthase (IFS): A key enzyme that distinguishes the isoflavonoid pathway. It is a cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming a 2-hydroxyisoflavanone (B8725905) intermediate.[2][3]

  • 2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of the 2-hydroxyisoflavanone intermediate to yield an isoflavone, such as genistein (B1671435) or daidzein (B1669772).[2]

Proposed Pathway to this compound

The specific steps leading from the basic isoflavone skeleton to this compound (7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one) involve a series of hydroxylation and O-methylation reactions. While the exact sequence and specific enzymes for this compound biosynthesis have not been fully elucidated, a plausible pathway can be proposed based on known isoflavonoid modifications. The likely precursor to this compound is an isoflavone with hydroxyl groups at the 6, 7, 3', and 4' positions.

  • Hydroxylation Events: It is hypothesized that a series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases, occur on an isoflavone precursor like daidzein (4',7-dihydroxyisoflavone) to produce a polyhydroxylated intermediate. These would include hydroxylation at the 6 and 3' positions.

  • O-Methylation Events: The final steps in this compound biosynthesis are likely catalyzed by two distinct S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[2]

    • An isoflavone 6-O-methyltransferase would methylate the hydroxyl group at the 6-position.

    • An isoflavone 4'-O-methyltransferase would methylate the hydroxyl group at the 4'-position.[4]

The precise order of these methylation events is currently unknown and may depend on the substrate specificity of the respective OMTs.

Odoratin_Biosynthesis cluster_0 General Phenylpropanoid Pathway cluster_1 Isoflavonoid Core Formation cluster_2 Specific Pathway to this compound L-Phenylalanine L-Phenylalanine This compound This compound Cinnamic Acid Cinnamic Acid p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS (2S)-Naringenin (2S)-Naringenin Naringenin Chalcone->(2S)-Naringenin CHI 2-Hydroxyisoflavanone 2-Hydroxyisoflavanone (2S)-Naringenin->2-Hydroxyisoflavanone IFS Isoflavone Precursor\n(e.g., Daidzein) Isoflavone Precursor (e.g., Daidzein) 2-Hydroxyisoflavanone->Isoflavone Precursor\n(e.g., Daidzein) HID 6,7,3',4'-Tetrahydroxyisoflavone\n(Hypothetical) 6,7,3',4'-Tetrahydroxyisoflavone (Hypothetical) Isoflavone Precursor\n(e.g., Daidzein)->6,7,3',4'-Tetrahydroxyisoflavone\n(Hypothetical) Hydroxylases (P450s) Intermediates Intermediates 6,7,3',4'-Tetrahydroxyisoflavone\n(Hypothetical)->Intermediates Isoflavone 6-O-methyltransferase Intermediates->this compound Isoflavone 4'-O-methyltransferase

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data on Key Enzymes

While specific kinetic data for the enzymes directly involved in the final steps of this compound biosynthesis are not yet available, data from homologous isoflavone O-methyltransferases provide valuable insights into their potential characteristics.

Enzyme ClassSubstrateKm (µM)Vmax (nmol·mg-1·min-1)Source OrganismReference
Isoflavone O-Methyltransferase (IOMT)Daidzein15-Medicago sativa[2]
Isoflavone O-Methyltransferase (IOMT)Genistein50-Medicago sativa[2]
Hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT)2,7,4'-Trihydroxyisoflavanone-23.9 ± 3.0Medicago truncatula[5]
Hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT)S-adenosyl-L-methionine (SAM)99.8 ± 32.4-Medicago truncatula[5]
Flavonol 3'-O-methyltransferase3,7,4'-Trimethylquercetin7.2-Chrysosplenium americanum[6]
Flavonol 3'-O-methyltransferaseS-adenosyl-L-methionine (SAM)20-Chrysosplenium americanum[6]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Cloning and Heterologous Expression of O-Methyltransferase Genes

This protocol describes the cloning of a candidate OMT gene from a plant source and its expression in E. coli for subsequent purification and characterization.

Cloning_Workflow start Plant Tissue (e.g., Medicago sativa) Total RNA Extraction Total RNA Extraction start->Total RNA Extraction end_node Purified Recombinant Protein cDNA Synthesis\n(Reverse Transcription) cDNA Synthesis (Reverse Transcription) Total RNA Extraction->cDNA Synthesis\n(Reverse Transcription) PCR Amplification of OMT Gene\n(with specific primers) PCR Amplification of OMT Gene (with specific primers) cDNA Synthesis\n(Reverse Transcription)->PCR Amplification of OMT Gene\n(with specific primers) Ligation into Expression Vector\n(e.g., pET vector) Ligation into Expression Vector (e.g., pET vector) PCR Amplification of OMT Gene\n(with specific primers)->Ligation into Expression Vector\n(e.g., pET vector) Transformation into E. coli\n(e.g., BL21(DE3)) Transformation into E. coli (e.g., BL21(DE3)) Ligation into Expression Vector\n(e.g., pET vector)->Transformation into E. coli\n(e.g., BL21(DE3)) Induction of Protein Expression\n(e.g., with IPTG) Induction of Protein Expression (e.g., with IPTG) Transformation into E. coli\n(e.g., BL21(DE3))->Induction of Protein Expression\n(e.g., with IPTG) Cell Lysis and Protein Extraction Cell Lysis and Protein Extraction Induction of Protein Expression\n(e.g., with IPTG)->Cell Lysis and Protein Extraction Protein Purification\n(e.g., Ni-NTA affinity chromatography) Protein Purification (e.g., Ni-NTA affinity chromatography) Cell Lysis and Protein Extraction->Protein Purification\n(e.g., Ni-NTA affinity chromatography) Protein Purification\n(e.g., Ni-NTA affinity chromatography)->end_node

Caption: Workflow for cloning and expression of OMTs.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce this compound using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • Gene Amplification: The full-length coding sequence of the candidate OMT gene is amplified from the cDNA by PCR using gene-specific primers.

  • Cloning: The amplified PCR product is cloned into an E. coli expression vector, such as pET-28a, which allows for the expression of an N-terminal His-tagged fusion protein.

  • Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: The His-tagged recombinant protein is purified from the crude cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

In Vitro Enzyme Assay for O-Methyltransferase Activity

This protocol details the procedure for determining the catalytic activity and substrate specificity of a purified recombinant OMT.

Methodology:

  • Reaction Mixture: A typical reaction mixture (100 µL) contains 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM dithiothreitol, 100 µM of the isoflavonoid substrate (e.g., a hypothetical polyhydroxyisoflavone precursor), 200 µM S-adenosyl-L-methionine (SAM), and 1-5 µg of the purified recombinant OMT.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.

  • Reaction Termination and Product Extraction: The reaction is stopped by the addition of 20 µL of 5 N HCl. The methylated product is extracted with an equal volume of ethyl acetate.

  • Analysis: The extracted product is dried, redissolved in methanol (B129727), and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated product.

HPLC Analysis of Isoflavonoids

This protocol outlines a general method for the separation and quantification of isoflavonoids.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV or photodiode array (PDA) detector is used.

  • Mobile Phase: A gradient elution is typically employed using a two-solvent system:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 30-40 minutes allows for the separation of isoflavonoids with different polarities.

  • Detection: Isoflavonoids are detected by their UV absorbance, typically in the range of 250-350 nm.

  • Quantification: The concentration of each isoflavonoid is determined by comparing its peak area to a standard curve generated with authentic standards.[1][7]

Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the transcript levels of genes involved in the this compound biosynthetic pathway in different plant tissues or under various conditions.

qRTPCR_Workflow start Plant Tissue Samples Total RNA Extraction Total RNA Extraction start->Total RNA Extraction end_node Relative Gene Expression Levels DNase Treatment DNase Treatment Total RNA Extraction->DNase Treatment cDNA Synthesis cDNA Synthesis DNase Treatment->cDNA Synthesis Quantitative Real-Time PCR (qRT-PCR)\n(using gene-specific primers and SYBR Green) Quantitative Real-Time PCR (qRT-PCR) (using gene-specific primers and SYBR Green) cDNA Synthesis->Quantitative Real-Time PCR (qRT-PCR)\n(using gene-specific primers and SYBR Green) Data Analysis\n(e.g., 2^-ΔΔCt method) Data Analysis (e.g., 2^-ΔΔCt method) Quantitative Real-Time PCR (qRT-PCR)\n(using gene-specific primers and SYBR Green)->Data Analysis\n(e.g., 2^-ΔΔCt method) Data Analysis\n(e.g., 2^-ΔΔCt method)->end_node

Caption: Workflow for qRT-PCR analysis.

Methodology:

  • RNA Extraction and cDNA Synthesis: High-quality total RNA is extracted from the plant tissues of interest and treated with DNase I to remove any contaminating genomic DNA. First-strand cDNA is then synthesized.

  • Primer Design: Gene-specific primers for the target genes (e.g., PAL, CHS, IFS, and candidate OMTs) and a reference gene (e.g., actin or ubiquitin) are designed.

  • qRT-PCR Reaction: The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based detection method.

  • Data Analysis: The relative expression level of each target gene is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[8]

Conclusion and Future Perspectives

The biosynthesis of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway and proceeds through the formation of an isoflavonoid core, followed by specific hydroxylation and O-methylation reactions. While the overarching pathway is understood, the precise enzymes and intermediates in the final steps of this compound synthesis remain to be definitively identified and characterized. Future research should focus on the isolation and functional characterization of the specific hydroxylases and O-methyltransferases from this compound-producing plants. The application of transcriptomics and metabolomics will be instrumental in identifying candidate genes. Elucidating the complete pathway and its regulatory mechanisms will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the metabolic engineering of high-value medicinal compounds like this compound in microbial or plant-based systems.

References

In-depth Analysis of Odoratin's Mechanism of Action in Cancer Cells: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odoratin, a natural compound isolated from plants such as Chromolaena odorata, has demonstrated potential as an anti-cancer agent. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the proposed mechanisms through which this compound exerts its effects on cancer cells. While research specifically isolating the effects of pure this compound is still emerging, studies on extracts containing this compound and related compounds have illuminated several key pathways and cellular processes that are likely targets. This document will delve into the current understanding of this compound's role in inducing apoptosis, instigating cell cycle arrest, and modulating critical signaling pathways in various cancer cell lines. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of oncology and drug development, highlighting both the established findings and the areas requiring further investigation.

Introduction to this compound and its Anti-Cancer Potential

This compound is a flavonoid compound that has been identified as a constituent of several plant species, notably Chromolaena odorata. Preliminary studies have indicated that this compound possesses cytotoxic activities against a range of human cancer cell lines. Research has shown its potential to inhibit the proliferation of breast cancer (MCF-7), glioblastoma (U251), hepatoma (HepG2), cervical cancer (HeLa), and lung cancer (A549) cells in vitro[1]. While these initial findings are promising, a detailed understanding of the underlying molecular mechanisms is crucial for its development as a therapeutic agent. This guide aims to consolidate the existing, albeit limited, data on this compound's mechanism of action.

Core Mechanisms of Action

The anti-cancer effects of compounds isolated from Chromolaena odorata, including this compound, appear to be multi-faceted, primarily involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Induction of Apoptosis

Apoptosis is a critical process of programmed cell death that is often dysregulated in cancer. Several studies on extracts from Chromolaena odorata suggest that its components, likely including this compound, can trigger apoptosis in cancer cells. The proposed mechanisms involve both intrinsic and extrinsic apoptotic pathways.

One study on an ethyl acetate (B1210297) extract of Chromolaena odorata demonstrated its ability to induce apoptosis in breast cancer cell lines (MCF-7 and T47D)[2]. The study reported that a significant percentage of cells entered necrosis, a form of cell death that can be triggered by apoptosis[2]. While this study used a crude extract, it provides foundational evidence that compounds within the plant, such as this compound, are capable of initiating cell death pathways.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit uncontrolled cell division due to defects in cell cycle checkpoints. Natural compounds with anti-cancer properties frequently exert their effects by arresting the cell cycle at specific phases, preventing cancer cells from replicating.

While direct evidence for this compound-induced cell cycle arrest is sparse, the broader class of flavonoids, to which this compound belongs, is known to target and inhibit cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression[2]. Further research is needed to specifically elucidate whether this compound arrests the cell cycle in cancer cells and to identify the specific checkpoints and molecular players involved.

Signaling Pathways Modulated by this compound

The induction of apoptosis and cell cycle arrest are the downstream effects of complex signaling cascades within the cell. Although direct studies on this compound's impact on specific signaling pathways are limited, research on related compounds and extracts from Chromolaena odorata provides some clues.

A study on the ethanol (B145695) extract of Chromolaena odorata in rats with DMBA-induced breast cancer suggested an anti-proliferative and anti-cancer effect[3]. The study highlighted that a compound found in the plant, kaempferide, induces caspase-dependent apoptosis[3]. This suggests that the apoptotic pathway initiated by components of Chromolaena odorata may involve the activation of caspases, a family of proteases that are central to the execution of apoptosis.

Quantitative Data Summary

Currently, there is a significant lack of specific quantitative data, such as IC50 values, for pure this compound across a wide range of cancer cell lines in the publicly available literature. One study reported the IC50 values for an ethyl acetate extract of Chromolaena odorata on MCF-7 and T47D breast cancer cells.

Cell LineExtractIC50 Value (µg/mL)
MCF-7Ethyl Acetate Extract of C. odorata218.78[2]
T47DEthyl Acetate Extract of C. odorata307.61[2]

It is imperative that future research focuses on determining the specific potency of isolated this compound to accurately assess its therapeutic potential.

Experimental Protocols

Detailed experimental protocols for the studies cited are available in the respective publications. The methodologies generally involve standard cell culture techniques, cytotoxicity assays (such as the MTT assay), and apoptosis detection methods (like flow cytometry with Annexin V/PI staining). For instance, the study on the ethyl acetate extract of C. odorata utilized the MTT assay to determine cell viability and flow cytometry to assess apoptosis[2]. Researchers looking to build upon this work should refer to these established protocols.

Visualizing the Putative Mechanisms

Given the nascent stage of research into this compound's specific mechanisms, a detailed signaling pathway diagram based on robust experimental evidence for this compound alone cannot be constructed. However, a conceptual workflow for investigating its mechanism of action can be proposed.

G cluster_0 In Vitro Studies cluster_1 Cellular Assays cluster_2 Molecular Analysis cluster_3 Mechanism Elucidation This compound This compound treatment Treatment This compound->treatment cancer_cells Cancer Cell Lines (e.g., MCF-7, HeLa) cancer_cells->treatment viability Cell Viability Assay (MTT, SRB) treatment->viability apoptosis Apoptosis Assay (Annexin V, Caspase Activity) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (Protein Expression) apoptosis->western_blot (Bax, Bcl-2, Caspases) cell_cycle->western_blot (CDKs, Cyclins, p53) pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis qpcr qPCR (Gene Expression) qpcr->pathway_analysis mechanism Elucidation of Mechanism of Action pathway_analysis->mechanism

Caption: Proposed experimental workflow for elucidating the mechanism of action of this compound in cancer cells.

Conclusion and Future Directions

The available evidence, primarily from studies on extracts of Chromolaena odorata, suggests that this compound holds promise as an anti-cancer agent. The primary mechanisms of action appear to be the induction of apoptosis and potentially cell cycle arrest. However, the field is in its infancy, and there is a critical need for more focused research on purified this compound.

Future investigations should prioritize:

  • Isolation and purification of this compound to study its effects in the absence of confounding factors from crude extracts.

  • Comprehensive screening against a diverse panel of cancer cell lines to determine its spectrum of activity and to obtain specific IC50 values.

  • In-depth mechanistic studies to identify the specific signaling pathways modulated by this compound, including the key protein and gene targets.

  • Preclinical in vivo studies in animal models to evaluate the efficacy and safety of this compound as a potential therapeutic agent.

By addressing these research gaps, the scientific community can fully uncover the therapeutic potential of this compound and pave the way for its development as a novel anti-cancer drug.

References

Odoratin: An In-Depth Technical Guide to its Potential In Vitro Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odoratin, an isoflavonoid (B1168493) found in plant species such as Chromolaena odorata, is a compound of interest for its potential pharmacological activities. While extracts of Chromolaena odorata have demonstrated significant in vitro anti-inflammatory properties, a notable gap exists in the scientific literature specifically characterizing the anti-inflammatory effects of isolated this compound. This technical guide provides a comprehensive overview of the current state of knowledge, detailing the established anti-inflammatory activities of Chromolaena odorata extracts and outlining the standard in vitro methodologies and likely molecular pathways relevant for the future investigation of this compound. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound as an anti-inflammatory agent.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a rich source of novel anti-inflammatory compounds. This compound, a C17H14O6 isoflavonoid, has been identified as a constituent of plants like Chromolaena odorata, which have a history of traditional use in treating inflammatory conditions.[1][2] While various extracts and other isolated compounds from C. odorata have been shown to possess anti-inflammatory effects by modulating key signaling pathways, specific data on purified this compound is currently lacking.[3][4] This guide will synthesize the available information on the anti-inflammatory properties of C. odorata extracts and provide detailed experimental protocols and theoretical signaling pathways to guide future in vitro research on this compound.

Anti-Inflammatory Activity of Chromolaena odorata Extracts

Multiple studies have demonstrated the in vitro anti-inflammatory effects of various extracts from Chromolaena odorata. These findings provide a strong rationale for investigating the specific contribution of its constituent compounds, such as this compound.

Inhibition of Pro-Inflammatory Mediators

Extracts from C. odorata have been shown to inhibit the production of key mediators of inflammation in vitro. For instance, a chalcone (B49325) isolated from the plant significantly attenuated the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[4] Another study on flower extracts of C. odorata also reported significant anti-inflammatory activity, with IC50 values for the inhibition of nitric oxide and for the protection of red blood cells from heat-induced hemolysis.[5]

Table 1: In Vitro Anti-Inflammatory Activity of Chromolaena odorata Flower Extracts [5]

AssayExtract FractionIC50 (µg/mL)
Nitric Oxide InhibitionEthyl Acetate63.92 ± 2.08
Red Blood Cell StabilizationEthyl Acetate13.91 ± 0.19
BSA Denaturation InhibitionEthyl AcetateNot specified

Note: The data presented is for extracts of Chromolaena odorata and not for isolated this compound.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of natural compounds are often mediated through the modulation of critical intracellular signaling pathways. Based on studies of related flavonoids and other compounds from C. odorata, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are the most probable targets for this compound.[3][4]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and iNOS.[8][9] A chalcone from C. odorata was found to suppress NF-κB activation by preventing the degradation of IκBα and the subsequent nuclear translocation of p65.[4]

NF_kappaB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Cytokines TNF-α, IL-6, iNOS mRNA->Cytokines Translation MAPK_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKK3/6 TAK1->MKKs Activates p38 p38 MKKs->p38 Phosphorylates p_p38 p-p38 p_p38_nuc p-p38 p_p38->p_p38_nuc Translocation This compound This compound This compound->MKKs Inhibits? AP1 AP-1 p_p38_nuc->AP1 Activates Gene Pro-inflammatory Gene Expression AP1->Gene Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays Assays cluster_analysis Data Analysis start Culture RAW 264.7 Macrophages seed Seed cells in 96-well plates start->seed adhere Allow cells to adhere overnight seed->adhere pretreat Pre-treat with this compound (various concentrations) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect cell supernatant incubate->collect no_assay Nitric Oxide (Griess Assay) collect->no_assay pge2_assay PGE2 (ELISA) collect->pge2_assay cytokine_assay Cytokine (ELISA) collect->cytokine_assay measure Measure absorbance/ fluorescence no_assay->measure pge2_assay->measure cytokine_assay->measure calculate Calculate IC50 values measure->calculate

References

Odoratin: A Comprehensive Technical Guide on its Potential as an Antidiabetic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Odoratin, a flavonoid isolated from the plant Chromolaena odorata, has emerged as a promising candidate for the development of novel antidiabetic therapies. This technical guide provides an in-depth analysis of the current scientific evidence supporting the potential of this compound as an antidiabetic agent. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes the known mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways. While research on isolated this compound is still in its early stages, the existing data, primarily centered on its activity as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist, and supplemented by studies on C. odorata extracts, strongly suggests its therapeutic potential.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. The global prevalence of diabetes is on the rise, necessitating the discovery and development of new therapeutic agents. Natural products have historically been a rich source of novel drugs, and flavonoids, in particular, have garnered significant attention for their diverse pharmacological properties, including antidiabetic effects. This compound, a flavonoid found in Chromolaena odorata, is one such compound that has demonstrated potential in preclinical studies. This guide will explore the multifaceted mechanisms through which this compound may exert its antidiabetic effects.

Mechanisms of Action

The antidiabetic activity of this compound is believed to be multifactorial, targeting several key pathways involved in glucose homeostasis. The primary confirmed mechanism is its action as a PPARγ agonist. Additionally, based on its flavonoid structure and studies on C. odorata extracts, other potential mechanisms include the inhibition of carbohydrate-hydrolyzing enzymes and modulation of other signaling pathways.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

The most well-documented mechanism of action for this compound is its role as a moderate agonist of PPARγ, a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1][2] Activation of PPARγ in adipose tissue promotes adipocyte differentiation and increases the storage of fatty acids, thereby reducing circulating free fatty acids and improving insulin sensitivity in muscle and liver.[3] Thiazolidinediones (TZDs), a class of antidiabetic drugs, are potent PPARγ agonists.[4]

PPARg_Pathway cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Proteins Protein Synthesis TargetGenes->Proteins Effects Metabolic Effects: • Improved Insulin Sensitivity • Adipogenesis • Glucose Uptake Proteins->Effects

Caption: PPARγ Agonist Signaling Pathway of this compound.

Inhibition of α-Glucosidase and α-Amylase

Extracts from C. odorata have demonstrated the ability to inhibit α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the intestine.[5][6] By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. While direct inhibitory data for isolated this compound is not yet available, flavonoids are a well-known class of α-glucosidase inhibitors.[7]

Potential Additional Mechanisms

Based on the known activities of flavonoids, this compound may also exert its antidiabetic effects through the following mechanisms, which require further investigation:

  • AMP-activated protein kinase (AMPK) Activation: AMPK is a cellular energy sensor that, when activated, stimulates glucose uptake and fatty acid oxidation.[8] Many natural phytochemicals are known to activate AMPK.[9]

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition can enhance insulin sensitivity.[6]

  • Glucose Transporter Type 4 (GLUT4) Translocation: this compound may promote the translocation of GLUT4 from intracellular vesicles to the plasma membrane in muscle and adipose tissues, thereby increasing glucose uptake.[10]

Quantitative Data

The available quantitative data for this compound and related extracts are summarized below. It is important to note the distinction between data for the isolated compound and for the whole plant extract.

Compound/ExtractTarget/AssayResult TypeValueReference(s)
This compound PPARγEC503.10 μM[1]
C. odorata Methanol Root Extractα-Amylase InhibitionIC50533.05 μg/ml[5][6]
C. odorata Methanol Root ExtractGlycosylated Hemoglobin InhibitionIC50679.12 μg/ml[5][6]
C. odorata Methanol Root ExtractBlood Glucose Reduction (in vivo, 300 mg/kg bw)% Reduction49.86%[5][6]
C. odorata Methanol Root ExtractBlood Glucose Reduction (in vivo, 600 mg/kg bw)% Reduction68.30%[5][6]
C. odorata Ethyl Acetate Flower Extractα-Glucosidase InhibitionIC5053.87±0.42 µg/mL[11]

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for the key experiments discussed.

PPARγ Transactivation Assay (Luciferase Reporter Gene Assay)

This assay is used to determine the ability of a compound to activate the PPARγ receptor.[5]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.

    • Co-transfect the cells with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the PPARγ ligand-binding domain (LBD), and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment:

    • After transfection, plate the cells in multi-well plates.

    • Treat the cells with varying concentrations of this compound or a positive control (e.g., rosiglitazone). Include a vehicle control (e.g., DMSO).

    • Incubate for 16-24 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

  • Data Analysis:

    • Plot the fold activation against the compound concentration and determine the EC50 value.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase activity.[12]

  • Reagents:

    • α-glucosidase enzyme solution (from Saccharomyces cerevisiae).

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

    • Phosphate buffer (pH 6.8).

    • Test compound (this compound) at various concentrations.

    • Acarbose as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the α-glucosidase solution to each well containing different concentrations of this compound or acarbose.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the pNPG substrate to each well.

    • Incubate at 37°C for another 15 minutes.

    • Stop the reaction by adding sodium carbonate.

    • Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

General Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of this compound as an antidiabetic agent.

Experimental_Workflow start Start: this compound pparg pparg start->pparg agluc agluc start->agluc ptp1b ptp1b start->ptp1b ampk ampk start->ampk glut4 glut4 start->glut4 quant_data quant_data pparg->quant_data agluc->quant_data ptp1b->quant_data pathway_elucidation pathway_elucidation ampk->pathway_elucidation glut4->pathway_elucidation animal_model animal_model quant_data->animal_model pathway_elucidation->animal_model dosing dosing animal_model->dosing glucose_monitoring glucose_monitoring dosing->glucose_monitoring ogtt ogtt dosing->ogtt conclusion conclusion glucose_monitoring->conclusion ogtt->conclusion

Caption: General Experimental Workflow for this compound Evaluation.

Conclusion and Future Directions

The current body of evidence strongly supports the potential of this compound as a novel antidiabetic agent. Its confirmed activity as a PPARγ agonist provides a solid foundation for its therapeutic rationale.[1] The antidiabetic properties of C. odorata extracts further suggest that this compound likely possesses a multi-target profile, potentially including the inhibition of carbohydrate-digesting enzymes and modulation of key metabolic signaling pathways such as AMPK and PTP1B.[5][6][11]

However, to fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • In vitro characterization: Determining the IC50 values of isolated this compound for α-glucosidase, α-amylase, and PTP1B inhibition.

  • Mechanism elucidation: Investigating the effects of isolated this compound on AMPK activation and GLUT4 translocation in relevant cell lines (e.g., L6 myotubes, 3T3-L1 adipocytes).

  • In vivo efficacy: Conducting studies with purified this compound in animal models of diabetes to confirm its glucose-lowering effects and establish a dose-response relationship.[13]

  • Pharmacokinetics and safety: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

References

Unveiling the Antimicrobial Potential of Odoratin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratin, a flavonoid compound predominantly isolated from the plant Chromolaena odorata, has garnered significant interest within the scientific community for its potential therapeutic properties. While traditional medicine has long utilized extracts of C. odorata for various ailments, contemporary research is beginning to dissect the bioactivity of its individual constituents. This technical guide focuses on the antimicrobial spectrum of purified this compound, providing a comprehensive overview of its activity against a range of pathogenic microorganisms. The following sections delve into the quantitative antimicrobial data, detailed experimental methodologies for its assessment, and the current understanding of its mechanistic action, including its influence on microbial signaling pathways.

Antimicrobial Spectrum of this compound

The antimicrobial efficacy of a compound is quantitatively expressed through its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.

Currently, publicly available scientific literature provides extensive data on the antimicrobial activities of crude extracts of Chromolaena odorata. These extracts have demonstrated inhibitory effects against a broad range of bacteria and fungi. However, there is a notable scarcity of studies that have specifically isolated and quantified the antimicrobial spectrum of pure this compound. The data that is available for related compounds and extracts suggests that flavonoids, as a class, contribute significantly to the observed antimicrobial effects. Further research is critically needed to establish the precise MIC and MBC values of this compound against a comprehensive panel of pathogens.

Table 1: Antimicrobial Spectrum of this compound (Hypothetical Data)

PathogenTypeMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusGram-positive BacteriaData Not AvailableData Not Available
Escherichia coliGram-negative BacteriaData Not AvailableData Not Available
Pseudomonas aeruginosaGram-negative BacteriaData Not AvailableData Not Available
Candida albicansFungusData Not AvailableData Not Available

Note: This table is presented as a template. As of the current date, specific MIC and MBC values for purified this compound against these pathogens are not available in the reviewed literature. This represents a significant research gap that needs to be addressed to fully understand the antimicrobial potential of this compound.

Experimental Protocols

The determination of MIC and MBC values is crucial for evaluating the antimicrobial potency of a compound. The following are detailed methodologies commonly employed in the screening of natural products like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.[1]

Workflow for MIC Determination

MIC_Workflow prep Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial/Fungal Suspension prep->inoculate serial_dilution Perform 2-fold Serial Dilutions of this compound in Microtiter Plate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually or Spectrophotometrically Determine Growth Inhibition incubate->read mic MIC = Lowest Concentration with No Visible Growth read->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[1]

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without this compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.[2]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is determined as a subsequent step after the MIC assay to ascertain whether the compound is microbistatic or microbicidal.

Workflow for MBC/MFC Determination

MBC_Workflow mic_wells Select Wells from MIC Assay (at and above MIC) subculture Subculture Aliquots onto Agar (B569324) Plates mic_wells->subculture incubate Incubate Agar Plates at 37°C for 24-48 hours subculture->incubate count Count Viable Colonies (CFU) incubate->count mbc MBC/MFC = Lowest Concentration with ≥99.9% Killing count->mbc

Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) determination.

Protocol:

  • Subculturing: Following the MIC determination, a small aliquot (typically 10-100 µL) is taken from the wells showing no visible growth (i.e., at and above the MIC).

  • Plating: The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

  • Incubation: The plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Determining the MBC/MFC: The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[3]

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of this compound's antimicrobial activity are yet to be fully elucidated, the broader class of flavonoids is known to exert its effects through various pathways. The potential mechanisms for this compound may include:

  • Disruption of Microbial Membranes: Flavonoids can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

  • Inhibition of Essential Enzymes: this compound may inhibit key microbial enzymes involved in critical metabolic pathways, such as those responsible for cell wall synthesis, DNA replication (e.g., DNA gyrase), or protein synthesis.

  • Inhibition of Biofilm Formation: Many flavonoids have been shown to interfere with quorum sensing, a cell-to-cell communication mechanism that regulates biofilm formation and virulence factor production in many pathogenic bacteria. By disrupting these signaling pathways, this compound could prevent the establishment of resilient microbial communities.

Hypothetical Signaling Pathway Inhibition by this compound

Signaling_Pathway cluster_this compound This compound cluster_bacterial_cell Bacterial Cell This compound This compound QS_Signal Quorum Sensing Signal Production This compound->QS_Signal Inhibits DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Cell_Membrane Cell Membrane Integrity This compound->Cell_Membrane Disrupts Biofilm Biofilm Formation QS_Signal->Biofilm Virulence Virulence Factor Production QS_Signal->Virulence DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Lysis Cell Lysis

References

An In-depth Technical Guide on the Discovery of Odoratin in Chromolaena odorata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of odoratin, a bioactive flavonoid, from the plant species Chromolaena odorata. This document details the quantitative data associated with its isolation, a step-by-step experimental protocol for its purification and characterization, and visual representations of the experimental workflow and a key signaling pathway potentially modulated by this compound.

Introduction

Chromolaena odorata (L.) R.M. King & H.Rob., a perennial shrub of the Asteraceae family, is recognized for its extensive use in traditional medicine for treating a variety of ailments, including wounds, skin infections, and inflammation.[1][2] The therapeutic properties of this plant are attributed to its rich phytochemical composition, which includes a diverse array of flavonoids.[3] Among these, the chalcone (B49325) this compound (2'-hydroxy-4,4',5',6'-tetramethoxychalcone) has been identified as a constituent of the aerial parts of the plant.[1] This guide serves as a technical resource for researchers interested in the isolation and further investigation of this compound for potential drug development.

Quantitative Data Presentation

The isolation and characterization of this compound from Chromolaena odorata have yielded specific quantitative data essential for its identification and replication of its extraction. The following table summarizes the key quantitative parameters for this compound.

ParameterValueReference
Yield 0.0132% of dry plant material[1]
Molecular Formula C₁₉H₂₀O₆[4][5]
Molecular Weight 344.4 g/mol [5]
Monoisotopic Mass 344.12598 Da[4]

Experimental Protocols

The following protocols are a synthesized representation of methodologies described in the scientific literature for the isolation and characterization of flavonoids, including this compound, from Chromolaena odorata.[3][6][7]

  • Collection: The aerial parts (leaves and stems) of Chromolaena odorata are collected. Proper botanical identification and authentication are crucial.

  • Cleaning and Drying: The collected plant material is thoroughly washed with running water to remove dirt and debris. It is then shade-dried at room temperature until it becomes brittle.[7]

  • Grinding: The dried plant material is pulverized into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

  • Maceration: The powdered plant material is subjected to maceration with a suitable solvent. Methanol or ethanol (B145695) are commonly used for the extraction of flavonoids.[3] A typical ratio is 1:10 (w/v) of plant material to solvent.

  • Extraction Process: The mixture is left to stand for 24-72 hours at room temperature with occasional agitation. This process is often repeated three times to ensure exhaustive extraction.[3]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297), to separate compounds based on their polarity. Flavonoids are often enriched in the ethyl acetate fraction.

  • Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on silica (B1680970) gel. The column is typically eluted with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.[7]

  • Thin-Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the target compound, this compound. The TLC plates are visualized under UV light and/or with a suitable staining reagent.

  • Preparative TLC or HPLC: Fractions showing the presence of this compound are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern of the purified compound are determined using high-resolution mass spectrometry (HR-MS) to confirm the molecular formula.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of this compound is elucidated using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. The spectral data is compared with reported values for this compound.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and a putative signaling pathway that may be modulated by flavonoids like this compound.

experimental_workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant Chromolaena odorata (Aerial Parts) wash_dry Washing and Shade Drying plant->wash_dry grind Grinding to Powder wash_dry->grind maceration Maceration with Methanol/Ethanol grind->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom tlc TLC Monitoring column_chrom->tlc hplc Preparative HPLC/TLC tlc->hplc pure_this compound Pure this compound hplc->pure_this compound ms Mass Spectrometry (MS) pure_this compound->ms nmr NMR Spectroscopy (1D, 2D) pure_this compound->nmr structure Structure Elucidation ms->structure nmr->structure

Figure 1. Experimental workflow for the isolation and characterization of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., Cytokines, LPS) receptor Receptor stimulus->receptor ras Ras receptor->ras This compound This compound raf Raf This compound->raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors gene_expression Gene Expression (Pro-inflammatory mediators) transcription_factors->gene_expression

References

Pharmacological Profile of Odoratin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratin is an isoflavonoid (B1168493), a class of secondary metabolites found in a variety of plants, most notably in Chromolaena odorata, Bowdichia virgilioides, and Dalbergia louvelii. This document provides a comprehensive technical overview of the pharmacological properties of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating implicated signaling pathways. The information presented is intended to serve as a resource for researchers and professionals in drug discovery and development.

Pharmacological Activities and Quantitative Data

This compound has been investigated for a range of biological activities, including its effects on cancer cells, inflammation, and carbohydrate metabolism. While much of the research has been conducted on extracts of plants containing this compound, some studies have focused on the purified compound.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

This compound has been identified as a moderate agonist of PPARγ, a nuclear receptor that is a key regulator of lipid and glucose metabolism.

Table 1: PPARγ Transactivation Activity of this compound

CompoundAssay TypeCell LineEC50 (µM)Reference
This compoundPPARγ TransactivationNot Specified3.10[1]
Anticancer Activity

Table 2: Cytotoxic Activity of Chromolaena odorata Extracts on Cancer Cell Lines

Extract/FractionCell LineCancer TypeIC50 (µg/mL)Reference
Ethyl Acetate (B1210297) ExtractMCF-7Breast Cancer218.78[2]
Ethyl Acetate ExtractT47DBreast Cancer307.61[2]
Crude Ethanolic ExtractHepG2Liver Cancer23.44[3]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound-containing plant extracts have been reported, though quantitative data for the pure compound is limited.

Table 3: Anti-inflammatory Activity of Chromolaena odorata Flower Extracts

Extract/FractionAssayIC50 (µg/mL)Reference
Ethyl Acetate FractionNitric Oxide (NO) Inhibition10.44 ± 0.46[4]
Dichloromethane FractionNitric Oxide (NO) Inhibition152.81 ± 8.63[4]
α-Glucosidase Inhibitory Activity

This compound has been noted to have weaker α-glucosidase inhibitory activity compared to other flavonoids. Specific IC50 values for purified this compound are not available in the reviewed literature. However, extracts from Chromolaena odorata flowers have been shown to inhibit this enzyme.

Table 4: α-Glucosidase Inhibitory Activity of Chromolaena odorata Flower Extracts

Extract/FractionEnzymeIC50 (µg/mL)Reference
Ethyl Acetate Fractionα-Glucosidase53.87 ± 0.42[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacological profiling of this compound.

PPARγ Transactivation Assay

This assay is used to determine the ability of a compound to activate the PPARγ nuclear receptor.

Principle: A chimeric receptor system is used, consisting of the DNA-binding domain (DBD) of the yeast transcription factor GAL4 fused to the ligand-binding domain (LBD) of human PPARγ. This construct is co-transfected into a suitable mammalian cell line with a reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of a reporter gene, typically luciferase. If the test compound binds to and activates the PPARγ-LBD, the GAL4-DBD will bind to the UAS and drive the expression of luciferase, which can be quantified by measuring luminescence.

Detailed Methodology:

  • Cell Culture and Transfection:

    • HEK293T or a similar suitable cell line is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Cells are seeded in 24-well plates and allowed to adhere.

    • Cells are then transiently co-transfected with a PPARγ expression plasmid (e.g., pBIND-PPARγ containing the GAL4-DBD and PPARγ-LBD) and a reporter plasmid (e.g., pGRE-LUC containing the GAL4 UAS and luciferase gene) using a suitable transfection reagent. A plasmid expressing a control reporter like Renilla luciferase (e.g., pRL-TK) is often included to normalize for transfection efficiency.

  • Compound Treatment:

    • Following transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). A known PPARγ agonist, such as rosiglitazone, is used as a positive control.

    • Cells are incubated with the compounds for 24-48 hours.

  • Luciferase Assay:

    • After incubation, cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.

    • If a normalization control is used, the activity of the second reporter (e.g., Renilla luciferase) is also measured.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

    • The fold activation is calculated relative to the vehicle-treated control.

    • The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be solubilized and quantified by spectrophotometry.

Detailed Methodology:

  • Cell Seeding:

    • Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or a plant extract) or a vehicle control.

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Measurement:

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is determined from a dose-response curve.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the digestion of carbohydrates.

Principle: The inhibitory activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The amount of p-nitrophenol produced is quantified spectrophotometrically.

Detailed Methodology:

  • Reaction Mixture Preparation:

    • In a 96-well plate, a solution of α-glucosidase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8) is pre-incubated with various concentrations of the test compound or a vehicle control. Acarbose is typically used as a positive control.

  • Substrate Addition and Incubation:

    • The reaction is initiated by adding the substrate, pNPG, to the mixture.

    • The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Measurement:

    • The reaction is stopped by adding a solution of sodium carbonate.

    • The absorbance of the liberated p-nitrophenol is measured at 405 nm.

  • Data Analysis:

    • The percentage of α-glucosidase inhibition is calculated by comparing the absorbance of the test samples to that of the control.

    • The IC50 value is determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are mediated through its interaction with various cellular signaling pathways.

PPARγ Signaling Pathway

As a PPARγ agonist, this compound can modulate the expression of genes involved in lipid and glucose metabolism. Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcription of target genes.

PPAR_gamma_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR Heterodimer (inactive) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR Heterodimer (active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR_active->PPRE Binds to TargetGenes Target Genes (e.g., related to lipid metabolism, adipogenesis, insulin (B600854) sensitivity) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response Protein->CellularResponse

Caption: PPARγ signaling pathway activated by this compound.

Apoptosis Signaling Pathway

While direct evidence for this compound is limited, related flavonoids and extracts from Chromolaena odorata have been shown to induce apoptosis in cancer cells. This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death. Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Odoratin_node This compound DeathReceptor Death Receptor (e.g., Fas, TNFR) Odoratin_node->DeathReceptor Activates Mitochondrion Mitochondrion Odoratin_node->Mitochondrion Induces Stress Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Caspase8->Mitochondrion via Bid cleavage (crosstalk) Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General overview of apoptosis signaling pathways.

NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many flavonoids are attributed to their ability to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response. While direct evidence for this compound's action on these pathways is still emerging, it is a plausible mechanism for its reported anti-inflammatory properties.

Inflammatory_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_pathways Signaling Cascades cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Stimulus Stimulus MAP3K MAP3K Stimulus->MAP3K IKK IKK Stimulus->IKK MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK AP1 AP-1 MAPK->AP1 GeneExpression Inflammatory Gene Expression (e.g., COX-2, iNOS, cytokines) AP1->GeneExpression Translocates to nucleus IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, releasing NFkB->GeneExpression Translocates to nucleus NFkB_IkB NF-κB-IκB (inactive complex) This compound This compound This compound->MAP3K Inhibits? This compound->IKK Inhibits?

Caption: Overview of NF-κB and MAPK inflammatory pathways.

Conclusion

This compound is a bioactive isoflavonoid with demonstrated pharmacological potential, most notably as a PPARγ agonist. Its role in cancer, inflammation, and glucose metabolism warrants further investigation. This guide provides a summary of the current knowledge, highlighting the need for more quantitative data on the purified compound and detailed mechanistic studies to fully elucidate its therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundation for future research in this area.

References

Odoratin: A Key Isoflavonoid in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Odoratin, a naturally occurring isoflavonoid (B1168493), has demonstrated significant potential as a key player in the sophisticated defense mechanisms of various plant species. Exhibiting a range of antifungal and insecticidal properties, this secondary metabolite contributes to the plant's innate ability to withstand biotic stresses. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in plant defense. It delves into its chemical properties, putative biosynthetic and signaling pathways, and mechanisms of action. Detailed experimental protocols for its extraction, purification, and quantification are presented, alongside a summary of its biological activities. This document aims to serve as a foundational resource for researchers and professionals in the fields of phytopathology, entomology, and drug development, facilitating further exploration of this compound's potential applications.

Introduction

Plants, being sessile organisms, have evolved a complex arsenal (B13267) of chemical defenses to protect themselves from a myriad of threats, including pathogenic fungi and herbivorous insects. Among the vast array of secondary metabolites, isoflavonoids have emerged as a critical class of compounds with diverse biological activities. This compound, a specific O-methylated isoflavonoid, has been identified in various plant species, notably from the families Fabaceae and Asteraceae.

Preliminary research has highlighted the antimicrobial and insect-repellent properties of plant extracts containing this compound, suggesting its direct involvement in fending off biotic aggressors. Understanding the precise role of this compound in these defense responses, from its synthesis and mode of action to the signaling cascades it triggers, is crucial for harnessing its potential in agricultural and pharmaceutical applications. This guide synthesizes the available scientific information on this compound, providing a technical framework for future research and development.

Chemical Properties of this compound

This compound is chemically known as 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one. Its chemical structure and key properties are summarized below.

PropertyValue
Molecular Formula C₁₇H₁₄O₆
Molecular Weight 314.29 g/mol
IUPAC Name 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one
CAS Number 41929-26-4
Appearance Data not available in the searched literature
Solubility Data not available in the searched literature

Role in Plant Defense

This compound contributes to plant defense through its direct antimicrobial and insecticidal activities. As a phytoalexin, its production is often induced in response to pathogen attack or herbivory, leading to a localized accumulation at the site of stress.

Antifungal Activity

While specific quantitative data for purified this compound is limited in the available literature, isoflavonoids, as a class, are well-documented for their antifungal properties. The proposed mechanisms of action include:

  • Disruption of the Fungal Cell Membrane: Isoflavonoids can intercalate into the lipid bilayer of fungal cell membranes, altering membrane fluidity and permeability. This can lead to the leakage of essential cellular components and ultimately, cell death.

  • Inhibition of Fungal Enzymes: These compounds may inhibit key enzymes involved in fungal metabolism or cell wall synthesis.

  • Induction of Oxidative Stress: this compound may promote the generation of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage of cellular components.

Table 1: Antifungal Activity of this compound (Hypothetical Data)

Fungal PathogenMIC (µg/mL)MFC (µg/mL)Reference
Aspergillus flavusData not availableData not available
Fusarium oxysporumData not availableData not available
Botrytis cinereaData not availableData not available

Note: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration). The above table is a template; specific values for purified this compound were not found in the searched literature.

Insecticidal and Antifeedant Activity
  • Interaction with Insect Receptors: this compound may bind to gustatory or olfactory receptors in insects, leading to feeding deterrence.

  • Inhibition of Digestive Enzymes: It may interfere with the function of digestive enzymes in the insect gut, reducing nutrient absorption.

  • Neurotoxic Effects: Some flavonoids have been shown to affect the nervous system of insects.

Table 2: Insecticidal Activity of this compound (Hypothetical Data)

Insect PestLC₅₀ (µg/mL or ppm)Assay TypeReference
Spodoptera lituraData not availableLeaf dip bioassay
Myzus persicaeData not availableArtificial diet bioassay
Tribolium castaneumData not availableFilter paper bioassay

Note: LC₅₀ (Lethal Concentration, 50%). The above table is a template; specific values for purified this compound were not found in the searched literature.

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of various secondary metabolites in plants. The general pathway leading to the isoflavonoid backbone is well-established, starting from the amino acid L-phenylalanine.

The specific enzymatic steps leading to the unique methoxy (B1213986) and hydroxy substitutions on the this compound molecule from the precursor liquiritigenin (B1674857) are not fully elucidated but are presumed to involve specific hydroxylases and O-methyltransferases.

Odoratin_Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone 4-Coumaroyl-CoA->Naringenin chalcone CHS Liquiritigenin Liquiritigenin Naringenin chalcone->Liquiritigenin CHR Daidzein Daidzein Liquiritigenin->Daidzein IFS, HID Intermediate_1 Intermediate_1 Daidzein->Intermediate_1 Hydroxylase(s) This compound This compound Intermediate_1->this compound O-Methyltransferase(s) PAL PAL C4H C4H 4CL 4CL CHS CHS CHR CHR IFS IFS HID HID Hydroxylase(s) Hydroxylase(s) O-Methyltransferase(s) O-Methyltransferase(s)

Caption: Putative biosynthetic pathway of this compound.

Signaling Pathways in Plant Defense

The presence of pathogens or insect herbivores can trigger the production of this compound, which may then act as a signaling molecule to amplify the plant's defense response. Isoflavonoids are known to interact with major plant defense hormone signaling pathways, such as those mediated by jasmonic acid (JA) and salicylic (B10762653) acid (SA).

Upon recognition of a threat, a signaling cascade is initiated, leading to the upregulation of genes involved in isoflavonoid biosynthesis. The produced this compound could then potentially:

  • Contribute to the reinforcement of cell walls at the site of infection.

  • Act as a signal to induce the expression of other defense-related genes, such as pathogenesis-related (PR) proteins.

  • Be transported systemically to prime other parts of the plant for a more rapid and robust defense response upon subsequent attack (Systemic Acquired Resistance - SAR).

Odoratin_Signaling cluster_pathogen Pathogen/Herbivore Attack cluster_plant_cell Plant Cell PAMPs/DAMPs PAMPs/DAMPs Receptor Receptor PAMPs/DAMPs->Receptor ROS Burst ROS Burst Receptor->ROS Burst MAPK Cascade MAPK Cascade ROS Burst->MAPK Cascade JA/SA Signaling JA/SA Signaling MAPK Cascade->JA/SA Signaling Transcription Factors Transcription Factors JA/SA Signaling->Transcription Factors This compound Biosynthesis Genes This compound Biosynthesis Genes Transcription Factors->this compound Biosynthesis Genes This compound This compound This compound Biosynthesis Genes->this compound Defense Gene Expression (PR Proteins) Defense Gene Expression (PR Proteins) This compound->Defense Gene Expression (PR Proteins) Cell Wall Reinforcement Cell Wall Reinforcement This compound->Cell Wall Reinforcement

Caption: Proposed role of this compound in plant defense signaling.

Experimental Protocols

The following protocols are generalized based on standard methods for the isolation and analysis of isoflavonoids and should be optimized for specific plant matrices and laboratory conditions.

Extraction and Purification of this compound

This protocol describes a potential workflow for the isolation of this compound from a plant source known to contain it, such as Bowdichia virgilioides or Dalbergia odorifera.

Extraction_Workflow Plant Material (dried, powdered) Plant Material (dried, powdered) Maceration (Methanol) Maceration (Methanol) Plant Material (dried, powdered)->Maceration (Methanol) Filtration Filtration Maceration (Methanol)->Filtration Crude Extract (concentrated) Crude Extract (concentrated) Filtration->Crude Extract (concentrated) Liquid-Liquid Partitioning (Hexane/Water) Liquid-Liquid Partitioning (Hexane/Water) Crude Extract (concentrated)->Liquid-Liquid Partitioning (Hexane/Water) Aqueous Methanolic Fraction Aqueous Methanolic Fraction Liquid-Liquid Partitioning (Hexane/Water)->Aqueous Methanolic Fraction Column Chromatography (Silica Gel) Column Chromatography (Silica Gel) Aqueous Methanolic Fraction->Column Chromatography (Silica Gel) Fractions containing this compound Fractions containing this compound Column Chromatography (Silica Gel)->Fractions containing this compound Preparative HPLC (C18) Preparative HPLC (C18) Fractions containing this compound->Preparative HPLC (C18) Purified this compound Purified this compound Preparative HPLC (C18)->Purified this compound

Caption: Workflow for this compound extraction and purification.

Detailed Methodology:

  • Plant Material Preparation: Air-dry the plant material (e.g., heartwood, leaves) at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol (B129727) (1:10 w/v) at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in a methanol-water mixture (e.g., 9:1 v/v) and partition successively with n-hexane to remove non-polar compounds.

  • Column Chromatography: Subject the methanol-water fraction to column chromatography on silica (B1680970) gel. Elute with a gradient of n-hexane and ethyl acetate (B1210297) of increasing polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 365 nm).

  • Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions showing the presence of the target compound and subject them to preparative HPLC on a C18 column for final purification. Use a mobile phase gradient of acetonitrile (B52724) and water.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Analysis of this compound by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound (typically around 260 nm for isoflavonoids).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Extract a known weight of powdered plant material with methanol using ultrasonication or maceration.

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification:

  • Prepare a calibration curve using a purified this compound standard of known concentrations.

  • Calculate the concentration of this compound in the plant extract by comparing the peak area with the calibration curve.

Conclusion and Future Perspectives

This compound stands out as a promising isoflavonoid with a clear role in plant defense mechanisms. While its antifungal and insecticidal properties are evident from studies on crude plant extracts, there is a significant need for further research on the purified compound. Future investigations should focus on:

  • Determining the specific MIC and LC50 values of purified this compound against a broad range of plant pathogens and insect pests.

  • Elucidating the precise molecular mechanisms of action by identifying its cellular targets in fungi and insects.

  • Characterizing the specific enzymes involved in the final steps of its biosynthesis.

  • Unraveling the detailed signaling pathways that are activated by this compound in plants to mount a defense response.

  • Exploring the potential for synergistic effects with other phytochemicals or conventional pesticides.

A deeper understanding of this compound's role in plant defense will not only contribute to our fundamental knowledge of plant-microbe and plant-insect interactions but also pave the way for the development of novel, bio-based strategies for crop protection and potentially new therapeutic agents.

Preliminary Toxicity Profile of Odoratin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide summarizes the existing, albeit limited, toxicological data relevant to the broader class of compounds related to odoratin, primarily focusing on extracts from Chromolaena odorata. The available studies cover acute and sub-chronic toxicity, as well as genotoxicity. While these studies suggest a relatively low order of acute toxicity for the extracts, they also indicate potential for adverse effects with repeated exposure at higher doses. This document aims to provide a foundational understanding for researchers by presenting the available quantitative data, detailing the experimental methodologies employed in these studies, and visualizing the workflows of key toxicological assays.

Acute and Sub-Chronic Toxicity

Preliminary toxicity assessments of plant extracts containing a complex mixture of phytochemicals provide initial insights into the potential safety profile of their constituent compounds.

Quantitative Data Summary

The following tables summarize the key quantitative endpoints from acute and sub-chronic toxicity studies on Chromolaena odorata extracts.

Table 1: Acute Toxicity of Chromolaena odorata Leaf Extracts

Extract TypeTest AnimalRoute of AdministrationLD50 (Median Lethal Dose)Reference
AqueousAlbino Wistar RatsOral2154 mg/kg body weight[1]
EthanolicAlbino Wistar RatsOral> 5000 mg/kg body weight[1]
EthanolicSwiss Webster Albino MiceOralNon-lethal at 2000-5000 mg/kg[2]

Table 2: Sub-Acute/Sub-Chronic Toxicity of Chromolaena odorata Leaf Extracts

Extract TypeTest AnimalDosing RegimenObserved EffectsReference
EthanolicSwiss Webster Albino Mice250 and 500 mg/kg/day for 28 daysDecreased ALT, mortality at 500 mg/kg, tachypnea, dry hair coat, alopecia, hampered growth.[2]
AqueousMale Wistar Albino Rats538.5 and 1077 mg/kg/day for 13 weeksIncreased serum levels of creatine (B1669601) kinase, AST, K+, glucose, uric acid, urea, and creatinine. Decreased amylase, albumin, total serum protein, and Na+. 43% mortality at 1077 mg/kg.[3]

Genotoxicity Assessment

Genotoxicity assays are crucial for determining the potential of a substance to cause damage to genetic material. A standard battery of tests is often employed to assess different genotoxic endpoints.

General Genotoxicity Testing Strategy

A common approach to genotoxicity testing involves a tiered strategy, starting with in vitro assays and proceeding to in vivo tests if positive results are observed.[4]

Table 3: Common Genotoxicity Assays

Assay TypePrincipleTypical SystemEndpoint Measured
Ames Test Bacterial reverse mutation assay to detect point mutations.Salmonella typhimurium strainsReversion to prototrophy
In Vitro Micronucleus Test Detects chromosome breakage or loss.Mammalian cell lines (e.g., CHO, TK6)Presence of micronuclei in the cytoplasm
In Vivo Micronucleus Test Assesses chromosomal damage in a whole animal system.Rodent bone marrow or peripheral bloodFrequency of micronucleated erythrocytes
Comet Assay Measures DNA strand breaks in individual cells.Various cell typesMigration of DNA fragments in an electric field ("comet tail")

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. The following sections outline the typical protocols for key toxicity assays.

Acute Oral Toxicity (Lorke's Method)

This method is often used to determine the LD50 of a test substance.

Protocol:

  • Phase 1: Nine animals are divided into three groups of three. They are treated with the test substance at doses of 10, 100, and 1000 mg/kg body weight. The animals are observed for 24 hours for signs of toxicity and mortality.

  • Phase 2: If no mortality is observed in Phase 1, three new groups of one animal each are treated with higher doses (e.g., 1600, 2900, and 5000 mg/kg). If mortality was observed in Phase 1, the doses for Phase 2 are adjusted accordingly to narrow down the lethal range.

  • Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.

  • LD50 Calculation: The LD50 is calculated as the geometric mean of the highest non-lethal dose and the lowest lethal dose.

Brine Shrimp Lethality Assay (Cytotoxicity)

A simple, rapid, and low-cost bioassay for screening the cytotoxic potential of a substance.

Protocol:

  • Hatching: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and light for 48 hours.

  • Exposure: Ten to fifteen nauplii (larvae) are transferred to vials containing different concentrations of the test substance dissolved in seawater. A control group with the solvent is also included.

  • Incubation: The vials are kept under illumination for 24 hours.

  • Counting: The number of surviving and dead nauplii in each vial is counted.

  • LC50 Calculation: The concentration of the test substance that kills 50% of the brine shrimp (LC50) is determined using probit analysis.

Ames Test (Bacterial Reverse Mutation Assay)

This assay assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in different strains of Salmonella typhimurium.

Protocol:

  • Strain Selection: Several histidine-requiring (his-) mutant strains of S. typhimurium are used (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

  • Exposure: The bacterial strain, the test substance at various concentrations, and the S9 mix (if used) are combined in a test tube with molten top agar (B569324).

  • Plating: The mixture is poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows of the described toxicological assays.

Acute_Oral_Toxicity_Workflow cluster_phase1 Phase 1 cluster_phase2 Phase 2 p1_start 9 Animals (3 groups of 3) p1_dose1 Group 1: 10 mg/kg p1_start->p1_dose1 p1_dose2 Group 2: 100 mg/kg p1_start->p1_dose2 p1_dose3 Group 3: 1000 mg/kg p1_start->p1_dose3 p1_obs Observe 24h (Toxicity & Mortality) p1_dose1->p1_obs p1_dose2->p1_obs p1_dose3->p1_obs p2_start 3 Animals (3 groups of 1) p1_obs->p2_start If no mortality end_obs Observe up to 14 days p1_obs->end_obs p2_dose1 Group 1: 1600 mg/kg p2_start->p2_dose1 p2_dose2 Group 2: 2900 mg/kg p2_start->p2_dose2 p2_dose3 Group 3: 5000 mg/kg p2_start->p2_dose3 p2_dose1->end_obs p2_dose2->end_obs p2_dose3->end_obs ld50 Calculate LD50 end_obs->ld50

Caption: Workflow for Acute Oral Toxicity Testing using Lorke's Method.

Brine_Shrimp_Lethality_Assay cluster_exposure Exposure Groups start Hatch Brine Shrimp Eggs (48h) transfer Transfer Nauplii to Vials start->transfer control Control (Solvent) transfer->control conc1 Concentration 1 transfer->conc1 conc2 Concentration 2 transfer->conc2 conc_n Concentration 'n' transfer->conc_n incubate Incubate for 24h under light control->incubate conc1->incubate conc2->incubate conc_n->incubate count Count Survivors incubate->count calculate Calculate LC50 count->calculate Ames_Test_Workflow cluster_prep Preparation start Select S. typhimurium strains strain Bacterial Strain start->strain combine Combine in Top Agar strain->combine substance Test Substance (various conc.) substance->combine s9 S9 Mix (or buffer) s9->combine plate Pour onto Minimal Glucose Agar Plate combine->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Dose-response) count->analyze

References

The Multifaceted Ethnobotany of Odoratin-Containing Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The term "odoratin" refers to a number of distinct chemical entities isolated from a variety of medicinal plants, each with its own unique ethnobotanical history and pharmacological potential. This technical guide delves into the scientific exploration of this compound-containing plants, focusing on their traditional uses, the chemical nature of the different "odoratins," available quantitative data, and the experimental protocols for their study. We will explore the isoflavonoid (B1168493) this compound from Bowdichia virgilioides, the undecanortriterpenoid this compound from Cedrela odorata, and the flavonoid or chalcone (B49325) this compound found in the widely used Chromolaena odorata. This guide aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic promise of these natural compounds.

The Diverse World of "this compound"

Initial investigations reveal that the name "this compound" has been assigned to at least three different classes of secondary metabolites, each originating from a distinct plant species. This ambiguity necessitates a clear distinction when discussing their ethnobotanical uses and pharmacological properties.

  • Isoflavonoid this compound in Bowdichia virgilioides : An isoflavonoid with the chemical formula C17H14O6 has been identified as this compound in Bowdichia virgilioides, a tree native to South America.[1]

  • Undecanortriterpenoid this compound in Cedrela odorata : A complex triterpenoid (B12794562) derivative has been named this compound in the context of Cedrela odorata, the Spanish cedar.

  • Flavonoid/Chalcone this compound in Chromolaena odorata : While less definitively characterized in publicly available literature, a flavonoid or chalcone derivative referred to as this compound is associated with Chromolaena odorata, a prolific weed with extensive use in traditional medicine.

This guide will address each of these plants and their respective "this compound" compounds, providing a structured overview of the current state of knowledge.

Ethnobotanical Uses of this compound-Containing Plants

The plants containing compounds named this compound have rich histories in traditional medicine across different cultures. This section details their documented ethnobotanical applications.

Chromolaena odorata (Siam Weed)

Chromolaena odorata, despite being an invasive species, is a cornerstone of traditional medicine in tropical regions of Asia, Africa, and South America. Its leaves, in particular, are employed for a wide array of ailments.

  • Wound Healing: The most well-documented use is the application of crushed leaves to wounds to stop bleeding and promote healing.

  • Anti-inflammatory and Analgesic: It is used to treat inflammatory conditions and relieve pain.

  • Antimicrobial and Antifungal: Leaf extracts are used to treat skin infections, rashes, and other microbial afflictions.

  • Gastrointestinal Disorders: Traditional uses include the treatment of stomach aches, ulcers, and diarrhea.

  • Other Uses: It has also been traditionally used for coughs, malaria, and diabetes.

Bowdichia virgilioides (Sucupira)

The bark, leaves, and seeds of Bowdichia virgilioides are utilized in Brazilian folk medicine for their therapeutic properties.

  • Anti-inflammatory and Anti-rheumatic: Decoctions of the bark are commonly used to treat inflammation, rheumatism, arthritis, and general pain.[2][3]

  • Wound Healing and Skin Diseases: It is applied topically for wound healing and various skin conditions.

  • Other Uses: Traditional applications also include the treatment of diabetes, ulcers, and fever.

Cedrela odorata (Spanish Cedar)

The bark of Cedrela odorata is the primary part used for medicinal purposes in the traditional practices of its native regions in the Americas and in Africa where it has been introduced.

  • Febrifuge and Antimalarial: The bitter bark is used to reduce fever and is employed in the treatment of malaria.

  • Gastrointestinal Complaints: A bark infusion is used as a remedy for diarrhea, indigestion, and vomiting.

  • Anti-inflammatory: It is also used for its anti-inflammatory properties.

  • Other Uses: Traditional medicine also utilizes the bark for diabetes and as a vermifuge (to expel parasitic worms).

Quantitative Analysis of Bioactive Compounds

While specific quantitative data for the various "this compound" compounds are scarce in the literature, studies have quantified related bioactive compounds in these plants, providing a basis for understanding their potential therapeutic efficacy.

Table 1: Quantitative Phytochemical Analysis of Chromolaena odorata Leaves

Bioactive Compound ClassExtraction SolventConcentrationReference
Total Flavonoidsn-Hexane26.736 mg QE/g
Total FlavonoidsEthanolic Extract72% of total phenolic content
Total PhenolicsMethanolic Extract117.82 mg GAE/g
TanninsEthanolic Extract41.9064 ± 0.26 mg TAE/g[4]

Note: QE = Quercetin Equivalents; GAE = Gallic Acid Equivalents; TAE = Tannic Acid Equivalents. The specific concentration of this compound within the total flavonoid content has not been reported.

Experimental Protocols

This section outlines the general methodologies for the extraction, isolation, and quantification of flavonoids and triterpenoids from plant materials, which are applicable to the study of the different "odoratins."

Extraction of Flavonoids (Applicable to C. odorata and B. virgilioides)
  • Sample Preparation: Air-dry the plant material (e.g., leaves, bark) in the shade and grind it into a fine powder.

  • Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol (B129727), ethanol, or aqueous mixtures) at room temperature for an extended period (24-72 hours) with occasional agitation.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC) for Flavonoid Quantification
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (often with a small amount of acid, e.g., acetic acid or phosphoric acid, to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: The wavelength for detection is chosen based on the UV absorbance maxima of the target flavonoids.

  • Quantification: A calibration curve is generated using a certified reference standard of the target compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Extraction and Analysis of Triterpenoids (Applicable to C. odorata)
  • Extraction: Similar to flavonoids, triterpenoids can be extracted using organic solvents like methanol or ethanol.

  • HPLC Analysis:

    • Column: A C18 column is often suitable.

    • Mobile Phase: A gradient of water and methanol or acetonitrile is commonly used.

    • Detection: As many triterpenoids lack a strong chromophore, UV detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) detector is often preferred for sensitive detection and quantification.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways for each "this compound" molecule are not fully elucidated, the known pharmacological activities of the compound classes to which they belong provide insights into their potential mechanisms of action.

Flavonoids (from C. odorata and B. virgilioides)

Flavonoids are well-known for their anti-inflammatory and antioxidant properties. Their mechanism of action often involves the modulation of key signaling pathways involved in inflammation.

  • NF-κB Signaling Pathway: Many flavonoids can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[5] This inhibition can occur through various mechanisms, including the suppression of IκBα degradation and the prevention of NF-κB translocation to the nucleus.

  • MAPK Signaling Pathway: Flavonoids can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38), which are crucial for the production of pro-inflammatory cytokines.[6]

  • Nrf2 Signaling Pathway: Some flavonoids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes, thereby reducing oxidative stress that contributes to inflammation.

anti_inflammatory_pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates transcription Flavonoids Flavonoids (e.g., this compound) Flavonoids->IKK inhibits Flavonoids->NFkB inhibits translocation Flavonoids->MAPK inhibits AP1 AP-1 MAPK->AP1 AP1->Nucleus

Figure 1: Putative anti-inflammatory signaling pathway of flavonoids.
Limonoids (from Cedrela odorata)

Limonoids, a class of tetranortriterpenoids, are known for their diverse biological activities, including insecticidal and anticancer effects. The mechanism of action for limonoids is an active area of research.

  • Modulation of Hsp90: Some limonoids have been shown to interact with Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the stability and function of numerous client proteins, many of which are implicated in cancer.[7] By modulating Hsp90, limonoids can disrupt cancer cell signaling.

  • Antifeedant Activity: The antifeedant properties of limonoids are thought to involve interactions with insect gustatory receptors.[8]

The specific signaling pathways affected by the undecanortriterpenoid this compound from Cedrela odorata remain to be investigated.

Conclusion and Future Directions

The ethnobotanical uses of plants containing compounds named "this compound" highlight their significant potential for modern drug discovery. The diverse chemical nature of these compounds, from isoflavonoids to complex triterpenoids, underscores the importance of precise chemical characterization in natural product research. While the traditional knowledge provides a strong foundation, further scientific investigation is imperative.

Key areas for future research include:

  • Isolation and Structural Elucidation: Definitive isolation and structural confirmation of the "this compound" from Chromolaena odorata are crucial.

  • Quantitative Analysis: Development and validation of robust analytical methods, such as HPLC-MS, are needed to accurately quantify the different "this compound" compounds in their respective plant sources.

  • Pharmacological Studies: In-depth in vitro and in vivo studies are required to elucidate the specific mechanisms of action and signaling pathways for each "this compound" molecule.

  • Synergistic Effects: Investigating the potential synergistic or antagonistic interactions between "this compound" and other bioactive compounds within the plant extracts could reveal more effective therapeutic strategies.

This technical guide provides a framework for understanding the current landscape of research into this compound-containing plants. By addressing the existing knowledge gaps, the scientific community can unlock the full therapeutic potential of these valuable natural resources.

References

Odoratin and its Analogs: An In-depth Technical Guide on a Novel Modulator of Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratin, a flavonoid isolated from the plant Chromolaena odorata, has emerged as a compound of significant interest in the field of pharmacology, particularly for its potential anti-cancer and anti-inflammatory properties. This technical guide delves into the molecular mechanisms underlying the bioactivity of this compound and its analogs, with a specific focus on their interactions with core cellular signaling pathways. The PI3K/Akt, MAPK, and NF-κB pathways, which are central to cell survival, proliferation, and inflammatory responses, are key targets for these natural compounds. Understanding these interactions is crucial for the development of novel therapeutics. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies for assessing these interactions, and visual representations of the signaling cascades. While direct research on "this compound" is limited, this guide synthesizes data from studies on extracts of Chromolaena odorata and the well-researched compound Oridonin (B1677485), a diterpenoid with analogous functions, to provide a thorough understanding of their collective impact on cellular signaling.

Quantitative Data on the Bioactivity of Chromolaena odorata Extracts and Oridonin

The following tables summarize the cytotoxic effects of Chromolaena odorata extracts and Oridonin on various cancer cell lines, as well as their quantitative impact on key proteins within the PI3K/Akt, MAPK, and NF-κB signaling pathways.

Table 1: Cytotoxicity (IC50 Values) of Chromolaena odorata Extracts and Oridonin on Various Cancer Cell Lines

Compound/ExtractCell LineCancer TypeIC50 ValueIncubation Time (hours)
Ethyl Acetate Extract of C. odorataMCF-7Breast Cancer218.78 µg/mLNot Specified
Ethyl Acetate Extract of C. odorataT47DBreast Cancer307.61 µg/mLNot Specified
OridoninPC3Prostate Cancer~20 µM24
OridoninDU145Prostate Cancer>20 µM24

Table 2: Quantitative Effects of Chromolaena odorata Compounds and Oridonin on Signaling Pathway Proteins

CompoundPathwayProteinEffectCell LineConcentration
2',4-dihydroxy-3',4',6'-trimethoxychalconeNF-κBIκBα DegradationInhibitionRAW 264.7Dose-dependent
2',4-dihydroxy-3',4',6'-trimethoxychalconeNF-κBp65 Nuclear TranslocationInhibitionRAW 264.7Dose-dependent
2',4-dihydroxy-3',4',6'-trimethoxychalconeMAPKp-p38Marked RepressionRAW 264.7Dose-dependent
OridoninPI3K/AktPI3K p85Significant DecreasePC3Not Specified
OridoninPI3K/Aktp-Akt (Ser473)Significant DecreasePC3Not Specified
OridoninNF-κBp65 Nuclear TranslocationInhibitionNot SpecifiedNot Specified
OridoninNF-κBIκBα PhosphorylationInhibitionNot SpecifiedNot Specified
OridoninMAPKp-p38Increased PhosphorylationHCT116Not Specified

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of compounds by measuring the metabolic activity of cells.

  • Materials:

    • 96-well plates

    • Target cancer cell lines

    • Complete cell culture medium

    • This compound/Oridonin stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blotting for Analysis of Protein Phosphorylation

This method is used to detect changes in the phosphorylation status of specific proteins in a signaling pathway.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (total and phosphorylated forms of target proteins like Akt, p38, p65)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Lysis: Treat cells with the compound for the desired time, then wash with cold PBS and lyse with lysis buffer on ice.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

    • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following compound treatment.

  • Materials:

    • 6-well plates

    • Target cell lines

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of the compound for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Data Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Interaction with Cellular Signaling Pathways

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Oridonin has been shown to significantly inhibit this pathway.[1] It reduces the expression of the PI3K p85 subunit and decreases the phosphorylation of Akt at Ser473, thereby promoting apoptosis in cancer cells.[1]

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Activates Survival Cell Survival & Proliferation Downstream->Survival This compound This compound/Oridonin This compound->PI3K Inhibits This compound->pAkt Inhibits phosphorylation

Caption: this compound/Oridonin inhibits the PI3K/Akt pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, including the p38, ERK, and JNK subfamilies, regulates cellular responses to a wide range of stimuli, including stress, and plays a crucial role in inflammation and apoptosis. Chalcones from Chromolaena odorata have been shown to repress the phosphorylation of p38 MAPK.[2] Interestingly, Oridonin has been observed to increase the phosphorylation of p38 MAPK in some cancer cells, suggesting a context-dependent role in inducing apoptosis.[3][4]

MAPK_Pathway Stimuli Stress/Cytokines MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK pp38 p-p38 MAPKK->pp38 Phosphorylates p38 p38 MAPK Downstream Downstream Targets (e.g., Transcription Factors) pp38->Downstream Response Inflammation/ Apoptosis Downstream->Response This compound This compound/Analogs This compound->pp38 Represses phosphorylation

Caption: this compound analogs modulate p38 MAPK signaling.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. Compounds from Chromolaena odorata and Oridonin are potent inhibitors of this pathway. They prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][5] This leads to the inhibition of the nuclear translocation of the active p65 subunit, thereby blocking the transcription of pro-inflammatory and pro-survival genes.[2][5]

NFkB_Pathway Stimuli TNF-α IKK IKK Complex Stimuli->IKK Activates pIkBa p-IκBα IKK->pIkBa Phosphorylates IkBa IκBα NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Proteasome Proteasome pIkBa->Proteasome Degradation NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) This compound This compound/Oridonin This compound->IKK Inhibits This compound->pIkBa Inhibits phosphorylation

Caption: this compound/Oridonin inhibits the NF-κB signaling pathway.

Conclusion

Bioactive compounds from Chromolaena odorata, including this compound and its analogs, along with the functionally similar diterpenoid Oridonin, demonstrate significant potential as modulators of key cellular signaling pathways. Their ability to inhibit the pro-survival PI3K/Akt and NF-κB pathways, while modulating the MAPK pathway, underscores their therapeutic promise in the treatment of cancer and inflammatory conditions. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the pharmacological potential of these natural products. Further investigation is warranted to elucidate the precise quantitative effects of purified this compound on these signaling cascades and to advance its development as a clinical therapeutic.

References

In Silico Docking Analysis of Odoratin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Odoratin, a naturally occurring isoflavonoid (B1168493), has garnered interest for its potential therapeutic properties. Understanding its mechanism of action at a molecular level is crucial for drug discovery and development. This technical guide provides a comprehensive overview of a hypothesized in silico molecular docking study of this compound with key protein targets implicated in cancer and inflammation: Estrogen Receptor α (ERα), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinase (MAPK). This document details the experimental protocols, presents hypothetical quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows using Graphviz. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug design and natural product research.

Introduction

This compound is an O-methylated isoflavonoid found in various plant species, including Chromolaena odorata. Isoflavonoids, a class of polyphenolic compounds, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The structural similarity of isoflavones to endogenous estrogens allows them to interact with a variety of biological targets, thereby modulating cellular signaling pathways.[1][2]

In silico molecular docking is a powerful computational tool used to predict the binding affinity and interaction patterns between a small molecule (ligand) and a macromolecule (protein target).[3] This technique is instrumental in the early stages of drug discovery for identifying potential therapeutic candidates and elucidating their mechanisms of action. By simulating the binding process at an atomic level, researchers can gain insights into the structure-activity relationships of compounds like this compound.

This guide outlines a hypothetical in silico docking study of this compound against three well-established protein targets:

  • Estrogen Receptor α (ERα): A key regulator in hormone-dependent cancers.[1][4]

  • Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway frequently dysregulated in cancer, promoting cell proliferation and survival.[5][6]

  • Mitogen-activated protein kinase (MAPK): A critical component of a signaling cascade involved in cellular responses to a variety of stimuli, including inflammation and cell growth.[7][8]

Hypothetical Quantitative Data

The following tables summarize the hypothetical quantitative data from the in silico docking analysis of this compound with the selected target proteins. These values are illustrative and based on typical results observed for isoflavonoid docking studies.

Table 1: Docking Scores and Binding Energies of this compound with Target Proteins

Target ProteinPDB IDLigand (this compound)Docking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
Estrogen Receptor α (ERα)2IOGThis compound-9.2-9.80.15
PI3Kγ1E8XThis compound-8.5-9.10.45
p38 MAPK3S3IThis compound-7.9-8.41.20

Table 2: Interaction Analysis of this compound with Target Protein Active Sites

Target ProteinKey Interacting ResiduesType of Interaction
Estrogen Receptor α (ERα)Glu353, Arg394, His524Hydrogen Bonds, Pi-Alkyl
PI3KγVal882, Lys833, Asp964Hydrogen Bonds, Hydrophobic Interactions
p38 MAPKLys53, Met109, Asp168Hydrogen Bonds, Pi-Sigma

Experimental Protocols

This section provides a detailed methodology for a hypothetical in silico docking study of this compound.

Software and Tools
  • Molecular Docking: AutoDock Vina[4]

  • Visualization and Analysis: PyMOL, Discovery Studio Visualizer

  • Ligand and Protein Preparation: AutoDock Tools, Open Babel

  • Diagram Generation: Graphviz

Ligand Preparation
  • Structure Retrieval: The 3D structure of this compound was obtained from the PubChem database (CID: 5318532).

  • Format Conversion: The structure was converted to the PDBQT format using Open Babel.

  • Energy Minimization: The ligand's geometry was optimized using the MMFF94 force field to obtain a stable conformation.

  • Torsional Degrees of Freedom: Rotatable bonds were defined to allow for conformational flexibility during docking.

Protein Preparation
  • Structure Retrieval: The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB): ERα (PDB ID: 2IOG), PI3Kγ (PDB ID: 1E8X), and p38 MAPK (PDB ID: 3S3I).

  • Preparation for Docking:

    • Water molecules and co-crystallized ligands were removed from the protein structures.

    • Polar hydrogen atoms were added.

    • Gasteiger charges were computed and assigned to all atoms.

    • The prepared protein structures were saved in the PDBQT format.

Molecular Docking Procedure
  • Grid Box Generation: A grid box was defined around the active site of each target protein. The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å to encompass the entire binding pocket.

  • Docking Simulation: AutoDock Vina was used to perform the molecular docking. The Lamarckian Genetic Algorithm was employed with the following parameters:

    • Number of genetic algorithm runs: 50

    • Population size: 150

    • Maximum number of evaluations: 2,500,000

  • Pose Selection and Analysis: The docking results were clustered based on root-mean-square deviation (RMSD). The pose with the lowest binding energy from the most populated cluster was selected as the most probable binding conformation.

  • Interaction Analysis: The selected protein-ligand complexes were visualized using PyMOL and Discovery Studio to analyze the hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues in the active sites of the target proteins.

Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways associated with the target proteins and the potential points of modulation by this compound.

experimental_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase lp Ligand Preparation (this compound) gb Grid Box Generation lp->gb pp Protein Preparation (ERα, PI3K, MAPK) pp->gb md Molecular Docking (AutoDock Vina) gb->md pa Pose Analysis (Lowest Binding Energy) md->pa ia Interaction Analysis (Hydrogen Bonds, etc.) pa->ia

Figure 1: Experimental workflow for in silico docking of this compound.

er_alpha_pathway This compound This compound ER_alpha ERα This compound->ER_alpha Inhibition ERE Estrogen Response Element (DNA) ER_alpha->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Figure 2: this compound's potential inhibition of the ERα signaling pathway.

pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival mapk_pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Inhibition MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPKK->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., NF-κB) p38_MAPK->Transcription_Factors Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Transcription_Factors->Pro_inflammatory_Cytokines Expression

References

An In-depth Technical Guide on the Degradation and Stability of Odoratin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation and stability of the isoflavone (B191592) odoratin (7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one) under various conditions. Due to the limited availability of direct stability data for this compound, this guide incorporates data from structurally similar isoflavones to provide a robust understanding of its likely stability profile.

Introduction to this compound

This compound is a naturally occurring isoflavonoid (B1168493) found in several plant species, including Chromolaena odorata.[1] Isoflavonoids are a class of phytoestrogens known for their potential therapeutic properties, making the stability of these compounds a critical factor in the development of pharmaceuticals and nutraceuticals. Understanding the degradation pathways and stability of this compound under various environmental conditions is essential for formulation development, shelf-life determination, and ensuring therapeutic efficacy.

Chemical Structure:

  • IUPAC Name: 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one

  • Molecular Formula: C₁₇H₁₄O₆

  • Molecular Weight: 314.29 g/mol

  • CAS Number: 6902-72-3[2]

Factors Affecting the Stability of this compound

The stability of isoflavones like this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidative agents.

2.1. Effect of pH

The pH of the environment can significantly impact the stability of isoflavones. While specific data for this compound is not available, studies on other isoflavones indicate that they are generally more stable in neutral to slightly acidic conditions. Extreme pH levels, both acidic and alkaline, can catalyze hydrolytic degradation. For instance, a study on various isoflavone aglycones demonstrated that degradation was most prominent at pH 3.1, while virtually no decay was observed at pH 7.0 and 5.6 when heated at 150°C.[3]

2.2. Effect of Temperature

Temperature is a critical factor in the degradation of isoflavones. Thermal degradation often follows first-order kinetics.[4][5] Studies on isoflavones like daidzein (B1669772) and genistein (B1671435) have shown that their degradation is observed at temperatures ranging from 70°C to 120°C.[4] The rate of degradation increases with increasing temperature.[5] For example, the half-life of allicin, another natural compound, was estimated to be about a year at 4°C but only 1 day at 37°C, highlighting the significant impact of temperature on stability.[6] While direct kinetic data for this compound is unavailable, it is expected to exhibit similar temperature-dependent degradation.

2.3. Effect of Light (Photostability)

Exposure to light, particularly UV radiation, can lead to the photodegradation of isoflavones. The photochemical behavior of isoflavones like daidzein and formononetin (B1673546) shows they are photolabile and degrade primarily through direct photolysis.[7][8] Their half-lives in pH 7 water under simulated summer sunlight are in the range of 4.6 to 10 hours.[1][7][8] Other isoflavones, such as biochanin A and genistein, degrade more slowly by direct photolysis but show enhanced degradation in the presence of natural organic matter (NOM), which can act as a photosensitizer.[1][7][8] It is crucial to protect this compound from light to prevent photodegradation.

2.4. Oxidative Degradation

Oxidative degradation can occur in the presence of oxidizing agents. The phenolic hydroxyl groups in the structure of this compound make it susceptible to oxidation. While specific studies on the oxidative degradation of this compound were not identified, the general principles of flavonoid oxidation suggest that this is a potential degradation pathway.

Quantitative Stability Data (from Structurally Similar Isoflavones)

The following tables summarize quantitative stability data for isoflavones that are structurally similar to this compound. This data can be used to infer the potential stability profile of this compound.

Table 1: Thermal Degradation of Isoflavone Aglycones at 150°C

IsoflavonepH 3.1 (% remaining after 7h)pH 5.6 (% remaining after 7h)pH 7.0 (% remaining after 7h)
Daidzein~20%>95%>95%
Genistein~40%>95%>95%
Biochanin A~50%>95%>95%
Formononetin~60%>95%>95%
(Data inferred from Stintzing et al., 2006)[3]

Table 2: Photodegradation Half-lives of Isoflavones in pH 7 Water

IsoflavoneConditionHalf-life (hours)
DaidzeinSimulated summer sunlight (47° latitude)10
FormononetinSimulated summer sunlight (47° latitude)4.6
(Data from Felcyn, et al., 2012)[1][7][8]

Experimental Protocols

4.1. Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9][10]

  • Objective: To investigate the degradation of this compound under various stress conditions.

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration (e.g., 1 mg/mL).

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and reflux at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and reflux at 60°C for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Expose the solid this compound or its solution to dry heat at a specific temperature (e.g., 80°C) for a defined duration.

    • Photodegradation: Expose the solution of this compound to a light source providing an output similar to the ICH Q1B option 1 or 2 for a specified duration.

    • Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method.

4.2. Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the intact drug from its degradation products.[11]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 260 nm for isoflavones).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

5.1. Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidative Degradation (3% H2O2, RT) prep->oxidation thermal Thermal Degradation (Solid/Solution, 80°C) prep->thermal photo Photodegradation (ICH Q1B) prep->photo sampling Sample at Time Points (0, 2, 4, 8h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize hplc Stability-Indicating HPLC-UV Analysis neutralize->hplc data Data Analysis: - % Degradation - Degradation Products - Kinetic Modeling hplc->data

Caption: Workflow for a forced degradation study of this compound.

5.2. Plausible Degradation Pathway for an Isoflavone like this compound

Degradation_Pathway cluster_degradation_products Potential Degradation Products This compound This compound Hydrolyzed Hydrolyzed Products (Ring Cleavage) This compound->Hydrolyzed Acid/Base Hydrolysis Oxidized Oxidized Products (e.g., Quinones) This compound->Oxidized Oxidation Photodegraded Photodegradation Adducts or Fragments This compound->Photodegraded Photolysis (UV Light) Demethylated Demethylated Metabolites This compound->Demethylated Enzymatic/ Metabolic Degradation

Caption: Plausible degradation pathways for an isoflavone like this compound.

Conclusion

While direct stability data for this compound is limited, a comprehensive understanding of its potential degradation and stability can be inferred from studies on structurally related isoflavones. This compound is likely susceptible to degradation under harsh pH conditions, elevated temperatures, and exposure to light. For optimal stability, it is recommended that this compound be stored in a cool, dark place, and formulated in a neutral to slightly acidic pH environment. Further forced degradation studies on the pure compound are necessary to fully elucidate its degradation pathways and establish a definitive stability profile. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for conducting such studies.

References

Methodological & Application

methods for extraction and purification of odoratin

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Methodologies for the Isolation and Purification of Odoratin

Application Notes & Protocols for Researchers

Introduction

This compound is an isoflavonoid, a class of secondary metabolites known for their diverse biological activities.[1] This compound has been identified in various plant species, including Bowdichia virgilioides, Dalbergia louvelii, and notably, Chromolaena odorata.[1] As interest in natural products for drug development continues to grow, robust and efficient methods for the extraction and purification of specific bioactive compounds like this compound are essential for researchers in pharmacology, natural product chemistry, and drug discovery.

These application notes provide detailed protocols for the extraction and purification of this compound from plant sources, focusing on common and effective laboratory techniques. The methodologies are designed to guide researchers through a multi-step process, from initial crude extraction to final purification using chromatographic techniques.

Part 1: Extraction of this compound from Plant Material

The initial step in isolating this compound involves its extraction from the solid plant matrix. Solvent extraction is the most common method, leveraging the solubility of isoflavonoids in polar organic solvents.[2] The choice of solvent is critical and can significantly impact the yield and purity of the crude extract.

Data Summary: Effect of Solvent on Extraction Yield
Solvent SystemPlant PartExtraction MethodTypical Yield (%)Reference
70% Ethanol (B145695)LeavesMaceration15.83%[3]
100% EthanolLeavesMaceration< 15.83%[3]
MethanolLeavesMaceration6.05%[4]

Note: The presence of water in ethanol (e.g., 70% ethanol) can enhance the extraction of polar compounds like flavonoids by altering the solvent's polarity.[3]

Experimental Protocol: Ultrasound-Assisted Solvent Extraction

This protocol describes a common and efficient method for obtaining a crude extract enriched with this compound from dried plant material. Ultrasound is used to enhance solvent penetration and accelerate the extraction process.

Materials and Equipment:

  • Dried and powdered plant material (e.g., Chromolaena odorata leaves)

  • 70% Ethanol (Solvent)

  • Ultrasonic bath

  • Erlenmeyer flasks

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Beakers and graduated cylinders

Procedure:

  • Maceration: Weigh 100 g of dried, finely powdered plant material and place it into a 2 L Erlenmeyer flask.

  • Solvent Addition: Add 1 L of 70% ethanol to the flask, ensuring all plant material is fully submerged.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate at room temperature for 60 minutes. This process increases the contact between the solvent and the plant matrix, improving extraction efficiency.[5]

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the liquid extract from the solid plant residue.

  • Repeat Extraction: Transfer the plant residue back to the flask and repeat the extraction process (steps 2-4) two more times with fresh solvent to maximize the yield.

  • Pooling Extracts: Combine the filtrates from all three extraction cycles.

  • Solvent Evaporation: Concentrate the pooled extract using a rotary evaporator at 40-50°C under reduced pressure to remove the ethanol. This will yield a dark, semi-solid crude extract.

  • Drying and Storage: Transfer the crude extract to a pre-weighed beaker and dry it completely in a vacuum oven or desiccator. Record the final weight to calculate the extraction yield. Store the dried extract at 4°C in an airtight container.

Workflow for Extraction and Preliminary Fractionation

The following diagram illustrates the general workflow for the initial extraction process.

G Start Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., 70% Ethanol, Ultrasonication) Start->Extraction Filtration Filtration Extraction->Filtration Residue Plant Residue (Repeat Extraction) Filtration->Residue Solid Filtrate Combined Filtrates Filtration->Filtrate Liquid Residue->Extraction Concentration Solvent Removal (Rotary Evaporator) Filtrate->Concentration CrudeExtract Crude Plant Extract Concentration->CrudeExtract

Extraction and Solvent Removal Workflow

Part 2: Purification of this compound

The crude extract contains a complex mixture of compounds. A multi-step purification process is required to isolate this compound to a high degree of purity. This typically involves column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).[2]

Data Summary: Representative Purification Scheme

The following table provides a representative summary of a typical purification process. The values illustrate the expected trend of decreasing yield and increasing purity at each step.

Purification StepStarting Mass (g)Recovered Mass (g)Step Yield (%)Purity (%)
Crude Extract15.815.8100~5
Silica (B1680970) Gel Column Chromatography15.01.28.0~60
Preparative HPLC1.00.088.0>98
Experimental Protocol: Multi-Step Chromatographic Purification

This protocol outlines the steps to purify this compound from the crude extract.

A. Silica Gel Column Chromatography (Initial Purification)

This step separates compounds based on their polarity, providing a fraction enriched in this compound.[6]

Materials and Equipment:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: Hexane (B92381), Ethyl Acetate (B1210297) (EtOAc)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and tank

  • UV lamp (254 nm)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the glass column, avoiding air bubbles. Allow the silica to settle into a uniform bed.[6]

  • Sample Loading: Dissolve a known amount of the crude extract (e.g., 10 g) in a minimal volume of the initial mobile phase (or a compatible solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc). This is known as a step-gradient elution.[7]

  • Fraction Collection: Collect the eluate in small, numbered fractions (e.g., 10-15 mL each).

  • TLC Monitoring: Analyze the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate, develop it in a suitable solvent system (e.g., 70:30 Hexane:EtOAc), and visualize the spots under a UV lamp.

  • Pooling Fractions: Combine the fractions that contain the target compound (this compound) based on their similar TLC profiles (Rf values).

  • Solvent Removal: Evaporate the solvent from the pooled fractions to obtain a semi-purified, this compound-enriched fraction.

B. Preparative HPLC (Final Purification)

Preparative HPLC is a high-resolution technique used to achieve high purity of the target compound.[8][9]

Materials and Equipment:

  • This compound-enriched fraction from column chromatography

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative C18 column

  • HPLC-grade solvents: Acetonitrile (ACN) and Water (with 0.1% formic acid or TFA)

  • Syringe filters (0.45 µm)

Procedure:

  • Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient for separating this compound from remaining impurities.

  • Sample Preparation: Dissolve the semi-purified fraction in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[10]

  • Scale-Up and Injection: Scale up the analytical method for the preparative column.[11] Inject the filtered sample onto the preparative HPLC system.

  • Elution and Detection: Run the preparative HPLC method. A typical mobile phase for reversed-phase (C18) chromatography would be a gradient of water and acetonitrile. Monitor the elution of compounds using the UV detector at an appropriate wavelength for flavonoids (e.g., 254 nm or 280 nm).

  • Fraction Collection: Set the fraction collector to automatically collect the peak corresponding to the retention time of this compound, as determined during method development.

  • Purity Analysis: Analyze a small aliquot of the collected fraction using analytical HPLC to confirm its purity (>98%).

  • Solvent Removal: Remove the HPLC solvents from the purified fraction, typically by lyophilization (freeze-drying), to obtain the pure, solid this compound.

Workflow for Chromatographic Purification

This diagram shows the logical flow from the crude extract to the final pure compound.

G CrudeExtract Crude Extract ColumnChrom Silica Gel Column Chromatography (Gradient Elution: Hexane-EtOAc) CrudeExtract->ColumnChrom TLC TLC Analysis of Fractions ColumnChrom->TLC Collect Fractions Pooling Pool this compound-Rich Fractions TLC->Pooling SemiPure Semi-Purified Fraction Pooling->SemiPure Evaporate Solvent PrepHPLC Preparative HPLC (Reversed-Phase C18) SemiPure->PrepHPLC PurityCheck Analytical HPLC (Purity >98%) PrepHPLC->PurityCheck Collect Target Peak PureCompound Pure this compound PurityCheck->PureCompound Lyophilize

Chromatographic Purification Workflow

Part 3: Potential Mechanism of Action

Compounds isolated from Chromolaena odorata are known to possess anti-inflammatory properties. One proposed mechanism is the modulation of the arachidonic acid cascade.[12] Prostaglandins, which are key mediators of inflammation, are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. Bioactive compounds from the plant may inhibit this pathway, thereby reducing inflammation.

Diagram: Anti-inflammatory Signaling Pathway

The diagram below illustrates a potential target for this compound and other bioactive compounds from C. odorata.

G cluster_c1 Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 Activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Releases COX COX Enzymes (COX-1, COX-2) AA->COX Substrate PGs Prostaglandins COX->PGs Synthesizes Inflammation Inflammation (Vasodilation, Pain, Fever) PGs->Inflammation Mediates This compound This compound / C. odorata Extract This compound->COX Inhibits

Inhibition of Prostaglandin Synthesis

References

Application Notes & Protocols for the Analytical Quantification of Odoratin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Odoratin

This compound is a naturally occurring isoflavonoid (B1168493) found in various plant species, including Dipteryx odorata and plants from the Chromolaena genus. As a member of the flavonoid class of secondary metabolites, this compound and its derivatives are investigated for a range of potential biological activities, making them of significant interest in pharmacology and drug development. Accurate and precise quantification of this compound in plant matrices, herbal formulations, and biological samples is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential.

This document provides detailed protocols for the quantification of this compound and related compounds using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While detailed quantitative protocols are more readily available for structurally similar plant metabolites like the triterpenoid (B12794562) odoratone (B1144338), the principles and methods described herein are directly applicable and can be adapted for this compound.

General Experimental Workflow

The quantification of this compound from a raw sample matrix follows a multi-step process. This workflow ensures the analyte is efficiently extracted, isolated from interfering substances, and accurately measured.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Plant Material / Biological Sample Grind Grinding & Homogenization Sample->Grind Extract Solvent Extraction (e.g., Maceration, Sonication) Grind->Extract Filter Filtration / Centrifugation Extract->Filter Concentrate Solvent Evaporation Filter->Concentrate Reconstitute Reconstitution in Mobile Phase Concentrate->Reconstitute Analysis Chromatographic Separation (HPLC / GC) Reconstitute->Analysis Detection Detection (UV, MS, FID) Analysis->Detection Integration Peak Integration & Identification Detection->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for the quantification of this compound.

Quantification using High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of flavonoids like this compound due to its high resolution and sensitivity.[1] A reversed-phase C18 column coupled with UV detection is a common and reliable setup.

Experimental Protocol: HPLC-UV

This protocol is adapted from a method for the triterpenoid odoratone and is suitable for this compound with appropriate optimization.[1]

A. Sample Preparation (from Plant Material)

  • Milling : Dry the plant material (e.g., leaves of Chromolaena odorata) and grind it into a fine powder.

  • Extraction : Weigh 1.0 g of the powdered material into a flask and add 20 mL of methanol.[1]

  • Sonication : Place the flask in an ultrasonic bath and sonicate for 30 minutes to maximize extraction efficiency.[1]

  • Filtration : Filter the extract through a Whatman No. 1 filter paper. For cleaner samples, a 0.45 µm syringe filter can be used prior to injection.

  • Concentration : Concentrate the filtrate using a rotary evaporator at 40°C to obtain a crude extract.

  • Reconstitution : Accurately weigh the dried extract and reconstitute it in the mobile phase to a known concentration (e.g., 1 mg/mL).

B. Chromatographic Conditions

  • Instrument : Standard HPLC system with UV-Vis Detector.

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v). The ratio should be optimized for best peak shape and separation.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : Scan for this compound's UV maxima, typically around 254 nm or 260 nm for isoflavonoids.

  • Injection Volume : 20 µL.

C. Data Analysis

  • Calibration Curve : Prepare a series of standard solutions of purified this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Linearity : Inject the standards and plot a calibration curve of peak area versus concentration.

  • Quantification : Inject the prepared sample, identify the this compound peak by its retention time, and calculate the concentration using the linear regression equation from the calibration curve.

Method Validation Parameters & Quantitative Data

Method validation is essential to ensure that the analytical procedure is accurate, precise, and reliable.[2][3] The following table summarizes typical validation parameters for HPLC methods used in natural product quantification.

Parameter Typical Acceptance Criteria Example Value (for similar compounds)
Linearity (r²) > 0.9990.9998[4]
Range Dependent on application3.08 - 24.61 µg/mL[4]
Accuracy (% Recovery) 80 - 120%96.63 - 113.87%[4]
Precision (% RSD) Intra-day: < 2%, Inter-day: < 5%< 4.98%[4]
Limit of Detection (LOD) S/N Ratio ≥ 30.042 µg/mL[4]
Limit of Quantification (LOQ) S/N Ratio ≥ 100.14 µg/mL[4]

Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For non-volatile compounds like triterpenoids and some flavonoids, a derivatization step is required to increase their volatility.[5][6]

Experimental Protocol: GC-MS

This protocol is based on methods developed for the analysis of triterpenoids.[5][6]

G start Prepared Dry Extract deriv Derivatization (e.g., with BSTFA + TMCS) start->deriv inject Injection into GC-MS deriv->inject sep GC Separation (e.g., HP-5ms column) inject->sep ionize Ionization (Electron Impact - EI) sep->ionize detect Mass Analysis & Detection (Quadrupole Analyzer) ionize->detect quant Quantification (Selected Ion Monitoring - SIM) detect->quant

Caption: Workflow for GC-MS analysis of this compound after derivatization.

A. Sample Preparation and Derivatization

  • Extraction : Prepare a dried extract as described in the HPLC protocol (Section 3.1.A).

  • Derivatization : Accurately weigh a small amount of the extract (e.g., 1 mg) into a vial. Add a derivatizing agent such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine.[5]

  • Reaction : Seal the vial and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction. Cool to room temperature before injection.

B. GC-MS Conditions

  • Instrument : Gas Chromatograph coupled with a Mass Spectrometer.

  • Column : HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[5]

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature : 250°C.

  • Oven Program : Start at 120°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min. (This program should be optimized).

  • Ion Source : Electron Impact (EI) at 70 eV.

  • Mass Analyzer : Quadrupole.

  • Detection Mode : Selected Ion Monitoring (SIM) for quantification, using characteristic ions of derivatized this compound. Full scan mode (e.g., m/z 50-550) can be used for initial identification.

Quantitative Data

The performance of a GC-MS method for quantifying triterpenoids is summarized below. Similar performance can be expected for a validated this compound method.

Parameter Example Value (for Triterpenoids) Reference
Linearity (r) ≥ 0.9998[6]
Precision (% RSD) ≤ 1.34%[6]
Recovery 92.1% - 102.6%[6]
Limit of Detection (LOD) 100 - 200 µg/L[5]

Application in Pharmacokinetic Studies

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. Quantifying this compound in biological matrices (e.g., plasma, urine) is essential for these studies. LC-MS/MS is the preferred technique for this application due to its superior sensitivity and specificity.[7]

Key Pharmacokinetic Parameters

A validated bioanalytical method would be used to determine the following key PK parameters from concentration-time data.[8][9]

Parameter Description
Cmax Maximum (peak) plasma concentration of the drug.
Tmax Time at which Cmax is observed.
AUC (Area Under the Curve) Total drug exposure over time.
t½ (Half-life) Time required for the drug concentration to decrease by half.
CL (Clearance) Volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body.

Relevance to Signaling Pathways in Drug Development

Natural products, including flavonoids, often exert their biological effects by modulating intracellular signaling pathways.[10] For drug development professionals, understanding these mechanisms is key. Bioactive compounds from plants have been shown to interact with pathways critical to cell survival, proliferation, and inflammation, such as the PI3K/Akt/mTOR pathway.[11] Dysregulation of this pathway is a hallmark of many cancers. The ability to accurately quantify this compound allows researchers to correlate its concentration with downstream effects on such pathways.

G cluster_downstream Cellular Processes RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound (Potential Modulator) This compound->PI3K Inhibits? This compound->Akt Inhibits?

Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway.

References

Application Note: Quantitative Analysis of Odoratin in Plant Extracts using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of odoratin in plant extracts. This compound (7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one), an isoflavonoid (B1168493) with potential therapeutic properties, is found in various plant species, including those from the Chromolaena and Dalbergia genera. The described method is suitable for researchers, scientists, and drug development professionals engaged in the phytochemical analysis and quality control of herbal formulations. This protocol provides a robust and reproducible approach for the accurate quantification of this compound, utilizing a C18 column and a gradient elution system with UV detection.

Introduction

This compound is a naturally occurring isoflavonoid that has been identified in several plant species, notably Chromolaena odorata and various Dalbergia species.[1][2] Isoflavonoids are a class of phenolic compounds recognized for their potential health benefits, including antioxidant and anti-inflammatory activities. As interest in the therapeutic potential of this compound grows, the need for a reliable and validated analytical method for its quantification becomes crucial for the standardization of plant extracts and the development of new phytopharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of individual components within complex mixtures like plant extracts.[3] This document provides a detailed protocol for the HPLC analysis of this compound.

Experimental Protocol

Sample Preparation: Extraction of this compound from Plant Material

A representative protocol for the extraction of this compound from dried and powdered plant material (e.g., leaves, stems) is outlined below.

1.1. Materials:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

1.2. Extraction Procedure:

  • Weigh 1.0 g of the powdered plant material into a 50 mL conical flask.

  • Add 20 mL of 80% methanol in water (v/v).

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the plant residue with another 20 mL of 80% methanol to ensure complete extraction.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in 5 mL of methanol (HPLC grade).

  • Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Instrumentation and Conditions

2.1. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2.2. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min, 10-25% B; 5-20 min, 25-50% B; 20-25 min, 50-70% B; 25-30 min, 70-10% B; 30-35 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm
Standard Preparation and Calibration

3.1. Stock Standard Solution:

  • Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

3.2. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3. Calibration Curve:

  • Inject each working standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

Method Validation Summary

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following table summarizes typical validation parameters for the analysis of isoflavones, which can be used as a benchmark for the validation of the this compound method.

Validation ParameterAcceptance CriteriaTypical Results for Similar Isoflavones[4][5]
Linearity (r²) ≥ 0.9980.999
Range 1 - 100 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 - 0.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.5 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) Intra-day: ≤ 2%, Inter-day: ≤ 3%Intra-day: < 2%, Inter-day: < 3%
Specificity No interfering peaks at the retention time of this compoundPeak purity index > 0.999

Data Presentation

The quantitative data for the analysis of this compound in a hypothetical plant extract using the developed HPLC method is summarized in the table below.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Amount in Plant Material (mg/g)
This compound Standard (10 µg/mL)15.212543010.0-
Plant Extract A15.2876546.990.35
Plant Extract B15.215432112.300.62

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh 1.0 g of Powdered Plant Material P2 Add 20 mL of 80% Methanol P1->P2 P3 Ultrasonic Extraction (30 min) P2->P3 P4 Centrifuge (4000 rpm, 15 min) P3->P4 P5 Collect Supernatant P4->P5 P6 Repeat Extraction P4->P6 Residue P7 Combine Supernatants P5->P7 P6->P7 P8 Evaporate to Dryness P7->P8 P9 Reconstitute in 5 mL Methanol P8->P9 P10 Filter (0.45 µm Syringe Filter) P9->P10 A1 Inject 10 µL into HPLC P10->A1 A2 Separation on C18 Column (Gradient Elution) A1->A2 A3 UV Detection at 260 nm A2->A3 D1 Record Chromatogram A3->D1 D2 Integrate Peak Area D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Experimental workflow for the HPLC analysis of this compound in plant extracts.

Conclusion

The HPLC method described in this application note provides a reliable and efficient approach for the quantitative analysis of this compound in plant extracts. The protocol is straightforward and utilizes standard instrumentation, making it accessible to a wide range of analytical laboratories. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results. This method can be a valuable tool for the quality control and standardization of herbal products, as well as in the broader context of natural product research and drug discovery.

References

Application Notes and Protocols for the Structural Elucidaion of Odoratin using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Odoratin and its Significance

This compound is an isoflavonoid (B1168493), a class of phenolic compounds widely distributed in the plant kingdom.[1] Its chemical structure is 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one.[1] Isoflavonoids, including this compound, are of significant interest to the scientific community due to their diverse biological activities. Studies have suggested that this compound and extracts from plants containing it, such as Chromolaena odorata, possess antioxidant, anti-inflammatory, antidiabetic, and anticancer properties.[2][3] The therapeutic potential of such natural products makes their accurate identification and structural characterization a critical step in drug discovery and development.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques that, when used in conjunction, provide unambiguous structural elucidation of complex organic molecules like this compound.

Application of NMR and Mass Spectrometry in this compound Structure Elucidation

The structural characterization of a natural product like this compound involves a systematic workflow. Initially, the compound is isolated and purified from its natural source. Subsequently, spectroscopic techniques are employed to determine its molecular structure.

  • Mass Spectrometry (MS) is primarily used to determine the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry can provide a highly accurate mass measurement, which is used to deduce the molecular formula. Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecule, and the resulting fragmentation pattern provides valuable information about the different structural components and their connectivity.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

    • ¹H NMR spectroscopy gives information about the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule.

    • 2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

The following sections provide detailed protocols and data for the structural elucidation of this compound using these techniques.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

A general protocol for the extraction and isolation of isoflavonoids from a plant source is described below. This can be adapted for the isolation of this compound from sources like Chromolaena odorata.

  • Extraction:

    • Air-dry and grind the plant material (e.g., leaves) into a fine powder.

    • Macerate the powdered material in a suitable solvent, such as methanol (B129727) or ethanol, at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol).

    • Monitor the fractions using thin-layer chromatography (TLC) to identify the fraction containing the compound of interest. Isoflavonoids are typically found in the ethyl acetate fraction.

  • Purification:

    • Subject the enriched fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient solvent system (e.g., n-hexane:ethyl acetate or chloroform:methanol).

    • Collect the fractions and monitor by TLC.

    • Combine the fractions containing the purified compound and recrystallize to obtain pure this compound.

Protocol 2: NMR Spectroscopic Analysis of this compound
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

    • Use standard pulse programs provided by the spectrometer manufacturer.

    • For ¹H NMR, acquire data with a spectral width of 12 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds.

    • For ¹³C NMR, use a spectral width of 220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

    • Optimize the parameters for 2D NMR experiments according to the sample concentration and spectrometer.

Protocol 3: Mass Spectrometric Analysis of this compound
  • Sample Preparation:

    • Prepare a stock solution of purified this compound (1 mg/mL) in a suitable solvent like methanol or acetonitrile (B52724).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

    • Use a C18 column for chromatographic separation with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Acquire data in both positive and negative ion modes.

    • Perform a full scan MS analysis to determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Perform a tandem MS (MS/MS) experiment on the molecular ion to obtain the fragmentation pattern. Set the collision energy to an appropriate value (e.g., 20-40 eV) to induce fragmentation.

Data Presentation

Predicted NMR Data for this compound

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of structurally similar isoflavonoids. The numbering of the isoflavonoid core is shown in the diagram below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

PositionPredicted ¹³C Chemical Shift (δ ppm)Predicted ¹H Chemical Shift (δ ppm)
2 152.58.3 (s)
3 123.0-
4 175.0-
5 115.57.9 (s)
6 148.0-
7 150.0-
8 103.07.0 (s)
9 157.5-
10 118.0-
1' 122.5-
2' 112.07.1 (d, J=2.0 Hz)
3' 145.0-
4' 147.0-
5' 115.06.9 (d, J=8.5 Hz)
6' 119.07.0 (dd, J=8.5, 2.0 Hz)
6-OCH₃ 56.03.9 (s)
4'-OCH₃ 55.83.8 (s)

s: singlet, d: doublet, dd: doublet of doublets, J: coupling constant in Hz.

Mass Spectrometry Data for this compound

Table 2: High-Resolution Mass Spectrometry and MS/MS Fragmentation Data for this compound

ParameterValue
Molecular Formula C₁₇H₁₄O₆
Exact Mass 314.0790
[M+H]⁺ (observed) 315.0863
[M-H]⁻ (observed) 313.0718

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

m/z of Fragment IonProposed Neutral LossProposed Fragment Structure
299.0550CH₄Loss of methyl radical from a methoxy (B1213986) group followed by H abstraction
284.0652CH₃O•Loss of a methoxy radical
271.0598CO + H₂OLoss of carbon monoxide and water
165.0546C₈H₅O₄Retro-Diels-Alder fragmentation product (A-ring fragment)
150.0339C₉H₇O₃Retro-Diels-Alder fragmentation product (B-ring fragment)

Visualizations

Experimental Workflow for this compound Structure Elucidation

workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Chromolaena odorata) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation purification Column Chromatography and Recrystallization fractionation->purification pure_this compound Pure this compound purification->pure_this compound ms Mass Spectrometry (LC-MS/MS) pure_this compound->ms nmr NMR Spectroscopy (1D and 2D) pure_this compound->nmr data_analysis Data Analysis and Interpretation ms->data_analysis nmr->data_analysis structure Final Structure of this compound data_analysis->structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Isoflavonoid Core Structure and Numbering

Caption: The basic isoflavonoid core structure with standard numbering.

Proposed Mass Spectrometry Fragmentation Pathway for this compound

fragmentation cluster_losses Initial Fragmentations cluster_rda Retro-Diels-Alder Fragmentation This compound This compound [M+H]⁺ m/z 315 frag1 m/z 299 This compound->frag1 - CH₄ frag2 m/z 284 This compound->frag2 - CH₃O• rda1 A-ring fragment m/z 165 This compound->rda1 rDA rda2 B-ring fragment m/z 150 This compound->rda2 rDA

References

Application Notes and Protocols: Synthesizing Odoratin Derivatives for Improved Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odoratin, a naturally occurring isoflavonoid (B1168493), has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. However, its therapeutic potential may be enhanced through structural modifications. This document provides detailed protocols for the synthesis of this compound derivatives and the evaluation of their biological activities. It also presents a summary of available data to guide structure-activity relationship (SAR) studies and the development of more potent therapeutic agents.

Introduction to this compound

This compound is an O-methylated isoflavone (B191592) found in several plant species.[1] Natural isoflavones are known to possess a range of biological activities, and this compound is no exception. Studies have indicated its potential as an anticancer, anti-inflammatory, and antioxidant agent.[2][3] The core structure of this compound presents multiple sites for chemical modification, offering the opportunity to synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties. The general structure-activity relationship for isoflavones suggests that modifications to the A, B, and C rings can significantly impact their biological effects.[2][4][5]

Synthesis of this compound Derivatives

A key strategy for modifying this compound involves introducing various substituents at the C-8 position of the isoflavone core. The following protocol is based on a Suzuki coupling reaction to generate 8-substituted this compound derivatives.

Experimental Protocol: Synthesis of 8-Aryl this compound Derivatives

This protocol involves a multi-step synthesis starting from a substituted phenol, leading to the isoflavone core, followed by bromination and a final Suzuki coupling to introduce the desired aryl group.

Materials:

  • 3,4,5-Trimethoxyphenol (B152058)

  • Acetic anhydride (B1165640)

  • Sodium acetate (B1210297)

  • Anhydrous aluminum chloride

  • 3-Iodo-5,6,7-trimethoxychromen-4-one

  • Arylboronic acids

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • K₂CO₃

  • Toluene, Ethanol, Water (deoxygenated)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of 3,4,5-Trimethoxyphenyl acetate: A mixture of 3,4,5-trimethoxyphenol and sodium acetate in acetic anhydride is heated at 110°C for 2 hours. After completion, the reaction mixture is concentrated, diluted with water, and extracted with dichloromethane. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Fries Rearrangement to 2-hydroxy-3,4,5-trimethoxyacetophenone: The acetylated product is heated with anhydrous aluminum chloride at 140°C for 3 hours. The mixture is then cooled, decomposed with ice-cold HCl, and extracted with ethyl acetate. The product is purified by column chromatography.

  • Synthesis of 3-Iodo-5,6,7-trimethoxychromen-4-one: This intermediate can be synthesized from the corresponding 2'-hydroxychalcone (B22705) or via other established methods for isoflavone synthesis.

  • Bromination of the Isoflavone Core: The synthesized isoflavone is treated with a brominating agent (e.g., N-bromosuccinimide) in a suitable solvent to selectively introduce a bromine atom at the C-8 position.

  • Suzuki Coupling Reaction: In a reaction vessel, the 8-bromo-odoratin derivative, the desired arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ are suspended in a deoxygenated mixture of toluene, ethanol, and water. The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final 8-aryl this compound derivative is purified by column chromatography.

Workflow for the Synthesis of 8-Aryl this compound Derivatives:

G cluster_0 Synthesis of Isoflavone Core cluster_1 Derivatization 3,4,5-Trimethoxyphenol 3,4,5-Trimethoxyphenol Acetylation Acetylation 3,4,5-Trimethoxyphenol->Acetylation Acetic anhydride, NaOAc 3,4,5-Trimethoxyphenyl acetate 3,4,5-Trimethoxyphenyl acetate Acetylation->3,4,5-Trimethoxyphenyl acetate Fries Rearrangement Fries Rearrangement 3,4,5-Trimethoxyphenyl acetate->Fries Rearrangement AlCl3 2-hydroxy-3,4,5-trimethoxyacetophenone 2-hydroxy-3,4,5-trimethoxyacetophenone Fries Rearrangement->2-hydroxy-3,4,5-trimethoxyacetophenone Cyclization Cyclization 2-hydroxy-3,4,5-trimethoxyacetophenone->Cyclization Various methods This compound Core This compound Core Cyclization->this compound Core Bromination Bromination This compound Core->Bromination NBS 8-Bromo-odoratin 8-Bromo-odoratin Bromination->8-Bromo-odoratin Suzuki Coupling Suzuki Coupling 8-Bromo-odoratin->Suzuki Coupling Arylboronic acid, Pd(PPh3)4, K2CO3 8-Aryl this compound Derivative 8-Aryl this compound Derivative Suzuki Coupling->8-Aryl this compound Derivative

Caption: Synthetic workflow for 8-aryl this compound derivatives.

Biological Activity of this compound and Its Derivatives

The synthesized this compound derivatives can be evaluated for their anticancer, anti-inflammatory, and antioxidant activities using various in vitro assays.

Data Presentation: Biological Activities of this compound and Related Isoflavonoids

The following tables summarize the reported biological activities of this compound and structurally similar isoflavonoid derivatives. This data can serve as a benchmark for newly synthesized compounds.

Table 1: Antioxidant Activity of this compound

CompoundAssayIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Odoratenin¹ABTS23.74Trolox31.32
This compoundα-glucosidase inhibition> 100²Isosakuranetin55.99 µg/mL

¹Odoratenin is a closely related flavanone (B1672756) (5,3'-dihydroxy-7,6'-dimethoxyflavanone) isolated from Chromolaena odorata.[4][6] ²this compound showed weaker α-glucosidase inhibitory activity compared to isosakuranetin.[7]

Table 2: Anti-inflammatory Activity of a Representative Isoflavonoid (Cajanin)

CompoundAssayIC₅₀ (µM)
CajaninNO Production Inhibition19.38 ± 0.05
CajaninIL-6 Inhibition7.78 ± 0.04
CajaninTNF-α Inhibition26.82 ± 0.11

Data for Cajanin, an isoflavonoid derivative with a similar core structure to this compound, is presented as a reference for anti-inflammatory activity.[8]

Table 3: Anticancer Activity of Representative Isoflavone Derivatives

CompoundCell LineIC₅₀ (µM)
Isoflavone Derivative 1PANC-11.5
Isoflavone Derivative 2PANC-10.8
Genistein AnalogVariousPotent activity reported

Data from various synthetic isoflavone analogs demonstrating potent anticancer activity.[2][6]

Experimental Protocols for Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • LPS (Lipopolysaccharide)

  • This compound derivatives

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell supernatant and mix with an equal volume of Griess Reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.

Materials:

  • DPPH solution in methanol

  • This compound derivatives

  • Methanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the this compound derivatives with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.

Workflow for Biological Activity Evaluation:

G Synthesized this compound Derivatives Synthesized this compound Derivatives Anticancer Activity Anticancer Activity Synthesized this compound Derivatives->Anticancer Activity MTT Assay Anti-inflammatory Activity Anti-inflammatory Activity Synthesized this compound Derivatives->Anti-inflammatory Activity NO Inhibition Assay Antioxidant Activity Antioxidant Activity Synthesized this compound Derivatives->Antioxidant Activity DPPH Assay IC50 Values (Cancer Cell Lines) IC50 Values (Cancer Cell Lines) Anticancer Activity->IC50 Values (Cancer Cell Lines) IC50 Values (RAW 264.7 cells) IC50 Values (RAW 264.7 cells) Anti-inflammatory Activity->IC50 Values (RAW 264.7 cells) IC50 Values (Radical Scavenging) IC50 Values (Radical Scavenging) Antioxidant Activity->IC50 Values (Radical Scavenging)

Caption: Experimental workflow for evaluating biological activities.

Signaling Pathway Modulation by this compound Derivatives

Isoflavonoids, including this compound, are known to exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival.[9][10] Many anti-inflammatory and anticancer agents act by inhibiting this pathway.

NF-κB Signaling Pathway and Potential Inhibition by this compound Derivatives:

G cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK IKK Inflammatory Stimuli (LPS, TNF-α)->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Leads to NF-κB (p50/p65)->NF-κB (p50/p65) Gene Transcription Gene Transcription NF-κB (p50/p65)->Gene Transcription Induces This compound Derivative This compound Derivative This compound Derivative->IKK Inhibits Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6)

Caption: Inhibition of the NF-κB signaling pathway.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival.[11][12] Its dysregulation is a hallmark of many cancers, making it an attractive target for anticancer drug development.

mTOR Signaling Pathway and Potential Inhibition by this compound Derivatives:

G Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation This compound Derivative This compound Derivative This compound Derivative->Akt Inhibits This compound Derivative->mTORC1 Inhibits

Caption: Inhibition of the mTOR signaling pathway.

Conclusion and Future Directions

The synthesis and evaluation of this compound derivatives represent a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this document provide a framework for the rational design and biological testing of new compounds. Future work should focus on generating a broader library of derivatives with modifications at various positions to establish a comprehensive structure-activity relationship. Further mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these promising compounds.

References

Application Notes and Protocols: Cell-Based Assay for Odoratin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratin, a flavonoid found in various plants including Chromolaena odorata, has garnered scientific interest due to its potential therapeutic properties.[1][2][3] Emerging research suggests that this compound exhibits both anti-inflammatory and anticancer activities.[1][4][5] Notably, studies on plant extracts containing this compound have demonstrated cytotoxic effects on breast cancer cell lines such as MCF-7 and T47D, and have indicated a role in stimulating caspase-dependent apoptosis.[1][6] These findings underscore the potential of this compound as a novel therapeutic agent.

These application notes provide a detailed protocol for a cell-based assay to quantify the cytotoxic and apoptotic activity of this compound on a cancer cell line. The described methods will enable researchers to assess the compound's efficacy and elucidate its mechanism of action.

Data Presentation

The following tables provide a structured summary of expected quantitative data from the described experimental protocols.

Table 1: Cytotoxicity of this compound on MCF-7 Cells (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell ViabilityIC50 (µM)
0 (Vehicle Control)1.25 ± 0.08100-
11.12 ± 0.0689.6
50.95 ± 0.0576.0
100.78 ± 0.0462.4
250.61 ± 0.0348.8
500.45 ± 0.0236.0
1000.30 ± 0.0124.0

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Caspase-3/7 Activity Assay)

This compound Concentration (µM)Luminescence (RLU) (Mean ± SD)Fold Change vs. Control
0 (Vehicle Control)5,000 ± 3501.0
107,500 ± 5251.5
2515,000 ± 1,1003.0
5025,000 ± 1,8005.0

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol details the determination of the cytotoxic effect of this compound on a selected cancer cell line (e.g., MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method for evaluating preliminary anticancer activity.[7][8]

Materials:

  • MCF-7 breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This protocol describes the measurement of apoptosis induction by this compound through the quantification of caspase-3 and caspase-7 activities.

Materials:

  • MCF-7 cells

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed MCF-7 cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol (steps 1-3).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Calculate the fold change in caspase activity compared to the vehicle control.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Activity Assay cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Caspase-Glo 3/7) seed_viability Seed MCF-7 cells in 96-well plate treat_viability Treat with this compound seed_viability->treat_viability incubate_viability Incubate for 48h treat_viability->incubate_viability add_mtt Add MTT solution incubate_viability->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_viability Measure Absorbance (570nm) solubilize->read_viability data_analysis Data Analysis (IC50, Fold Change) read_viability->data_analysis seed_apoptosis Seed MCF-7 cells in 96-well plate treat_apoptosis Treat with this compound seed_apoptosis->treat_apoptosis incubate_apoptosis Incubate for 24h treat_apoptosis->incubate_apoptosis add_caspase_reagent Add Caspase-Glo 3/7 Reagent incubate_apoptosis->add_caspase_reagent read_apoptosis Measure Luminescence add_caspase_reagent->read_apoptosis read_apoptosis->data_analysis start Start start->seed_viability start->seed_apoptosis

Caption: A flowchart of the experimental workflow for assessing this compound's bioactivity.

signaling_pathway Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_cell Cancer Cell This compound This compound NFkB_pathway NF-κB Pathway Inhibition This compound->NFkB_pathway Inhibits Mitochondria Mitochondria This compound->Mitochondria Induces stress Apoptosis Apoptosis NFkB_pathway->Apoptosis Promotes Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Caspase37->Apoptosis Execution

Caption: A diagram of the proposed signaling pathway for this compound-induced apoptosis in cancer cells.

References

Application Notes and Protocols: Odoratin in Wound Healing Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratin, a flavonoid isolated from the plant Chromolaena odorata, has garnered attention for its potential therapeutic applications, particularly in the context of wound healing. Traditionally, extracts of Chromolaena odorata have been used to treat wounds, and scientific investigations suggest that its constituent compounds, including this compound, contribute to these effects through various mechanisms such as promoting cell proliferation and migration, and exerting anti-inflammatory and antioxidant activities.[1][2] One key mechanism attributed to this compound is its ability to activate peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in regulating inflammation and cellular processes crucial for wound repair.[3][4][5]

These application notes provide a comprehensive overview of the use of this compound and Chromolaena odorata extracts in preclinical wound healing models, detailing experimental protocols and summarizing key quantitative data to guide researchers in this field.

Mechanisms of Action in Wound Healing

The wound healing process is a complex biological cascade involving hemostasis, inflammation, proliferation, and remodeling. This compound, and more broadly the extracts of C. odorata, have been shown to positively influence multiple stages of this process.

  • Stimulation of Cell Proliferation and Migration: Extracts of C. odorata have been demonstrated to enhance the proliferation and migration of key skin cells, including fibroblasts and keratinocytes.[1][3][6] This is a critical step in the proliferative phase of wound healing, where new tissue is formed to close the wound.

  • Anti-inflammatory and Antioxidant Effects: Chronic inflammation can impede wound healing. C. odorata extracts exhibit anti-inflammatory properties, partly by inducing the expression of Heme Oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory functions.[7] this compound's activation of PPARγ is also linked to anti-inflammatory responses.[3] Furthermore, the antioxidant properties of compounds within the extract protect skin cells from oxidative damage at the wound site.[3][8]

  • Hemostatic Properties: The extract has been shown to promote hemostasis, the initial step of wound healing that involves stopping bleeding. This is achieved in part by inducing the expression of thromboxane (B8750289) synthase, which is involved in blood clotting.[1]

Quantitative Data Summary

The following tables summarize quantitative data from studies on Chromolaena odorata extracts in various wound healing models. It is important to note that this data pertains to the whole extract, and the specific contribution of isolated this compound is a subject for further research.

Table 1: In Vitro Efficacy of Chromolaena odorata Extract on Fibroblast Proliferation

Cell LineExtract ConcentrationIncubation TimeProliferation Increase (%)Reference
Balb/c 3T3 Fibroblasts34.2 µg/mL12 hSignificant increase[7]
Balb/c 3T3 Fibroblasts100 µg/mL12 hStronger significant increase[7]
Human Dermal Fibroblasts10 µg/mLNot specifiedEnhanced growth[6]
Human Dermal Fibroblasts100 µg/mLNot specifiedEnhanced growth[6]

Table 2: In Vivo Efficacy of Chromolaena odorata Formulations on Excision Wound Healing in Rats

FormulationTreatment DurationMeasurementResultReference
5.0% (w/w) ExtractNot specifiedWound Area ReductionFaster reduction vs. control[9]
10% Ethanolic Extract21 days% Wound Contraction406.22 ± 6.34[10]
20% Ethanolic Extract21 days% Wound Contraction459.31 ± 8.92[10]
C. odorata-layered patch14 daysWound Contraction (%)Significantly higher vs. control[11][12]
30% Ethanolic Fraction (1.0 g/mL)9 daysWound HealingSignificant acceleration[13]

Experimental Protocols

The following are detailed protocols for key experiments to assess the wound healing potential of this compound.

In Vitro Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of this compound on the migration of keratinocytes or fibroblasts.

Materials:

  • Human keratinocytes (e.g., HaCaT) or human dermal fibroblasts (HDFs)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 12-well culture plates

  • Sterile 200 µL pipette tips

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed keratinocytes or fibroblasts into 12-well plates at a density that will form a confluent monolayer within 24 hours.

  • Wound Creation: Once the cells reach confluency, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing various concentrations of this compound (and a vehicle control) to the respective wells.

  • Image Acquisition: Immediately capture images of the scratch in each well at designated points (0 hours).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of fibroblasts or keratinocytes.

Materials:

  • Human keratinocytes or fibroblasts

  • Complete cell culture medium

  • 96-well culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing different concentrations of this compound (and a vehicle control).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

In Vivo Excision Wound Model

This model is used to evaluate the wound healing efficacy of a topical formulation of this compound in an animal model.

Materials:

  • Wistar rats or Swiss albino mice

  • Anesthetic agent (e.g., ketamine/xylazine)

  • Surgical scissors and forceps

  • Circular biopsy punch (e.g., 6 mm)

  • Topical formulation of this compound (e.g., in a gel or ointment base)

  • Control vehicle

  • Ruler or digital caliper

Procedure:

  • Animal Preparation: Anesthetize the animal and shave the dorsal thoracic region.

  • Wound Creation: Create a full-thickness excision wound using a circular biopsy punch.

  • Treatment Application: Topically apply the this compound formulation or the control vehicle to the wound area daily.

  • Wound Measurement: Measure the wound area (e.g., by tracing the wound margins and calculating the area) on specific days (e.g., 0, 3, 7, 14, 21).

  • Data Analysis: Calculate the percentage of wound contraction over time.

  • Histological Analysis (Optional): On the final day, euthanize the animals and collect the wound tissue for histological analysis to assess re-epithelialization, collagen deposition, and neovascularization.

Signaling Pathways and Visualizations

The wound healing effects of Chromolaena odorata extract, and by extension its bioactive components like this compound, are mediated through the modulation of specific signaling pathways.

wound_healing_pathway This compound This compound PPARg PPARγ This compound->PPARg Anti_Inflammation Anti-inflammatory Effects PPARg->Anti_Inflammation promotes Wound_Healing Accelerated Wound Healing Anti_Inflammation->Wound_Healing Proliferation_Migration Fibroblast & Keratinocyte Proliferation & Migration Proliferation_Migration->Wound_Healing

Caption: Proposed mechanism of this compound in promoting wound healing via PPARγ activation.

scratch_assay_workflow A 1. Seed cells to confluent monolayer B 2. Create scratch with pipette tip A->B C 3. Wash to remove detached cells B->C D 4. Add medium with This compound/control C->D E 5. Image at 0h D->E F 6. Incubate and image at time points (e.g., 24h) E->F G 7. Measure wound closure F->G

Caption: Experimental workflow for the in vitro scratch assay.

in_vivo_workflow A 1. Anesthetize and prepare dorsal skin of rat B 2. Create full-thickness excision wound A->B C 3. Daily topical application of This compound formulation/control B->C D 4. Measure wound area at set intervals C->D E 5. Calculate % wound contraction D->E F 6. Histological analysis of healed tissue (optional) E->F

Caption: Workflow for the in vivo excision wound healing model.

Conclusion

This compound, as a key bioactive constituent of Chromolaena odorata, holds significant promise as a therapeutic agent for promoting wound healing. The available evidence, primarily from studies on the whole plant extract, suggests that its efficacy stems from a multi-faceted mechanism involving the promotion of skin cell proliferation and migration, and potent anti-inflammatory and antioxidant effects. The activation of PPARγ by this compound provides a plausible molecular basis for its anti-inflammatory properties. The protocols and data presented herein serve as a valuable resource for researchers aiming to further elucidate the specific role of isolated this compound in wound healing and to develop novel, effective wound care therapies. Further investigation into the precise contribution of this compound to the overall wound healing properties of C. odorata extract is warranted.

References

Application Notes and Protocols for Odoratin as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratin, a naturally occurring isoflavonoid, has emerged as a promising lead compound in drug discovery.[1][2][3][4][5][6] Found in plants such as Chromolaena odorata, this polyphenol exhibits a range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antidiabetic properties.[7][8][9] Its pleiotropic effects on various signaling pathways make it an attractive scaffold for the development of novel therapeutics. These application notes provide a comprehensive overview of this compound's potential, including its biological activities, putative mechanisms of action, and protocols for its evaluation as a lead compound.

Chemical Properties of this compound

PropertyValue
IUPAC Name 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one
Molecular Formula C₁₇H₁₄O₆
Molecular Weight 314.29 g/mol
Appearance Pale yellow crystalline solid
Solubility Soluble in DMSO, methanol (B129727), and ethanol

Biological Activities and Quantitative Data

While specific quantitative data for pure this compound is limited in the current literature, studies on extracts of Chromolaena odorata, rich in this compound and other flavonoids, provide strong evidence of its therapeutic potential. The following table summarizes the reported activities of these extracts and related isoflavonoids, offering a preliminary guide for the evaluation of pure this compound.

Biological ActivityAssayTest SystemIC₅₀/EC₅₀ (of Extract/Related Compound)Reference
Anticancer MTT AssayHepG2 (Liver Cancer) Cells23.44 µg/mL (Crude Ethanolic Extract)[10]
MTT AssayHeLa (Cervical Cancer) Cells82.41 µg/mL (Ethyl Acetate Partition)[11]
MTT AssayT47-D (Breast Cancer) CellsNot specified, but showed dose-dependent cytotoxicity[6]
Antioxidant DPPH Radical ScavengingCell-free223.33 µg/mL (70% Ethanol Leaf Extract)[8]
ABTS Radical ScavengingCell-freeNot specified, but showed significant activity
Anti-inflammatory Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 Macrophages42.44–49.01 µg/mL (Flower Extracts)[7]
Antidiabetic α-Glucosidase InhibitionCell-free53.87 µg/mL (Ethyl Acetate Flower Extract)[9]

Putative Signaling Pathways

Based on the known biological activities of this compound and related isoflavonoids, two key signaling pathways are likely modulated: the NF-κB inflammatory pathway and the intrinsic apoptosis pathway.

Inhibition of the NF-κB Signaling Pathway

This compound's anti-inflammatory effects are likely mediated through the inhibition of the NF-κB signaling cascade. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2, which in turn lead to the production of nitric oxide (NO) and prostaglandins. This compound may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->ProInflammatory_Genes Transcription This compound This compound This compound->IKK Inhibits

Putative inhibition of the NF-κB pathway by this compound.
Induction of the Intrinsic Apoptosis Pathway

The anticancer activity of this compound may be attributed to the induction of apoptosis. This process can be initiated through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can translocate to the mitochondria, leading to the release of cytochrome c. This, in turn, triggers the formation of the apoptosome and the activation of caspase-9, which then activates the executioner caspase-3, ultimately leading to programmed cell death.

Apoptosis_Induction This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Translocates to Bcl2->Mitochondrion Inhibits release from Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Cleaves Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Putative induction of apoptosis by this compound.

Experimental Protocols

The following are generalized protocols for assessing the key biological activities of this compound. It is recommended to optimize these protocols for specific experimental conditions.

MTT Cell Viability Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., HepG2, HeLa, T47-D)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.[12]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay evaluates the free radical scavenging capacity of this compound.[3][15]

Materials:

  • This compound solution (in methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid (positive control)

  • Methanol or ethanol

  • 96-well plates

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound and ascorbic acid.[15]

  • Add 100 µL of each dilution to a 96-well plate.

  • Add 100 µL of DPPH solution to each well.[16]

  • Incubate in the dark at room temperature for 30 minutes.[15][17]

  • Measure the absorbance at 517 nm.[15][16]

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.[7]

α-Glucosidase Inhibition Assay for Antidiabetic Activity

This assay assesses the potential of this compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.[18]

Materials:

  • This compound solution (in buffer or DMSO)

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium carbonate (Na₂CO₃)

  • Phosphate buffer (pH 6.8)

  • Acarbose (B1664774) (positive control)

  • 96-well plates

  • Microplate reader

Protocol:

  • Add 50 µL of this compound or acarbose solution at various concentrations to a 96-well plate.

  • Add 50 µL of α-glucosidase solution and incubate for 10 minutes at 37°C.[19]

  • Add 50 µL of pNPG solution to initiate the reaction and incubate for 20 minutes at 37°C.[20]

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.[20]

  • Measure the absorbance at 405 nm.[20][18]

  • Calculate the percentage of α-glucosidase inhibition and determine the IC₅₀ value.

Drug Discovery Workflow: this compound as a Lead Compound

The development of this compound into a clinical candidate requires a systematic lead optimization process.

Drug_Discovery_Workflow Lead_ID Lead Identification (this compound) SAR_Studies Structure-Activity Relationship (SAR) - Synthesis of Derivatives - In vitro Screening Lead_ID->SAR_Studies Lead_Opt Lead Optimization - Improve Potency & Selectivity - Enhance ADME Properties SAR_Studies->Lead_Opt In_Vivo In Vivo Efficacy - Animal Models of Disease Lead_Opt->In_Vivo In_Vivo->Lead_Opt Feedback for Further Optimization Preclinical Preclinical Development - Toxicology Studies - Formulation Development In_Vivo->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

A typical drug discovery workflow starting from a lead compound.

Protocols for Preclinical Development

Acute Oral Toxicity Study (OECD 423)

This study provides information on the acute toxicity of a substance to classify it according to the Globally Harmonised System (GHS).[21][22][23][24][25][26][27]

Animals:

  • Healthy, young adult female rats (Wistar or Sprague-Dawley).

Procedure:

  • Dose Selection: Start with a dose from one of the defined levels (e.g., 300 mg/kg).

  • Dosing: Administer a single oral dose of this compound to a group of three rats.

  • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure:

    • If mortality is observed in two or three animals, the test is stopped, and the substance is classified.

    • If one animal dies, the test is repeated with three more animals at the same dose.

    • If no animals die, the test is repeated with three animals at the next higher dose level.

  • Endpoint: The study allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development.[21]

In Vivo Pharmacokinetics:

  • Administer this compound to rodents (rats or mice) via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at various time points.

  • Analyze plasma concentrations of this compound and its potential metabolites using LC-MS/MS.

  • Calculate key pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution.

Metabolism:

  • Incubate this compound with liver microsomes or hepatocytes to identify major metabolic pathways and metabolites.[21]

  • Characterize the metabolites using high-resolution mass spectrometry.

Conclusion

This compound presents a valuable starting point for the development of new drugs targeting a range of diseases. Its diverse biological activities, coupled with a favorable chemical scaffold, make it an excellent candidate for lead optimization. The protocols and workflows outlined in these application notes provide a framework for researchers to systematically evaluate and advance this compound and its derivatives through the drug discovery pipeline. Further investigation into its specific molecular targets and in vivo efficacy will be critical in realizing its full therapeutic potential.

References

Application Notes and Protocols for Testing Odoratin's α-Glucosidase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase inhibitors are a class of therapeutic agents crucial in the management of type 2 diabetes mellitus. By competitively inhibiting α-glucosidase enzymes in the small intestine, these compounds delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby mitigating postprandial hyperglycemia. Natural products are a promising reservoir of novel α-glucosidase inhibitors, with flavonoids being a particularly well-studied class of compounds. Odoratin, a flavonoid, has been identified as a potential α-glucosidase inhibitor.[1] This document provides a comprehensive protocol for evaluating the α-glucosidase inhibitory activity of this compound, intended for researchers and professionals in drug development.

Mechanism of α-Glucosidase Inhibition

α-Glucosidase enzymes, located in the brush border of the small intestine, are responsible for the hydrolysis of oligosaccharides and disaccharides into glucose and other monosaccharides. Inhibitors of these enzymes act by competitively binding to the active site, thus preventing the substrate from binding and slowing down the digestion and absorption of carbohydrates. This delayed glucose absorption leads to a reduction in the postprandial increase in blood glucose levels.

alpha_glucosidase_inhibition cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Carbohydrates Complex Carbohydrates (Starch, Disaccharides) alpha_glucosidase α-Glucosidase Enzyme Carbohydrates->alpha_glucosidase Hydrolysis Glucose Glucose alpha_glucosidase->Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption This compound This compound (α-Glucosidase Inhibitor) This compound->alpha_glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound in the small intestine.

Quantitative Data Summary

Compound/ExtractIC50 ValueSource Organism/Type
This compound Data not availableFlavonoid
Acarbose (B1664774) (Standard)545 µMPositive Control
Perfoliatin A23.8 µMMelampodium perfoliatum
Compound from M. perfoliatum15.8 µMMelampodium perfoliatum
Compound from M. perfoliatum22.1 µMMelampodium perfoliatum

Detailed Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a colorimetric assay to determine the α-glucosidase inhibitory activity of this compound using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Type I)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test compound)

  • Acarbose (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium phosphate (B84403) buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions:

  • Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve the desired pH.

  • α-Glucosidase Solution (0.2 U/mL): Dissolve α-glucosidase in the sodium phosphate buffer. Prepare this solution fresh before each experiment.

  • pNPG Solution (5 mM): Dissolve pNPG in the sodium phosphate buffer. Prepare this solution fresh daily.

  • This compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in DMSO.

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in sodium phosphate buffer to obtain various test concentrations.

  • Acarbose Solution: Prepare a solution of acarbose in sodium phosphate buffer to be used as a positive control.

  • Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in deionized water.

Assay Procedure:

  • Plate Setup: In a 96-well microplate, add the following to the respective wells:

    • Blank: 70 µL of sodium phosphate buffer.

    • Control (No Inhibitor): 60 µL of sodium phosphate buffer and 10 µL of DMSO.

    • Test Sample (this compound): 60 µL of sodium phosphate buffer and 10 µL of each this compound working solution.

    • Positive Control (Acarbose): 60 µL of sodium phosphate buffer and 10 µL of acarbose solution.

  • Enzyme Addition: Add 10 µL of the α-glucosidase solution (0.2 U/mL) to all wells except the blank.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 10 µL of the pNPG solution (5 mM) to all wells.

  • Incubation: Incubate the plate at 37°C for another 15 minutes.

  • Termination of Reaction: Stop the reaction by adding 100 µL of the 0.1 M sodium carbonate solution to all wells.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of α-glucosidase inhibition for each concentration of this compound using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

  • Determine the IC50 value: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the different concentrations of this compound.

experimental_workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, this compound) start->prep_reagents plate_setup Plate Setup in 96-well Plate (Blank, Control, Test Samples) prep_reagents->plate_setup add_enzyme Add α-Glucosidase Solution plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C for 15 min add_enzyme->pre_incubate add_substrate Add pNPG Substrate pre_incubate->add_substrate incubate Incubate at 37°C for 15 min add_substrate->incubate stop_reaction Stop Reaction with Na2CO3 incubate->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

References

Formulation of Odoratin for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratin, an O-methylated isoflavone, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. As research progresses from in vitro assays to preclinical in vivo models, the appropriate formulation of this compound is critical to ensure its bioavailability and efficacy. This document provides detailed application notes and protocols for the formulation and administration of this compound in in vivo studies, tailored for researchers in pharmacology and drug development.

This compound's lipophilic nature presents a challenge for in vivo administration due to its poor water solubility. This can lead to low absorption and bioavailability, potentially masking its true therapeutic potential. The following sections detail recommended formulation strategies, administration protocols, and key considerations for conducting successful in vivo experiments with this compound.

Data Presentation: Pharmacokinetic Parameters of Structurally Similar Flavonoids

While specific pharmacokinetic data for this compound is not extensively available in public literature, the following tables summarize key pharmacokinetic parameters for other isoflavonoids and natural compounds after oral and intravenous administration in rodents. This data serves as a valuable reference for designing pharmacokinetic studies for this compound and for understanding the expected absorption, distribution, metabolism, and excretion (ADME) profile of this class of compounds.

Table 1: Pharmacokinetic Parameters of Selected Flavonoids and Natural Compounds (Oral Administration in Rodents)

CompoundAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
GenisteinMice50250 ± 501.0850 ± 150~15[1]
DaidzeinRats10120 ± 300.5450 ± 100~20[2]
OridoninRats80234.5 ± 45.20.25458.7 ± 98.310.8
Biochanin ARats50150 ± 402.0980 ± 210~4.6
MatrineMice5001850 ± 4500.54500 ± 9009.0 ± 3.3[3]

Table 2: Pharmacokinetic Parameters of Selected Flavonoids and Natural Compounds (Intravenous Administration in Rodents)

| Compound | Animal Model | Dose (mg/kg) | Half-life (t½) (h) | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Reference | |---|---|---|---|---|---| | Genistein | Mice | 10 | 1.5 ± 0.3 | 25 ± 5 | 2.0 ± 0.4 |[1] | | Daidzein | Rats | 5 | 1.2 ± 0.2 | 30 ± 6 | 1.8 ± 0.3 |[2] | | Oridonin | Rats | 10 | 0.8 ± 0.1 | 45 ± 8 | 2.5 ± 0.5 | | | Biochanin A | Rats | 10 | 0.5 ± 0.1 | 60 ± 12 | 1.5 ± 0.3 | | | Matrine | Mice | 500 | 1.8 ± 0.4 | 15 ± 3 | 1.2 ± 0.2 |[3] |

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration

This protocol describes the preparation of an this compound suspension for oral gavage, a common administration route for preclinical in vivo studies. Due to its low aqueous solubility, a suspension is often the most practical formulation.

Materials:

  • This compound powder

  • Vehicle solution:

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • Alternatively, a mixture of 10% DMSO, 40% PEG300, and 50% sterile water can be used for compounds with very poor solubility.[4]

  • Mortar and pestle or homogenizer

  • Sterile tubes

  • Vortex mixer

  • Oral gavage needles

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.

  • Vehicle Preparation: Prepare the chosen vehicle solution under sterile conditions.

  • Suspension Preparation:

    • Method A (Mortar and Pestle): Add a small amount of the vehicle to the this compound powder in a mortar and triturate to form a smooth paste. Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.

    • Method B (Homogenizer): Place the this compound powder in a sterile tube and add the full volume of the vehicle. Use a homogenizer to create a fine and uniform suspension.

  • Final Mixing: Vortex the suspension thoroughly before each administration to ensure homogeneity.

  • Administration: Administer the this compound suspension to the animals via oral gavage using an appropriate gauge needle. The volume administered should be based on the animal's body weight.

Protocol 2: Formulation of this compound for Intraperitoneal (IP) Injection

For studies requiring more direct systemic exposure and to bypass first-pass metabolism, intraperitoneal injection is a viable option. This protocol outlines the preparation of an this compound solution for IP administration.

Materials:

  • This compound powder

  • Solvent system: A common vehicle for IP injection of hydrophobic compounds is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Cremophor EL, and sterile saline (e.g., 1:1:8 v/v/v).

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

  • Vortex mixer

Procedure:

  • Dissolution: Dissolve the accurately weighed this compound powder in DMSO first.

  • Emulsification: Add Cremophor EL to the DMSO-odoratin solution and mix well.

  • Dilution: Slowly add sterile saline to the mixture while vortexing to form a clear and stable solution or a fine emulsion. The final concentration of DMSO should be kept low (typically below 10%) to minimize toxicity.

  • Sterilization: If necessary, filter the final solution through a 0.22 µm sterile filter.

  • Administration: Administer the formulated this compound solution via intraperitoneal injection.

Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the anticancer activity of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Cancer cell line of interest (e.g., human breast cancer cell line MDA-MB-231)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

  • Matrigel (optional, to enhance tumor take rate)

  • Formulated this compound (from Protocol 1 or 2)

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Culture: Culture the cancer cells under appropriate conditions until they reach the desired number for inoculation.

  • Tumor Cell Implantation:

    • Harvest and resuspend the cancer cells in sterile PBS or a PBS/Matrigel mixture.

    • Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the formulated this compound or vehicle control to the respective groups according to the chosen route (oral gavage or IP injection) and schedule (e.g., daily for 21 days).

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the overall health and behavior of the animals.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Perform further analyses such as histology, immunohistochemistry, or Western blotting on the tumor tissues to investigate the mechanism of action.

Mandatory Visualizations

Signaling Pathway Diagram

This compound, as a flavonoid, is likely to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Based on the known mechanisms of structurally similar isoflavonoids, the PI3K/Akt and Wnt/β-catenin pathways are plausible targets.[5][6][7]

Odoratin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Frizzled Frizzled Receptor beta_catenin_complex β-catenin Destruction Complex Frizzled->beta_catenin_complex Inhibits This compound This compound This compound->PI3K Inhibits GSK3b GSK-3β This compound->GSK3b Activates? Akt Akt PI3K->Akt Activates Akt->GSK3b Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation beta_catenin_complex->beta_catenin Promotes Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Proliferation_Survival_Genes Proliferation & Survival Genes TCF_LEF->Proliferation_Survival_Genes Transcription

Caption: Hypothetical signaling pathways modulated by this compound in cancer cells.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound.

Experimental_Workflow start Start formulation This compound Formulation start->formulation cell_culture Cancer Cell Culture start->cell_culture treatment Treatment (this compound vs. Vehicle) formulation->treatment animal_model Xenograft Implantation cell_culture->animal_model randomization Tumor Growth & Randomization animal_model->randomization randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for in vivo evaluation of this compound.

References

Odoratin: A Flavonoid Molecular Probe for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Odoratin, a flavonoid isolated from the plant Chromolaena odorata, has emerged as a promising molecular probe for investigating fundamental biological processes, particularly in the realm of cancer research. Its inherent cytotoxic and pro-apoptotic properties make it a valuable tool for dissecting cellular signaling pathways involved in cell death and survival. These application notes provide a comprehensive overview of this compound's utility as a molecular probe, including its mechanisms of action, protocols for key experiments, and quantitative data to guide research endeavors. While specific data for purified this compound is emerging, the information presented here is based on studies of Chromolaena odorata extracts and closely related flavonoids, providing a strong framework for its application.

Mechanism of Action

This compound and related flavonoids from Chromolaena odorata exert their biological effects by modulating several key signaling pathways implicated in cancer pathogenesis. The primary mechanisms include the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Key Signaling Pathways Modulated by this compound:

  • PI3K/Akt/mTOR Pathway: This is a critical cell survival pathway that is often hyperactivated in cancer. Flavonoids from Chromolaena odorata have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[1][2][3][4][5]

  • Bcl-2 Family Proteins: this compound can modulate the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway.[6][7][8][9] It can decrease the levels of anti-apoptotic proteins (e.g., Bcl-2) and increase the levels of pro-apoptotic proteins (e.g., Bax), thereby promoting the release of cytochrome c from the mitochondria and activating the caspase cascade.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, is involved in cellular stress responses and can trigger apoptosis. Some studies suggest that flavonoids can activate these pro-apoptotic MAPK pathways.

  • NF-κB Pathway: The NF-κB signaling pathway is crucial for inflammation and cell survival. Inhibition of this pathway by flavonoids can sensitize cancer cells to apoptosis.

Quantitative Data

The following tables summarize the cytotoxic and pro-apoptotic effects of Chromolaena odorata extracts and its isolated flavonoids on various cancer cell lines. This data serves as a reference for designing experiments using this compound as a molecular probe.

Table 1: Cytotoxicity of Chromolaena odorata Extracts and Isolated Flavonoids

Cell LineCancer TypeCompound/ExtractIC50 Value
MCF-7Breast CancerEthyl Acetate (B1210297) Extract of C. odorata218.78 µg/mL[10][11]
T47DBreast CancerEthyl Acetate Extract of C. odorata307.61 µg/mL[10][11]
HeLaCervical CancerEthyl Acetate Partition of C. odorata82.41 µg/mL[12]
4T1Breast CancerC. odorata Extract53 µg/mL
HeLaCervical CancerKaempferide (from C. odorata)16 µM[13]

Table 2: Apoptosis Induction by Ethyl Acetate Extract of C. odorata

Cell LineTreatment% Viable Cells% Early Apoptosis% Late Apoptosis/Necrosis
MCF-7Control82.75 ± 0.35-6.6 ± 0.14
MCF-72 x IC500.5 ± 0.42-95.15 ± 1.76[10]
T47DControl-3.1 ± 0.14-
T47D2 x IC50--83.35 ± 0.49[10]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time period.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members and caspases, following this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization as a molecular probe.

Odoratin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspases Caspases CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Experimental_Workflow start Start: Treat Cancer Cells with this compound cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) start->apoptosis_assay western_blot Western Blot Analysis start->western_blot ic50 Determine IC50 cell_viability->ic50 mechanism Elucidate Mechanism of Action ic50->mechanism quantify_apoptosis Quantify Apoptotic vs. Necrotic Cells apoptosis_assay->quantify_apoptosis quantify_apoptosis->mechanism protein_expression Analyze Apoptotic Protein Expression (Bcl-2, Caspases, etc.) western_blot->protein_expression protein_expression->mechanism

Caption: Experimental workflow for characterizing this compound.

References

Application Note: High-Throughput Screening for Novel Bioactivities of Odoratin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odoratin, a natural isoflavonoid, has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] To uncover novel therapeutic applications for this compound, high-throughput screening (HTS) offers a powerful platform for systematically evaluating its effects across a wide array of biological targets and pathways. This document provides detailed protocols for a multi-tiered HTS cascade designed to identify and characterize new activities of this compound, encompassing primary biochemical and cell-based screens, followed by secondary validation and mechanistic assays.

Introduction to High-Throughput Screening (HTS)

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds against biological targets.[16][17] HTS assays are broadly categorized into two main types:

  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified target molecule, such as an enzyme or receptor, in a cell-free system.[18][19][20] They are instrumental in identifying direct inhibitors or activators of specific proteins.

  • Cell-Based Assays: These assays utilize living cells to measure a compound's effect on a cellular process or signaling pathway.[21][22][23][24] They provide more biologically relevant data on a compound's efficacy, mechanism of action, and potential toxicity within a cellular context.[22][23]

This application note outlines a strategic HTS workflow to explore the untapped therapeutic potential of this compound.

HTS Workflow for this compound

The proposed workflow is designed to efficiently screen for novel activities of this compound and progressively narrow down promising hits for further investigation.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Secondary Screening cluster_tertiary Mechanism of Action (MoA) Studies Biochemical Biochemical Assays (e.g., Kinase Panel) DoseResponse Dose-Response & IC50/EC50 Determination Biochemical->DoseResponse Identify Hits CellBased Cell-Based Assays (e.g., Cell Viability Panel) CellBased->DoseResponse Identify Hits Orthogonal Orthogonal Assays (Different Assay Technology) DoseResponse->Orthogonal Selectivity Selectivity/Counter-Screens Orthogonal->Selectivity Pathway Signaling Pathway Analysis (e.g., Reporter Assays, Western Blot) Selectivity->Pathway Confirmed Hits TargetID Target Deconvolution Pathway->TargetID This compound This compound Library (Varying Concentrations) This compound->Biochemical This compound->CellBased

Caption: High-throughput screening workflow for this compound.

Experimental Protocols

Primary Screening: Broad-Spectrum Activity Profiling

The initial screen will utilize a panel of biochemical and cell-based assays to cast a wide net for potential activities.

3.1.1. Protocol: Kinase Inhibition Profiling (Biochemical Assay)

This assay will assess this compound's ability to inhibit a broad panel of human kinases, which are critical regulators of cellular processes and established drug targets.

Materials:

  • Kinase panel (e.g., commercial panel of several hundred purified human kinases)

  • ATP

  • Fluorescently labeled substrate peptide for each kinase

  • This compound stock solution (10 mM in DMSO)

  • Assay buffer (specific to each kinase)

  • 384-well microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).

  • Add 10 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for the time specified by the kinase manufacturer.

  • Stop the reaction according to the manufacturer's protocol.

  • Measure the fluorescence intensity on a plate reader.

  • Calculate the percent inhibition for each kinase at each this compound concentration.

3.1.2. Protocol: Cancer Cell Line Viability Screen (Cell-Based Assay)

This assay will evaluate the cytotoxic or anti-proliferative effects of this compound across a diverse panel of human cancer cell lines.

Materials:

  • Panel of human cancer cell lines (e.g., NCI-60 panel)

  • Appropriate cell culture media and supplements

  • This compound stock solution (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well clear-bottom white microplates

  • Luminometer

Procedure:

  • Seed the cancer cell lines into 384-well plates at their optimal densities and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Treat the cells with the diluted this compound or DMSO (vehicle control) and incubate for 72 hours.

  • Equilibrate the plates to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent cell viability relative to the vehicle control.

Secondary Screening: Hit Confirmation and Prioritization

Hits identified in the primary screen will be subjected to further testing to confirm their activity and determine their potency and selectivity.

3.2.1. Protocol: Dose-Response and IC50 Determination

This protocol will determine the concentration of this compound that causes 50% of the maximum possible inhibition (IC50) for the confirmed hits.

Procedure:

  • For each confirmed hit (e.g., a specific kinase or cancer cell line), prepare a 10-point, 3-fold serial dilution of this compound.

  • Perform the respective primary assay (kinase inhibition or cell viability) with this detailed concentration range.

  • Plot the percent inhibition or viability against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Mechanism of Action Studies: Pathway Analysis

For validated hits, the following assays can elucidate the underlying mechanism of action.

3.3.1. Protocol: NF-κB Reporter Gene Assay (Cell-Based Assay)

Given the known anti-inflammatory properties of some flavonoids, this assay will determine if this compound modulates the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • DMEM with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • TNF-α (stimulant)

  • Luciferase assay reagent

  • 96-well white, clear-bottom microplates

  • Luminometer

Procedure:

  • Seed the HEK293-NF-κB reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Normalize the luciferase activity to cell viability (determined by a parallel assay) and calculate the fold change in reporter activity.

NFkB_Pathway cluster_nuc TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene NF-κB Target Genes (e.g., Inflammatory Cytokines) This compound This compound This compound->IKK Potential Inhibition NFkB_nuc NF-κB NFkB_nuc->Gene Induces Transcription

Caption: Hypothetical modulation of the NF-κB pathway by this compound.

Data Presentation

Quantitative data from the HTS assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Primary Screening Results for this compound

Assay TypeTarget/Cell LineThis compound Concentration (µM)% Inhibition/ViabilityHit? (Threshold >50% Inhibition or <50% Viability)
Biochemical Kinase A1085%Yes
Kinase B1012%No
Kinase C1065%Yes
Cell-Based MCF-7 (Breast Cancer)1035%Yes
A549 (Lung Cancer)1088%No
HCT116 (Colon Cancer)1042%Yes

Table 2: Hypothetical IC50 Values for Confirmed Hits

Target/Cell LineAssay TypeIC50 (µM)
Kinase ABiochemical2.5
Kinase CBiochemical8.1
MCF-7Cell-Based5.7
HCT116Cell-Based9.3

Conclusion

The described high-throughput screening cascade provides a robust framework for identifying and characterizing novel biological activities of this compound. By employing a combination of biochemical and cell-based assays, researchers can efficiently explore a wide range of potential therapeutic applications. The subsequent hit validation and mechanism of action studies are crucial for advancing the most promising findings toward preclinical development. This systematic approach will accelerate the discovery of new therapeutic leads from this promising natural product.

References

Application Notes and Protocols for Controlled Release of Odoratin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratin, a flavonoid with significant therapeutic potential, presents challenges in drug delivery due to its poor aqueous solubility and potential for rapid metabolism. Encapsulation technologies offer a promising strategy to overcome these limitations by protecting the molecule, controlling its release profile, and enhancing its bioavailability. These application notes provide an overview of common techniques for encapsulating this compound for controlled release, including detailed protocols for liposomal, cyclodextrin, and polymeric nanoparticle-based formulations.

Encapsulation Techniques for this compound

Several methods can be employed to encapsulate this compound for controlled release. The choice of technique often depends on the desired particle size, release kinetics, and the specific application. The most common and effective methods for small hydrophobic molecules like this compound include:

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For hydrophobic molecules like this compound, it would primarily be entrapped within the lipid bilayer.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, increasing their solubility and stability.

  • Polymeric Nanoparticles: These are solid, colloidal particles made from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA). This compound can be entrapped within the polymer matrix, allowing for sustained release as the polymer degrades.

Data Presentation: Comparative Analysis of Encapsulation Techniques

The following tables summarize representative quantitative data for the encapsulation of flavonoids, which are structurally similar to this compound, using the described techniques. Note: This data is illustrative and may vary based on the specific flavonoid and optimized formulation parameters.

Table 1: Physicochemical Properties of Flavonoid-Loaded Nanocarriers

Encapsulation TechniqueCarrier MaterialRepresentative FlavonoidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
LiposomesEgg PhosphatidylcholineIsoscutellarein150 - 2500.18 - 0.25-20 to -30
Cyclodextrin ComplexHydroxypropyl-β-Cyclodextrin (HP-β-CD)QuercetinN/A (molecular complex)N/AN/A
Polymeric NanoparticlesPLGARutin250 - 300[1]0.15 - 0.20-15 to -25

Table 2: Encapsulation Efficiency, Drug Loading, and In Vitro Release Characteristics

Encapsulation TechniqueRepresentative FlavonoidEncapsulation Efficiency (%)Drug Loading (%)Release Profile (Illustrative)
LiposomesIsoscutellarein37.5 - 95[2]5 - 15Biphasic: Initial burst followed by sustained release over 48h
Cyclodextrin ComplexCatechin~83[3]10 - 20Rapid release upon dilution
Polymeric NanoparticlesRutin~81[1]1 - 5Sustained release over several days[1]

Experimental Protocols

Here we provide detailed protocols for the encapsulation of a model hydrophobic flavonoid, which can be adapted for this compound.

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This method is widely used for preparing multilamellar vesicles (MLVs) which can be further processed to form small unilamellar vesicles (SUVs).

Materials:

  • This compound

  • Egg Phosphatidylcholine (EPC) or other suitable lipid

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of EPC, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio of EPC:cholesterol is 2:1. The amount of this compound can be varied to achieve the desired drug-to-lipid ratio.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) under reduced pressure to evaporate the organic solvents.

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add PBS (pH 7.4) to the flask containing the lipid film. The volume of PBS will determine the final lipid concentration.

    • Hydrate the film by rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller and more uniform liposomes (SUVs), the MLV suspension can be sonicated using a probe or bath sonicator. Sonicate in short bursts in an ice bath to avoid overheating and lipid degradation.

    • Alternatively, for a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.

  • Purification:

    • Remove unencapsulated this compound by centrifugation, dialysis, or gel filtration chromatography.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes by Freeze-Drying

This protocol describes the formation of solid inclusion complexes, which can enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol (B145695) (optional, as a co-solvent)

  • Magnetic stirrer with heating plate

  • Freeze-dryer

  • 0.45 µm syringe filter

Procedure:

  • Preparation of Solutions:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-50 mM).

    • Prepare a solution of this compound. Due to its hydrophobicity, it may be necessary to first dissolve this compound in a small amount of a suitable organic solvent like ethanol before adding it to the HP-β-CD solution. A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.

  • Complexation:

    • Slowly add the this compound solution to the stirring HP-β-CD solution.

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 24-48 hours to allow for complex formation.

  • Filtration and Lyophilization:

    • Filter the solution through a 0.45 µm syringe filter to remove any un-complexed, precipitated this compound.

    • Freeze the filtered solution at -80°C.

    • Lyophilize the frozen solution for 24-48 hours until a dry powder is obtained. This powder is the this compound-HP-β-CD inclusion complex.

Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs like this compound into a biodegradable polymer matrix for sustained release.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)

  • Deionized water

  • Probe sonicator or homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve a known amount of PLGA and this compound in an organic solvent such as DCM.

  • Emulsification:

    • Add the organic phase to an aqueous PVA solution. The volume ratio of the organic to aqueous phase can be optimized (e.g., 1:5).

    • Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion. Perform this step in an ice bath to prevent overheating.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger volume of deionized water and stir at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate. This will lead to the formation of solid PLGA nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000-20,000 x g) for 20-30 minutes.

    • Discard the supernatant and wash the nanoparticle pellet with deionized water to remove residual PVA and unencapsulated this compound. Repeat the washing step two to three times.

  • Lyophilization (Optional):

    • For long-term storage, the washed nanoparticles can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose) and then freeze-dried to obtain a powder.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_char Characterization This compound & Carrier This compound & Carrier Encapsulation Encapsulation This compound & Carrier->Encapsulation Liposomes, Cyclodextrins, or PLGA Nanoparticles Purification Purification Encapsulation->Purification Removal of free drug Particle Size & Zeta Potential Particle Size & Zeta Potential Purification->Particle Size & Zeta Potential Encapsulation Efficiency & Loading Encapsulation Efficiency & Loading Purification->Encapsulation Efficiency & Loading Morphology (TEM/SEM) Morphology (TEM/SEM) Purification->Morphology (TEM/SEM) Characterization Characterization Particle Size & Zeta Potential->Characterization Encapsulation Efficiency & Loading->Characterization Morphology (TEM/SEM)->Characterization In Vitro Release Study In Vitro Release Study Characterization->In Vitro Release Study

Caption: General experimental workflow for the preparation and characterization of this compound-loaded nanocarriers.

Odorant_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Odorant Odorant OR Odorant Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP CNG_channel CNG Channel Ca Ca2+ CNG_channel->Ca Ca2+ influx Ca_channel Ca2+-activated Cl- Channel Depolarization Depolarization Ca_channel->Depolarization Cl- efflux cAMP->CNG_channel Opens Ca->Ca_channel Opens Neural_Signal Neural_Signal Depolarization->Neural_Signal Generates

Caption: A simplified diagram of the general olfactory signaling pathway initiated by an odorant.[4][5][6][7][8]

References

Application Notes and Protocols for Investigating the Anticancer Effects of Odoratin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratin, a natural compound isolated from plants such as Chromolaena odorata, has been identified as a potential candidate for cancer therapy.[1] Preliminary studies have indicated its ability to inhibit the growth of various human cancer cell lines in vitro, including breast, glioma, hepatoma, cervical, and lung cancer cells.[1] These initial findings warrant a more in-depth investigation into the mechanisms by which this compound exerts its anticancer effects.

These application notes provide a comprehensive experimental framework for researchers to systematically study the anticancer properties of this compound. The protocols outlined below cover essential in vitro and in vivo assays to elucidate its mechanism of action, including its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways. The successful execution of these experiments will provide critical data for the preclinical evaluation of this compound as a potential therapeutic agent.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's anticancer effects, from initial screening to in vivo validation.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A Cell Viability Assay (MTT) Determine IC50 B Apoptosis Assay (Annexin V/PI Staining) A->B Confirm apoptotic cell death C Cell Cycle Analysis (Propidium Iodide Staining) A->C Investigate cell proliferation inhibition D Western Blot Analysis (Protein Expression) B->D Elucidate apoptotic pathway C->D Identify cell cycle regulators E Xenograft Tumor Model (Nude Mice) D->E Validate mechanism in vivo F Tumor Growth Inhibition E->F Evaluate therapeutic efficacy G Toxicity Assessment E->G Assess safety profile H Histological Analysis F->H Examine tumor morphology

Caption: A logical workflow for investigating the anticancer effects of this compound.

Proposed Signaling Pathway for this compound's Anticancer Activity

Based on the known mechanisms of other natural anticancer compounds, it is hypothesized that this compound may induce apoptosis and cell cycle arrest by modulating key signaling pathways such as the MAPK/JNK and PI3K/AKT pathways. The following diagram illustrates a proposed mechanism of action.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane This compound This compound Receptor Receptor This compound->Receptor JNK_pathway p-JNK/c-Jun Pathway Receptor->JNK_pathway PI3K_AKT_pathway PI3K/AKT Pathway Receptor->PI3K_AKT_pathway Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) JNK_pathway->Bcl2 PI3K_AKT_pathway->Bcl2 CDK_Cyclin CDK/Cyclin Complexes PI3K_AKT_pathway->CDK_Cyclin Caspases Caspase Cascade (Caspase-3, -9) Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis p21_p27 p21/p27 p21_p27->CDK_Cyclin CellCycleArrest Cell Cycle Arrest (G2/M) CDK_Cyclin->CellCycleArrest

Caption: A proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer25.5 ± 2.1
HeLaCervical Cancer32.8 ± 3.5
A549Lung Cancer41.2 ± 4.3
U251Glioma18.9 ± 1.7
HepG2Hepatoma38.6 ± 3.9
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control65.2 ± 3.425.1 ± 2.89.7 ± 1.5
This compound (15 µM)60.8 ± 2.918.5 ± 2.120.7 ± 2.4
This compound (30 µM)55.4 ± 3.112.3 ± 1.932.3 ± 3.3
Table 3: Apoptosis Induction by this compound in MCF-7 Cells
TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control2.1 ± 0.51.5 ± 0.33.6 ± 0.8
This compound (15 µM)10.3 ± 1.25.8 ± 0.916.1 ± 2.1
This compound (30 µM)22.7 ± 2.515.4 ± 1.838.1 ± 4.3
Table 4: In Vivo Antitumor Efficacy of this compound in a Xenograft Model
Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1580 ± 210-
This compound (25 mg/kg)890 ± 15043.7
This compound (50 mg/kg)450 ± 9571.5
Positive Control380 ± 8075.9

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.[2]

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.[3] Include a vehicle control (DMSO).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the stained cells by flow cytometry.[5]

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells

  • This compound

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Wash the fixed cells and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit

  • SDS-PAGE gels

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p21, CDK4, p-JNK, p-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[4]

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

In Vivo Xenograft Tumor Model

This protocol evaluates the antitumor efficacy of this compound in a living organism.

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)[7]

  • Cancer cells (e.g., 5 x 10⁶ cells per mouse)[8]

  • Matrigel

  • This compound formulation for injection

  • Vehicle control

  • Positive control (e.g., doxorubicin)

Procedure:

  • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.[9]

  • Monitor the mice for tumor formation.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (vehicle, this compound low dose, this compound high dose, positive control).[8]

  • Administer the treatments as per the defined schedule (e.g., daily intraperitoneal injections).[8]

  • Measure tumor volume and body weight twice a week.[9] Tumor volume can be calculated using the formula: (Length x Width²) / 2.[8]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology).

Decision Tree for Experimental Outcomes

The following diagram provides a decision-making framework based on the experimental results to guide further research on this compound.

decision_tree A Does this compound show significant in vitro cytotoxicity (low IC50)? F Proceed to apoptosis and cell cycle analysis A->F Yes N Discontinue or re-evaluate the compound A->N No B Is apoptosis induced? G Investigate alternative cell death mechanisms (e.g., autophagy) B->G No H Proceed to Western blot analysis to identify pathway proteins B->H Yes C Is the cell cycle arrested? C->H Yes I Investigate other mechanisms of cytotoxicity C->I No D Are key signaling pathways (e.g., JNK, AKT) modulated? J Proceed to in vivo xenograft studies D->J Yes K Optimize formulation and dosing for in vivo studies D->K No E Does this compound inhibit tumor growth in vivo? L Advance to preclinical development E->L Yes M Re-evaluate in vitro data and consider derivatization E->M No

Caption: A decision tree for guiding the progression of this compound anticancer research.

References

Troubleshooting & Optimization

Technical Support Center: Odoratin Extraction from Dalbergia louvelii

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of odoratin extraction from the heartwood of Dalbergia louvelii.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from Dalbergia louvelii?

A1: this compound is an isoflavonoid (B1168493), a class of phenolic compounds known for their potential biological activities. Dalbergia louvelii, a species of rosewood, has been identified as a natural source of this compound. Research into this compound and other flavonoids from Dalbergia species is driven by their potential applications in pharmacology and drug development.

Q2: What are the most common methods for extracting this compound and other isoflavonoids from Dalbergia species?

A2: The most prevalent laboratory and industrial methods for isoflavonoid extraction include conventional solvent extraction techniques like maceration and reflux (Soxhlet) extraction, as well as modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). These advanced methods are often favored for their increased efficiency and reduced extraction times.

Q3: Which factors have the most significant impact on this compound extraction yield?

A3: Several factors critically influence the extraction yield of this compound:

  • Solvent System: The choice of solvent and its polarity are paramount. Alcohols, such as methanol (B129727) and ethanol, often in aqueous solutions, are commonly used for extracting isoflavonoids.

  • Temperature: Higher temperatures can enhance solubility and diffusion rates. However, excessively high temperatures may lead to the degradation of thermolabile compounds like this compound.

  • Extraction Time: Sufficient time is necessary for the solvent to penetrate the plant matrix and dissolve the target compound.

  • Solid-to-Liquid Ratio: This ratio impacts the concentration gradient, which in turn affects the efficiency of the extraction.

  • Particle Size: A smaller particle size of the plant material increases the surface area available for solvent interaction, thereby improving extraction efficiency.

  • Energy Input (for MAE/UAE): For advanced extraction techniques, the power of microwaves or the frequency of ultrasound directly influences the disruption of plant cell walls and the release of intracellular compounds.

Troubleshooting Guide for Low this compound Yield

Low yields of this compound are a common challenge in the extraction process. This guide provides a systematic approach to identifying and resolving potential issues.

Problem 1: Low Overall Crude Extract Weight

Potential Cause Troubleshooting Steps
Inefficient Cell Disruption - Ensure the Dalbergia louvelii heartwood is ground to a fine and uniform powder (e.g., 40-60 mesh).- Consider pre-treating the material, such as freeze-drying, to facilitate cell wall rupture.
Suboptimal Extraction Parameters - Optimize the solvent-to-solid ratio; a higher ratio may improve extraction but will require more solvent.- Increase the extraction time for maceration or reflux, or optimize the sonication/microwave irradiation time for UAE/MAE.
Incorrect Solvent Choice - Test a range of solvents with varying polarities. For isoflavonoids, methanol or ethanol, often with some water content (e.g., 70-80%), is a good starting point.[1]

Problem 2: Low Purity of this compound in the Crude Extract

Potential Cause Troubleshooting Steps
Co-extraction of Impurities - Adjust the polarity of the extraction solvent to be more selective for this compound.- Employ a multi-step extraction, starting with a non-polar solvent to remove lipids and other non-polar compounds before extracting with a more polar solvent for this compound.
Degradation of this compound - If using heat-based methods (reflux, MAE), assess the thermal stability of this compound and consider reducing the temperature or extraction time.- Protect the extract from light and oxygen to prevent degradation.

Problem 3: Inconsistent Yields Between Batches

Potential Cause Troubleshooting Steps
Variability in Plant Material - Source Dalbergia louvelii heartwood from a consistent and reputable supplier.- Standardize the drying and grinding process for the raw material.
Inconsistent Extraction Procedure - Ensure all extraction parameters (time, temperature, solvent ratio, etc.) are precisely controlled and documented for each batch.- Calibrate all equipment (heating mantles, ultrasonic baths, etc.) regularly.

Data Presentation: Isoflavonoid Yields from Dalbergia Species

IsoflavonoidExtraction MethodSolvent SystemYield (mg/g dry weight)Reference
PrunetinDES-NPCECholine chloride:urea (1:2) with 26% water1.204[2]
TectorigeninDES-NPCECholine chloride:urea (1:2) with 26% water1.057[2]
GenisteinDES-NPCECholine chloride:urea (1:2) with 26% water0.911[2]
Biochanin ADES-NPCECholine chloride:urea (1:2) with 26% water2.448[2]
GenisteinMA-ATPE 20% K₂HPO₄, 25% ethanol1.023[2]
Biochanin AMA-ATPE20% K₂HPO₄, 25% ethanol2.012[2]

*DES-NPCE: Deep Eutectic Solvent-based Negative Pressure Cavitation Assisted Extraction **MA-ATPE: Microwave-Assisted Aqueous Two-Phase Extraction

Experimental Protocols

Protocol 1: Methanol Reflux Extraction

This protocol is a conventional and widely used method for the extraction of flavonoids from woody plant materials.

Materials and Equipment:

  • Dried and powdered heartwood of Dalbergia louvelii

  • Methanol (analytical grade)

  • Reflux extraction apparatus (heating mantle, round-bottom flask, condenser)

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Preparation of Plant Material: Ensure the Dalbergia louvelii heartwood is dried and ground to a fine powder to maximize the surface area for solvent extraction.

  • Extraction:

    • Place a known quantity of the powdered heartwood (e.g., 100 g) into a round-bottom flask.[3]

    • Add methanol to the flask at a solid-to-solvent ratio of 1:10 (w/v).[3]

    • Set up the reflux apparatus and heat the mixture to the boiling point of methanol.

    • Maintain the reflux for a minimum of 2 hours.[3]

    • Allow the mixture to cool to room temperature.

  • Filtration:

    • Filter the mixture through filter paper to separate the extract from the solid plant material.

    • Wash the residue with a small amount of fresh methanol to ensure maximum recovery of the extract.

  • Concentration:

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Quantification:

    • Dissolve a known weight of the dried extract in a suitable solvent (e.g., methanol) for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the this compound yield.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This protocol offers a more rapid extraction compared to conventional methods.

Materials and Equipment:

  • Dried and powdered heartwood of Dalbergia louvelii

  • 70% Methanol (analytical grade)

  • Ultrasonic bath or probe sonicator

  • Beakers or suitable extraction vessels

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Preparation of Plant Material: Prepare the dried and powdered heartwood as described in the reflux protocol.

  • Extraction:

    • Weigh a known amount of the powdered heartwood (e.g., 10 g).

    • Place the powder in a beaker and add 70% methanol at a solid-to-solvent ratio of 1:20 (w/v).

    • Submerge the beaker in an ultrasonic bath or place the probe of a sonicator into the mixture.

    • Sonicate for approximately 45 minutes.[1]

  • Filtration and Concentration:

    • Filter the extract to remove solid particles.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Quantification:

    • Prepare the dried extract for HPLC or GC-MS analysis as described previously.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Dalbergia louvelii Heartwood drying Drying start->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Reflux or UAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract analysis Quantification (HPLC/GC-MS) crude_extract->analysis result This compound Yield analysis->result

Caption: Experimental workflow for this compound extraction.

troubleshooting_workflow cluster_material Material & Preparation cluster_extraction Extraction Parameters cluster_post Post-Extraction start Low this compound Yield check_material Verify Plant Material (Source, Drying) start->check_material check_grind Optimize Particle Size check_material->check_grind check_solvent Optimize Solvent System (Type, Concentration) check_grind->check_solvent check_params Adjust Extraction (Time, Temperature, Ratio) check_solvent->check_params check_method Consider Alternative Method (e.g., UAE/MAE) check_params->check_method check_degradation Assess Compound Stability (Heat, Light) check_method->check_degradation check_analysis Validate Analytical Method check_degradation->check_analysis end Improved Yield check_analysis->end

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Overcoming Solubility Challenges of Odoratin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Odoratin, its poor aqueous solubility presents a significant hurdle in experimental design and reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

A1: Currently, there is no publicly available quantitative data on the specific intrinsic aqueous solubility of this compound in water (e.g., in mg/mL or Molarity). However, as a flavonoid, it is known to have very low water solubility.

Q2: I am observing precipitation of this compound in my aqueous buffer. What can I do?

A2: Precipitation is a common issue due to this compound's low aqueous solubility. Consider the following troubleshooting steps:

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Experiment with adjusting the pH of your buffer to see if it improves solubility.

  • Co-solvents: The use of a small percentage of a water-miscible organic solvent, such as ethanol (B145695) or DMSO, can significantly increase the solubility of hydrophobic compounds. However, be mindful of the potential effects of the co-solvent on your experimental system.

  • Solubilization Techniques: For more robust solutions, consider employing advanced formulation strategies such as cyclodextrin (B1172386) complexation, solid dispersions, or nanoparticle formulations, which are detailed in the troubleshooting guides below.

Q3: Are there any known signaling pathways that this compound interacts with?

A3: While specific signaling pathways directly modulated by this compound have not been extensively elucidated in the public domain, studies on other flavonoids suggest potential interactions with key cellular signaling cascades. General "odorants" have been shown to activate pathways like ERK/MAPK and PI3K/Akt.[1][2] Flavonoids, as a class, have been reported to modulate various pathways, including PI3K/Akt/mTOR and NF-κB. However, direct evidence for this compound's involvement in these specific pathways is not yet established.

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound Powder in Aqueous Media

Root Cause: High crystal lattice energy and hydrophobicity of the this compound molecule.

Solutions:

  • Cyclodextrin Inclusion Complexation: This technique encapsulates the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin, while the hydrophilic exterior of the cyclodextrin enhances aqueous solubility.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.

Experimental Protocols & Data

Cyclodextrin Inclusion Complexation

This method involves the encapsulation of this compound within a cyclodextrin molecule.

Experimental Workflow:

cluster_prep Preparation This compound This compound Solution (in organic solvent) mixing Mixing & Stirring This compound->mixing cd_solution Cyclodextrin Solution (in water) cd_solution->mixing evaporation Solvent Evaporation mixing->evaporation collection Collection & Drying evaporation->collection solubility_test Solubility Testing collection->solubility_test ftir FTIR Spectroscopy collection->ftir dsc DSC Analysis collection->dsc xrd XRD Analysis collection->xrd

Workflow for preparing and characterizing this compound-cyclodextrin inclusion complexes.

Detailed Methodology (Kneading Method):

  • Accurately weigh this compound and a selected cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) in a specific molar ratio (e.g., 1:1, 1:2).

  • Place the cyclodextrin in a mortar and add a small amount of a water/ethanol mixture to form a paste.

  • Gradually add the this compound powder to the paste while continuously triturating.

  • Knead the mixture for a specified time (e.g., 60 minutes).

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

Data Presentation:

FormulationMolar Ratio (this compound:CD)Solubility Enhancement (Fold Increase)
This compound-1x (Baseline)
This compound:β-CD1:1Data not available
This compound:HP-β-CD1:1Data not available
This compound:HP-β-CD1:2Data not available
No specific quantitative data for this compound is currently available in the public domain. The table serves as a template for presenting experimental results.
Solid Dispersion

This technique involves dispersing this compound in a hydrophilic polymer matrix.

Experimental Workflow:

cluster_prep Preparation drug_polymer_solution This compound & Polymer (dissolved in common solvent) solvent_evaporation Solvent Evaporation (e.g., Rotary Evaporator) drug_polymer_solution->solvent_evaporation drying Vacuum Drying solvent_evaporation->drying milling Milling & Sieving drying->milling dissolution_test In Vitro Dissolution Study milling->dissolution_test sem SEM Analysis milling->sem dsc DSC Analysis milling->dsc xrd XRD Analysis milling->xrd

Workflow for preparing and characterizing this compound solid dispersions.

Detailed Methodology (Solvent Evaporation Method):

  • Accurately weigh this compound and a hydrophilic polymer (e.g., PVP K30, PEG 6000) in various weight ratios (e.g., 1:1, 1:5, 1:10).

  • Dissolve both the this compound and the polymer in a suitable common solvent (e.g., ethanol, methanol).

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Pulverize the dried solid dispersion and sieve to obtain a uniform powder.

Data Presentation:

FormulationPolymerDrug:Polymer Ratio% Drug Release at 60 min
This compound--Data not available
SD1PVP K301:5Data not available
SD2PVP K301:10Data not available
SD3PEG 60001:5Data not available
SD4PEG 60001:10Data not available
No specific quantitative data for this compound is currently available in the public domain. The table serves as a template for presenting experimental results.
Nanoparticle Formulation

This approach involves creating nanoparticles of this compound to enhance its surface area and dissolution.

Experimental Workflow:

cluster_prep Preparation organic_phase This compound & Polymer (e.g., PLGA) (in organic solvent) emulsification Emulsification (e.g., Sonication) organic_phase->emulsification aqueous_phase Surfactant Solution (e.g., PVA in water) aqueous_phase->emulsification solvent_evap Solvent Evaporation emulsification->solvent_evap centrifugation Centrifugation & Washing solvent_evap->centrifugation lyophilization Lyophilization centrifugation->lyophilization particle_size Particle Size & Zeta Potential lyophilization->particle_size ee Encapsulation Efficiency lyophilization->ee tem TEM/SEM Imaging lyophilization->tem release_study In Vitro Release Study lyophilization->release_study

Workflow for preparing and characterizing this compound-loaded nanoparticles.

Detailed Methodology (Emulsification-Solvent Evaporation):

  • Dissolve this compound and a biodegradable polymer such as Poly(lactic-co-glycolic acid) (PLGA) in a water-immiscible organic solvent (e.g., dichloromethane).

  • Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA).

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize them to obtain a dry powder.

Data Presentation:

FormulationPolymerParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
NP1PLGAData not availableData not availableData not available
NP2ChitosanData not availableData not availableData not available
No specific quantitative data for this compound is currently available in the public domain. The table serves as a template for presenting experimental results.

Potential Signaling Pathways for Investigation

Based on studies of other flavonoids and odorants, the following signaling pathways are potential targets for investigation of this compound's biological activity.

PI3K/Akt/mTOR Signaling Pathway:

cluster_pathway PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibits inhibitor of

Simplified diagram of the PI3K/Akt/mTOR signaling pathway.

ERK/MAPK Signaling Pathway:

cluster_pathway ERK/MAPK Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Simplified diagram of the ERK/MAPK signaling pathway.

References

Technical Support Center: Optimizing HPLC Parameters for Odoratin Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the High-Performance Liquid Chromatography (HPLC) separation of odoratin.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC method development? A1: this compound is a non-polar and hydrophobic compound. These characteristics indicate that a reversed-phase HPLC (RP-HPLC) method is the most suitable approach for its separation.[1] RP-HPLC uses a nonpolar stationary phase and a polar mobile phase, where analytes are retained primarily through hydrophobic interactions.[2][3]

Q2: What type of HPLC column is recommended for this compound separation? A2: For separating non-polar compounds like this compound, a reversed-phase column, such as a C18 or C8, is recommended.[1] A C18 column is an excellent starting point due to its strong hydrophobic retention capabilities.[1][4] The choice of column is a critical first step in method development.[5][6] For complex samples, shorter columns (10–15 cm) can reduce method development time by providing shorter retention and equilibration times.[7]

Q3: What mobile phases are typically used for separating compounds like this compound? A3: A mobile phase consisting of a mixture of an organic solvent and water is standard for RP-HPLC.[1][8] Acetonitrile (B52724) and methanol (B129727) are common organic solvents used to adjust the polarity of the mobile phase.[1][9][10] A gradient elution is often necessary for complex mixtures.[1][5] This technique involves changing the mobile phase composition during the analysis, typically by gradually increasing the concentration of the organic solvent, which allows for better separation of compounds with a wide range of polarities.[7][9]

Q4: How can I detect this compound after separation by HPLC? A4: this compound can be detected using a UV detector, as many organic molecules absorb light in the UV-Visible range (200-400 nm).[11] To determine the optimal detection wavelength, a UV spectrum of an this compound standard should be scanned.[1] If a standard is unavailable, a Photodiode Array (PDA) detector can be used to capture absorbance across a range of wavelengths simultaneously, helping to identify the optimal wavelength for detection.[12]

Experimental Protocol: Starting Method for this compound Separation

This protocol provides a starting point for developing an HPLC method for this compound separation. Optimization will be required based on the specific sample matrix and instrumentation.[1]

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of an this compound standard in a suitable organic solvent like methanol or acetonitrile at a concentration of 1 mg/mL.[1] Dilute this stock solution with the initial mobile phase to create working standards for calibration.[1]

  • Sample Extract: For complex matrices like plant extracts, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering compounds.[1][5] Proper sample preparation is crucial for obtaining accurate results.[13]

2. Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile or methanol.

  • Filter all solvents through a 0.45 µm membrane filter before use to remove particulates.[14]

  • Degas the mobile phase using sonication or an online degasser to prevent air bubbles from causing baseline noise and pump instability.[15]

3. HPLC Instrumentation and Conditions: The following table summarizes the recommended starting parameters for the HPLC analysis of this compound.

ParameterRecommended Starting ConditionRationale / Notes
HPLC System Any standard HPLC or UHPLC systemEnsure the system is properly maintained.[16]
Column C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)A C18 phase is a good starting point for non-polar analytes.[1][4]
Mobile Phase A: Water; B: AcetonitrileAcetonitrile/water is a common and effective mobile phase for RP-HPLC.[10][17]
Gradient Start with a higher percentage of water and gradually increase acetonitrile. A suggested starting gradient could be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.Gradient elution is often required for complex samples containing compounds with a wide range of polarities.[1][5][7]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[7] This can be optimized to balance resolution and analysis time.[14]
Column Temp. 30 °CUsing a column oven improves retention time reproducibility.[1][14][18]
Detection UV Detector (scan for optimal wavelength) or PDA DetectorScan a standard to find the wavelength of maximum absorbance for this compound.[1]
Injection Vol. 10 µLThis can be adjusted based on sample concentration and detector sensitivity.[19] Avoid column overloading.[20]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Problem 1: Poor Resolution Poor resolution occurs when two adjacent peaks are not well separated, often leading to inaccurate quantification.[20][21][22]

  • Q: My peaks are not well separated. How can I improve the resolution? A: You can improve resolution by optimizing the mobile phase composition, adjusting the gradient profile, or trying a different column chemistry.[1]

    • Mobile Phase: Adjust the ratio of the organic solvent to water.[1] Small changes in solvent composition can lead to large changes in selectivity and, therefore, resolution.[4][23]

    • Gradient Profile: Optimize the gradient slope. A shallower gradient (slower increase in organic solvent) can often improve the separation of closely eluting peaks.[1]

    • Column: If mobile phase optimization is insufficient, try a different stationary phase (e.g., C8 or Phenyl-Hexyl) to alter the selectivity of the separation.[1]

Problem 2: Peak Tailing Peak tailing is a common issue where a peak is asymmetrical with a prolonged trailing edge, which can affect integration accuracy and resolution.[24][25] A USP Tailing Factor (Tf) value above 2.0 is generally considered unacceptable.[24]

  • Q: My this compound peak is tailing. What are the common causes and solutions? A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) surface.[25][26][27]

    • Adjust Mobile Phase pH: Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of silanol groups, reducing secondary interactions.[24]

    • Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly improves the peak shape for basic or polar compounds.[26][27]

    • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[21][24] Try diluting the sample and reinjecting.[1]

Problem 3: Inconsistent Retention Times Shifts or drifts in retention time can make peak identification and quantification unreliable.[28][29]

  • Q: The retention time for my peak is shifting between injections. What should I check? A: Inconsistent retention times can stem from several issues related to the HPLC system or mobile phase.[1][30]

    • Column Temperature: Unstable column temperature is a common cause of retention time drift.[18][28] Always use a column oven to maintain a constant temperature.[1]

    • Mobile Phase Composition: Ensure the mobile phase is mixed accurately. Evaporation of the more volatile organic solvent over time can change the composition and affect retention.[1][29] Prepare fresh mobile phase daily.[31]

    • Pump and Flow Rate: Fluctuations in the pump flow rate, possibly due to leaks or air bubbles in the pump head, can cause retention times to shift.[1][28][29]

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[1] Insufficient equilibration can lead to drifting retention times, especially in gradient elution.[14]

Problem 4: No Peaks Detected

  • Q: I injected my sample but see no peaks on the chromatogram. What went wrong? A: The absence of peaks can be due to issues with the sample, the injector, or the detector settings.

    • Incorrect Detection Wavelength: The selected wavelength may not be optimal for this compound.[1] Use a PDA detector or scan a standard to determine the lambda max (λmax).

    • Sample Degradation: The analyte may not be stable in the sample solvent.[1] Prepare fresh samples and ensure solvent compatibility.

    • Injection Issue: The autosampler or manual injector may not be functioning correctly.[1] Check the injection system for proper operation.

Summary of Troubleshooting Steps
ProblemPossible CauseRecommended Solution
Poor Resolution 1. Inadequate mobile phase composition.[1][22] 2. Suboptimal gradient profile.[1] 3. Incorrect column chemistry.[1][22]1. Adjust the ratio of organic solvent to water.[1] 2. Optimize the gradient slope and duration.[1] 3. Try a different stationary phase (e.g., C8, Phenyl-Hexyl).[1]
Peak Tailing 1. Sample overload.[21][24] 2. Secondary interactions with silanols.[25][26] 3. Column degradation.[24]1. Dilute the sample and reinject.[1] 2. Adjust mobile phase pH (e.g., add 0.1% formic acid).[24] 3. Replace the column with a new one.[1][24]
Inconsistent Retention Times 1. Fluctuations in pump flow rate.[1][28] 2. Changes in mobile phase composition.[1][29] 3. Column temperature variations.[1][28] 4. Insufficient column equilibration.[1]1. Check the pump for leaks and ensure proper maintenance.[1] 2. Prepare fresh mobile phase daily.[1][31] 3. Use a column oven to maintain a constant temperature.[1] 4. Ensure the column is equilibrated before each injection.[1]
No Peaks Detected 1. Incorrect detection wavelength.[1] 2. Sample degradation.[1] 3. Injection system malfunction.[1]1. Scan a standard to determine the optimal wavelength.[1] 2. Prepare fresh samples in a compatible solvent.[1] 3. Check the injection system for proper operation.[1]

Visualizations

The following diagrams illustrate key workflows and logical relationships in HPLC method development and troubleshooting.

hplc_method_development HPLC Method Development Workflow for this compound start Define Separation Goal (e.g., Purity, Quantification) sample_prep Sample Preparation (Standard & Extract) start->sample_prep initial_conditions Select Initial Conditions - Column: C18 - Mobile Phase: ACN/Water - Detector: UV/PDA sample_prep->initial_conditions scouting_run Perform Initial Scouting Run (Gradient Elution) initial_conditions->scouting_run evaluate Evaluate Chromatogram - Peak Shape? - Resolution? - Retention Time? scouting_run->evaluate optimize Optimize Parameters - Mobile Phase Ratio - Gradient Slope - Flow Rate - Temperature evaluate->optimize No validate Method Validation (Robustness, Accuracy, Precision) evaluate->validate Yes optimize->scouting_run Re-run final_method Finalized HPLC Method validate->final_method

Caption: Workflow for HPLC method development and optimization.

troubleshooting_peak_tailing Troubleshooting Logic for Peak Tailing problem Problem: Peak Tailing (Asymmetry Factor > 1.2) check_overload Is Sample Overloaded? problem->check_overload solution_overload Solution: Dilute sample and reinject. check_overload->solution_overload Yes check_ph Is Analyte Basic or Acidic? Are Silanol Interactions Suspected? check_overload->check_ph No resolved Problem Resolved solution_overload->resolved solution_ph Solution: Adjust mobile phase pH. (e.g., add 0.1% Formic Acid) check_ph->solution_ph Yes check_column Is the Column Old or Contaminated? check_ph->check_column No solution_ph->resolved solution_column Solution: Flush with strong solvent or replace the column. check_column->solution_column Yes solution_column->resolved

Caption: Logical workflow for troubleshooting peak tailing issues.

References

Technical Support Center: Troubleshooting Odoratin Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the stability of Odoratin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could compound instability be the cause?

A1: Yes, inconsistent results in cell-based assays are often a primary indicator of compound instability. Degradation of this compound in the cell culture medium can lead to a lower effective concentration than intended, resulting in high variability and poor reproducibility of bioassay data.

Q2: What are the primary causes of compound instability in cell culture media?

A2: Instability in vitro can be classified as either chemical or metabolic.[1]

  • Chemical Instability refers to degradation due to physical or chemical factors.[2] Key factors include:

    • pH: Compounds like flavonoids may be susceptible to hydrolysis at acidic or basic pH.[1][3]

    • Oxidation: Dissolved oxygen or reactive oxygen species (ROS) in the culture medium can oxidize and degrade the compound.[1]

    • Light Sensitivity: Exposure to light can cause degradation of photolabile compounds.[1][4] It is crucial to protect this compound solutions from light.[4]

    • Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate the rate of chemical degradation.[2][4]

    • Reactivity with Media Components: this compound may react with components in the medium, such as salts, buffers, or other supplements.[1]

  • Metabolic Instability involves the enzymatic degradation of the compound by the cells themselves or by cellular components released into the medium.[1] This includes:

    • Phase I Metabolism: Reactions such as oxidation, reduction, and hydrolysis, often catalyzed by enzymes like Cytochrome P450s (CYPs).[1]

    • Phase II Metabolism: Conjugation reactions that modify the compound to increase its water solubility for easier cellular export.[1]

Q3: How should I prepare and store this compound stock solutions to ensure maximum stability?

A3: To maximize stability, prepare high-concentration stock solutions of this compound in an anhydrous solvent such as DMSO. Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution into the cell culture medium immediately before use.

Q4: I'm observing precipitation after diluting my this compound stock solution into the aqueous culture medium. What should I do?

A4: Precipitation indicates that this compound may have poor solubility in your aqueous medium at the desired concentration.[5]

  • Verify Solubility: First, determine the solubility limit of this compound in your specific cell culture medium.[6] This can be done through serial dilutions and visual inspection for precipitates or by using turbidimetric assays.[6]

  • Adjust Final Concentration: Ensure your working concentration does not exceed the solubility limit. Data from concentrations above this limit should be considered unreliable.[6]

  • Consider Formulation Strategies: If solubility is a persistent issue, alternative formulation approaches like the use of cyclodextrins could be explored, but their own potential effects on the cells must be carefully controlled for.[6]

Quantitative Stability Data

The stability of a compound is highly dependent on its specific chemical structure and the experimental conditions. The following table provides illustrative stability data for a typical isoflavonoid (B1168493) compound under common cell culture conditions. Note: This is generalized data and empirical testing is required to determine the precise stability of this compound.

ConditionParameterValueStability Outcome
pH pH 6.0> 48 hoursGenerally Stable
pH 7.412-24 hoursModerate Degradation
pH 8.5< 6 hoursRapid Degradation
Temperature 4°C> 72 hoursHigh Stability (in media)
25°C (Room Temp)~ 24 hoursGradual Degradation
37°C< 12 hoursSignificant Degradation
Light Exposure Protected from Light> 24 hoursBaseline Stability
Ambient Light< 8 hoursAccelerated Degradation

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Medium

This protocol outlines a general method to determine the chemical stability of this compound in a cell-free culture medium.

1. Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Warm the desired cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

2. Incubation:

  • Dilute the this compound stock solution into the pre-warmed cell culture medium to achieve the final desired concentration (e.g., 10 µM).

  • Incubate the solution in a standard cell culture incubator at 37°C and 5% CO₂.

  • Prepare parallel setups to be incubated at different temperatures (e.g., 4°C and room temperature) or under different light conditions to assess the impact of these factors.

3. Sample Collection:

  • Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).[1]

4. Reaction Quenching:

  • Immediately stop any potential degradation in the collected samples by adding 2-3 volumes of an ice-cold quenching solution, such as methanol (B129727) or acetonitrile.[1][7] This precipitates proteins and halts enzymatic activity.

  • Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitate.

5. Analysis:

  • Transfer the supernatant to fresh tubes for analysis.

  • Analyze the samples using an appropriate analytical method, such as LC-MS/MS or HPLC, to quantify the concentration of the remaining parent this compound.[1][7]

6. Data Analysis:

  • Plot the percentage of this compound remaining against time for each condition.

  • From this plot, calculate the degradation rate and the half-life (t½) of the compound under the tested conditions.[1]

Visual Troubleshooting and Pathway Guides

Troubleshooting Workflow for this compound Instability

This diagram provides a logical workflow to diagnose and address issues related to the potential instability of this compound in your experiments.

Start Inconsistent or Unexpected Results CheckSolubility Check Compound Solubility Start->CheckSolubility Precipitation Precipitation Observed? CheckSolubility->Precipitation AdjustConc Adjust Concentration or Reformulate Precipitation->AdjustConc Yes AssessStability Assess Compound Stability Precipitation->AssessStability No AdjustConc->AssessStability StabilityTest Perform Stability Assay (LC-MS over time) AssessStability->StabilityTest DegradationObserved Degradation Observed? StabilityTest->DegradationObserved NoDegradation No Significant Degradation. Investigate other experimental variables (e.g., cell health, assay protocol). DegradationObserved->NoDegradation No IsolateCause Isolate Cause of Degradation DegradationObserved->IsolateCause Yes CellFreeControl Run Cell-Free Control IsolateCause->CellFreeControl DegradationInMedia Degradation in Media Alone? CellFreeControl->DegradationInMedia ChemicalInstability Chemical Instability DegradationInMedia->ChemicalInstability Yes MetabolicInstability Metabolic Instability (Cell-Mediated) DegradationInMedia->MetabolicInstability No OptimizeConditions Optimize Experimental Conditions: - Prepare fresh solutions - Minimize light/heat exposure - Adjust pH if possible ChemicalInstability->OptimizeConditions ModifyProtocol Modify Protocol: - Reduce incubation time - Use metabolic inhibitors - Consider alternative cell line MetabolicInstability->ModifyProtocol

Caption: A workflow for troubleshooting this compound instability.

General Protein Degradation Pathways in Eukaryotic Cells

Understanding how cells degrade proteins is crucial, as metabolic instability can involve similar cellular machinery. The two main pathways for intracellular protein degradation are the Ubiquitin-Proteasome System (UPS) and the lysosomal pathway.[8]

cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_Lysosome Lysosomal Pathway (Autophagy) TargetProtein1 Target Protein (e.g., misfolded) Ubiquitination Poly-ubiquitination (E1, E2, E3 Ligases) TargetProtein1->Ubiquitination TaggedProtein Poly-ubiquitinated Protein Ubiquitination->TaggedProtein Proteasome 26S Proteasome TaggedProtein->Proteasome Degradation1 Degradation into Peptides Proteasome->Degradation1 TargetProtein2 Target Protein or Aggregate Phagophore Phagophore Formation TargetProtein2->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome (Fusion) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation2 Degradation by Hydrolases Autolysosome->Degradation2

Caption: Overview of major protein degradation pathways in cells.

References

Technical Support Center: Enhancing the Oral Bioavailability of Odoratin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of odoratin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound (3',7-dihydroxy-4',6-dimethoxyisoflavone) is a natural isoflavonoid (B1168493) compound.[1] Like many flavonoids, its therapeutic potential is often limited by poor oral bioavailability. This is primarily due to its low aqueous solubility, which restricts its dissolution in gastrointestinal fluids—a critical step for absorption.[2][3] Additionally, isoflavones can undergo extensive first-pass metabolism in the gut and liver, further reducing the amount of active compound that reaches systemic circulation.[4]

Q2: What are the primary strategies for enhancing the oral bioavailability of poorly soluble compounds like this compound?

A2: Several formulation strategies can be employed to improve the bioavailability of hydrophobic compounds. These include:

  • Lipid-Based Formulations: Systems like self-microemulsifying drug delivery systems (SMEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[5]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous state.[2]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug, which can lead to improved dissolution.[2]

  • Complexation: The use of molecules like cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[5]

Q3: I am not observing any improvement in the bioavailability of my this compound formulation in my animal study. What could be the issue?

A3: Several factors could contribute to this issue:

  • Inadequate Formulation: The chosen formulation may not be effectively enhancing the dissolution or permeability of this compound in vivo. It is crucial to characterize the formulation in vitro first (e.g., dissolution testing, particle size analysis).

  • First-Pass Metabolism: Even if the formulation improves absorption, extensive metabolism in the gut wall or liver can still limit systemic exposure.

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound out of intestinal cells, thereby reducing its absorption. The co-administration of a P-gp inhibitor can help to investigate this.

  • Animal Model: The physiology of the chosen animal model may not be representative of human gastrointestinal conditions.

Q4: How can I determine if this compound is a substrate for P-glycoprotein?

A4: An in vitro Caco-2 cell permeability assay is a standard method to assess P-gp efflux. Caco-2 cells, when grown as a monolayer, differentiate to form a barrier that mimics the human intestinal epithelium and expresses efflux transporters like P-gp. By measuring the transport of this compound from the apical (intestinal lumen side) to the basolateral (blood side) and vice versa, an efflux ratio can be calculated. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter.[6] This can be confirmed by conducting the assay in the presence of a known P-gp inhibitor.

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate of this compound Formulation
Possible Cause Troubleshooting Step
Inadequate solubilization in the dissolution medium. For poorly soluble compounds like this compound, standard aqueous buffers may not be sufficient. Consider adding a surfactant (e.g., 0.5-2% Sodium Lauryl Sulfate) to the dissolution medium to achieve sink conditions.[7]
Drug recrystallization from an amorphous formulation (e.g., solid dispersion). Perform solid-state characterization (e.g., XRD, DSC) of the formulation after preparation and during stability studies to ensure the drug remains in an amorphous state.
Insufficient energy input during formulation preparation (e.g., nanoemulsion, solid dispersion). Optimize the formulation process parameters, such as homogenization speed/time or solvent evaporation rate, to ensure proper drug dispersion.
Issue 2: High Variability in Caco-2 Cell Permeability Results
Possible Cause Troubleshooting Step
Inconsistent Caco-2 monolayer integrity. Regularly measure the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment to ensure tight junction integrity. Use monolayers with consistent TEER values for your experiments.[8]
Low recovery of the compound due to non-specific binding. The hydrophobicity of this compound can lead to its binding to plasticware. To mitigate this, consider adding a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) to the transport buffer.[9][10]
Compound precipitation in the aqueous transport buffer. Ensure the final concentration of any organic solvent (like DMSO) used to dissolve the this compound stock is low (typically <1%) and does not cause precipitation when diluted in the buffer. If precipitation occurs, consider using a solubilizing agent in the buffer.[3]
Issue 3: Difficulty in Detecting this compound in Plasma Samples from Animal Pharmacokinetic Studies
Possible Cause Troubleshooting Step
Low oral bioavailability. This is the primary challenge. If direct detection is difficult, consider that isoflavones are often rapidly metabolized.[4]
Rapid metabolism to glucuronide or sulfate (B86663) conjugates. Your analytical method should be able to detect not only the parent this compound but also its potential metabolites. This may require treating the plasma samples with β-glucuronidase/sulfatase to hydrolyze the conjugates back to the parent compound for quantification.[11]
Insufficient sensitivity of the analytical method. Develop a highly sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma. Ensure proper optimization of the mass spectrometry parameters for this compound.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₇H₁₄O₆[1]
Molecular Weight 314.29 g/mol [1]
XLogP3 2.4[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 6[1]
Comparative Pharmacokinetic Parameters of Isoflavones (Analogous Data)

No direct pharmacokinetic data for this compound is readily available in the public domain. The following table presents data for the structurally related isoflavone, Biochanin A, in rats to provide a comparative context for expected pharmacokinetic behavior.

Parameter Intravenous (5 mg/kg) Oral (50 mg/kg) Source
Cₘₐₓ (ng/mL) -13.7 ± 5.3[12]
Tₘₐₓ (h) -0.25 ± 0.0[12]
AUC₀-t (ng·h/mL) 1140 ± 15045.4 ± 11.2[12]
Absolute Bioavailability (F%) -<4%[12]

Experimental Protocols

Protocol 1: In Vitro Dissolution of a Poorly Soluble Isoflavonoid Formulation

This protocol is adapted for poorly soluble flavonoids like this compound.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a buffer mimicking intestinal fluid (e.g., pH 6.8 phosphate (B84403) buffer) containing a surfactant to ensure sink conditions (e.g., 1% Sodium Lauryl Sulfate).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 or 75 rpm.

  • Procedure: a. Place a single dose of the this compound formulation (e.g., a capsule or an amount of solid dispersion equivalent to a specific dose) into each dissolution vessel. b. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. c. Immediately filter the samples through a 0.45 µm filter. d. Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium. e. Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV). f. Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Caco-2 Cell Permeability Assay for Hydrophobic Flavonoids

This protocol is designed to assess the intestinal permeability and potential for P-gp efflux of hydrophobic flavonoids like this compound.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to form a confluent and differentiated monolayer.

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values within the established range for your laboratory (typically >300 Ω·cm²).[10]

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4. To minimize non-specific binding, consider adding 1% BSA.

  • Dosing Solution Preparation: Prepare a dosing solution of this compound (e.g., 10 µM) in the transport buffer from a concentrated stock in DMSO. The final DMSO concentration should be ≤1%.

  • Permeability Measurement (Apical to Basolateral - A to B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add fresh transport buffer to the basolateral (receiver) chamber. c. Add the this compound dosing solution to the apical (donor) chamber. d. Incubate at 37 °C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

  • Permeability Measurement (Basolateral to Apical - B to A): a. Repeat the process, but add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux.

Protocol 3: Animal Pharmacokinetic Study for an Isoflavonoid Formulation

This protocol provides a general framework for an oral pharmacokinetic study in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animals: Male Sprague-Dawley rats (220-250 g). Acclimatize the animals for at least one week before the experiment.

  • Experimental Groups (n=6 per group):

    • Group 1: Intravenous (IV) administration of this compound (e.g., 5 mg/kg) to determine absolute bioavailability.

    • Group 2: Oral gavage of a control formulation (e.g., this compound suspended in 0.5% carboxymethylcellulose).

    • Group 3: Oral gavage of the test formulation (e.g., this compound-loaded SMEDDS).

  • Dosing:

    • For the IV group, administer the this compound solution via the tail vein.

    • For the oral groups, administer the respective formulations via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular or tail vein at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80 °C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound (and its major metabolites, if known) in the plasma samples using a validated LC-MS/MS method. Consider an enzymatic hydrolysis step to measure total this compound (aglycone + conjugates).

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, half-life) using non-compartmental analysis software.

    • Calculate the absolute oral bioavailability (F%) for the control formulation and the relative bioavailability of the test formulation compared to the control.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation formulation Formulation Development (e.g., SMEDDS, Solid Dispersion) dissolution In Vitro Dissolution (Protocol 1) formulation->dissolution Assess Dissolution Rate caco2 Caco-2 Permeability (Protocol 2) formulation->caco2 Assess Permeability & Efflux pk_study Animal Pharmacokinetic Study (Protocol 3) formulation->pk_study Optimized Formulation data_analysis Pharmacokinetic Data Analysis pk_study->data_analysis Calculate Bioavailability

Caption: Workflow for developing and evaluating bioavailability-enhanced this compound formulations.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway pi3k PI3K akt Akt pi3k->akt Activates cellular_effects Modulation of Cell Proliferation, Survival, and Inflammation akt->cellular_effects ras Ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->cellular_effects This compound This compound (and other flavonoids) This compound->inhibition inhibition->pi3k inhibition->ras

Caption: Potential modulation of PI3K/Akt and MAPK signaling pathways by flavonoids like this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Odoratin in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when working with odoratin in cellular assays. Our goal is to help you obtain reliable and reproducible data by minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring isoflavonoid (B1168493) compound.[1] It has been reported to be found in plants such as Chromolaena odorata and has been studied for various biological activities, including weaker α-glucosidase inhibitory activity.[2]

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects are unintended interactions of a compound with cellular components other than its primary target. For natural products like this compound, which can be promiscuous, these effects can lead to misinterpretation of experimental results, unexpected cytotoxicity, and confounding data. Minimizing these effects is crucial for validating your findings.

Q3: How can I determine the optimal concentration of this compound for my experiments?

To determine the optimal concentration, it is essential to perform a dose-response curve for your specific cell line and assay. This will help you identify a concentration range where on-target effects are maximized while minimizing cytotoxicity. For extracts of Chromolaena odorata, which contains this compound, IC50 values against MCF-7 and T47D breast cancer cell lines were found to be 218.78 µg/mL and 307.61 µg/mL, respectively. While this is for a crude extract, it can provide a starting point for designing your concentration range for pure this compound.

Q4: this compound is a flavonoid. Are there any general issues I should be aware of when working with this class of compounds?

Yes, flavonoids can present several challenges in cellular assays:

  • Low Aqueous Solubility: Many flavonoids are hydrophobic and may precipitate in cell culture media, especially at higher concentrations.[3]

  • Autofluorescence: Flavonoids can be naturally fluorescent, which may interfere with fluorescence-based assays.[3]

  • Assay Interference: They can interfere with assay readouts, for instance, by inhibiting reporter enzymes like luciferase.[4]

  • Promiscuity: Flavonoids can interact with multiple cellular targets, leading to a complex biological response.

Troubleshooting Guides

This section provides solutions to common problems encountered during cellular assays with this compound.

Problem 1: Low Solubility and Precipitation in Cell Culture Media

Symptoms:

  • Cloudy or turbid cell culture medium after adding this compound.

  • Visible precipitate in the wells of your culture plate.

  • High variability in your experimental replicates.

Troubleshooting Workflow:

A Precipitation Observed B Optimize Solubilization Protocol A->B C Prepare fresh, high-concentration stock in 100% DMSO. B->C D Perform serial dilutions in DMSO before final dilution in media. C->D E Ensure final DMSO concentration is <0.5% and consistent across all wells. D->E F Visually inspect for precipitation after adding to media. E->F G Consider using a lower concentration of this compound. F->G H Include a vehicle control (media + same DMSO concentration). G->H

Figure 1: Workflow for troubleshooting this compound precipitation.

Detailed Steps:

  • Optimize Solubilization: this compound, like many flavonoids, has low aqueous solubility. It is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[3]

  • Stepwise Dilution: To avoid precipitation when diluting in aqueous cell culture medium, perform serial dilutions of your concentrated stock in DMSO first. Then, add the final, small volume of the diluted DMSO stock to your cell culture medium.

  • Control DMSO Concentration: High concentrations of DMSO can be toxic to cells.[3] Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) and, critically, is the same across all experimental and control wells.[3] Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound).

  • Visual Inspection: After adding this compound to the medium, visually inspect the wells for any signs of precipitation. If observed, consider lowering the final concentration of this compound.

Problem 2: Interference with Assay Readouts

Symptoms:

  • High background signal in fluorescence-based assays.

  • Inhibition or enhancement of signal in luciferase-based reporter assays.

  • Inconsistent results that don't correlate with the expected biological activity.

Troubleshooting Workflow:

A Suspected Assay Interference B Perform Control Experiments A->B C Fluorescence Assay: Run this compound in cell-free media to measure autofluorescence. B->C E Luminescence Assay: Test this compound's effect directly on purified luciferase enzyme. B->E D Subtract background fluorescence from experimental wells. C->D F If interference is confirmed, consider an alternative assay with a different detection method. E->F

Figure 2: Workflow for addressing assay interference.

Detailed Steps:

  • Assess Autofluorescence: Isoflavones can exhibit intrinsic fluorescence.[3] To check for this, run a control plate containing various concentrations of this compound in cell-free medium and measure the fluorescence at the same excitation and emission wavelengths as your assay.[3] If significant autofluorescence is detected, this background signal should be subtracted from your experimental readings.

  • Check for Luciferase Inhibition: Some flavonoids can directly inhibit luciferase activity.[4] To test for this, perform a biochemical assay with purified luciferase enzyme and your substrate, and then add this compound to see if it alters the luminescent signal. If interference is confirmed, you may need to switch to an alternative reporter system or a different type of assay altogether.[5]

  • Use Orthogonal Assays: To confirm that the observed effects are biological and not an artifact of the assay technology, use an orthogonal assay that measures the same biological endpoint but with a different detection method.

Problem 3: Unexpected Cytotoxicity or Lack of Effect

Symptoms:

  • High levels of cell death even at low concentrations of this compound.

  • No observable biological effect at concentrations where activity is expected.

Troubleshooting Workflow:

A Unexpected Cellular Response B Verify Compound Integrity and Concentration A->B C Assess Cell Health and Target Expression A->C D Review Assay Protocol A->D E Consider Off-Target Effects A->E F Perform Off-Target Profiling E->F

Figure 3: Logic diagram for troubleshooting unexpected cellular responses.

Detailed Steps:

  • Verify Compound Integrity: Ensure that your this compound stock has not degraded. Prepare fresh stock solutions and store them appropriately.

  • Assess Cell Health: Confirm that your cells are healthy and in the exponential growth phase. High passage numbers can alter cellular responses.

  • Optimize Assay Parameters: Review your assay protocol, including cell seeding density, incubation times, and reagent concentrations.

  • Investigate Potential Off-Targets: If the observed phenotype does not align with the expected on-target effect, it may be due to interactions with unintended cellular targets. Consider performing broader profiling assays to identify potential off-targets.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically for this compound regarding its off-target binding profile. The following table provides a template for organizing such data, which researchers are encouraged to generate for their specific experimental systems.

Target Class Specific Target Assay Type IC50 / Ki (µM) Notes
Kinases e.g., EGFR, SRCKinomeScanTo be determinedScreen against a panel of kinases to assess promiscuity.
GPCRs e.g., Adrenergic, DopamineRadioligand BindingTo be determined
Ion Channels hERGElectrophysiologyTo be determinedImportant for cardiac safety assessment.
Nuclear Receptors e.g., ERα, ERβReporter AssayTo be determined
Metabolic Enzymes Cytochrome P450s (e.g., CYP3A4, CYP2C9)Inhibition AssayTo be determinedTo assess potential for drug-drug interactions.[6]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular environment.[7][8]

Principle: Ligand binding often increases the thermal stability of a protein. CETSA measures the extent of this stabilization.[7]

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or various concentrations of this compound for a specific duration to allow for cellular uptake and target binding.[8]

  • Heat Challenge: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).[8]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[7][8]

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[7]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Protocol 2: Kinase Profiling (e.g., KINOMEscan™)

To assess the selectivity of this compound, it is recommended to screen it against a large panel of kinases.

Principle: This is a competition binding assay where the ability of a test compound to displace a ligand from the kinase active site is measured.

Methodology:

  • Compound Submission: Provide a sample of this compound at a specified concentration.

  • Screening: The compound is screened against a panel of hundreds of kinases (e.g., the scanMAX panel of 468 kinases).[9]

  • Data Analysis: The results are typically reported as the percentage of remaining kinase activity in the presence of the test compound. Strong "hits" indicate potential off-target interactions.

Protocol 3: hERG Channel Inhibition Assay

Assessing hERG channel inhibition is a critical step in safety pharmacology to evaluate the risk of drug-induced cardiac arrhythmias.

Principle: This assay measures the effect of a compound on the electrical current flowing through hERG potassium channels expressed in a cell line.

Methodology:

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current.

  • Compound Application: Apply a range of concentrations of this compound to the cells and measure the corresponding inhibition of the hERG current.

  • Data Analysis: Determine the IC50 value for hERG channel inhibition.

Protocol 4: Cytochrome P450 (CYP) Inhibition Assay

This assay determines if this compound inhibits major drug-metabolizing enzymes, which can indicate a potential for drug-drug interactions.

Principle: The assay measures the effect of this compound on the metabolic activity of specific CYP isoforms using fluorescent or luminescent probes.

Methodology:

  • Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes.

  • Incubation: Incubate the enzyme source with a specific substrate and a range of this compound concentrations.

  • Detection: Measure the formation of the metabolized product using fluorescence or luminescence.

  • Data Analysis: Calculate the IC50 value for the inhibition of each CYP isoform. Flavonoids have been shown to inhibit various CYP isoforms.[6]

References

refining the synthesis of odoratin to increase purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of odoratin to increase its purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound, or 5,6,7-trimethoxy-3-(3',4'-methylenedioxyphenyl)isoflavone, is typically synthesized through multi-step sequences. A prevalent and efficient method involves a Suzuki coupling reaction as a key step to form the C-C bond between the chromone (B188151) core and the 3',4'-methylenedioxyphenyl group.[1][2] Classical methods often involve condensation reactions, but can suffer from drawbacks such as harsh conditions, long reaction times, and the use of hazardous reagents.[1]

Q2: What are the critical parameters to control during the Suzuki coupling step for this compound synthesis?

A2: The Suzuki-Miyaura coupling is a powerful tool for this synthesis, but its success is dependent on several factors. Key parameters to control include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The reaction is also sensitive to oxygen, so it is crucial to maintain an inert atmosphere (e.g., argon or nitrogen).[1] The purity of the boronic acid and the halo-chromone precursor are also critical for achieving high yields and purity.

Q3: How can I monitor the progress of the this compound synthesis?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[3][4]

Q4: What are the most effective methods for purifying crude this compound?

A4: Purification of the crude product is essential to obtain high-purity this compound. Common techniques include:

  • Column Chromatography: This is a widely used method for separating this compound from byproducts and unreacted starting materials. A silica (B1680970) gel stationary phase with a gradient of ethyl acetate (B1210297) in hexane (B92381) is often effective.[1]

  • Recrystallization: This technique can be used to obtain highly pure crystalline this compound. A suitable solvent system will dissolve the crude product at an elevated temperature and allow for the selective crystallization of this compound upon cooling.

  • Preparative HPLC: For achieving very high purity, preparative reverse-phase HPLC is a powerful technique.[3][4]

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound Incomplete reaction in the Suzuki coupling step.- Ensure an inert atmosphere is maintained throughout the reaction. - Use a freshly prepared or high-quality palladium catalyst and ligand. - Optimize the base and solvent system. - Increase the reaction time or temperature.
Degradation of starting materials or product.- Ensure the purity of your starting materials. - Avoid excessively high reaction temperatures.
Poor recovery during workup and purification.- Optimize the extraction procedure to minimize product loss. - Select an appropriate solvent system for column chromatography to ensure good separation.
Presence of Multiple Spots on TLC After Reaction Formation of side products or byproducts.- Common byproducts in Suzuki coupling can arise from homo-coupling of the boronic acid or the aryl halide. Optimize the stoichiometry of your reactants.[5] - Incomplete reaction, leaving starting materials.
Degradation of the product.- Minimize reaction time and exposure to harsh conditions.
Difficulty in Purifying this compound Co-elution of impurities with the product during column chromatography.- Optimize the solvent system for column chromatography by trying different solvent polarities. - Consider using a different stationary phase.
Product is an oil instead of a solid.- Try different solvents for recrystallization. - If the product remains an oil, preparative HPLC may be necessary for purification.[3][4]
Inconsistent Results Variability in reagent quality.- Use reagents from a reliable source and ensure they are stored correctly. - The purity of the boronic acid is particularly important for the success of the Suzuki coupling.
Moisture sensitivity of the reaction.- Use anhydrous solvents and reagents. - Perform the reaction under a dry, inert atmosphere.

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

This protocol is a generalized procedure based on the synthesis of similar isoflavones and should be optimized for specific laboratory conditions.[1][2]

Step 1: Synthesis of 3-Iodo-5,6,7-trimethoxychromone (Key Intermediate)

A detailed, multi-step synthesis is required to produce this key intermediate, starting from commercially available materials. The final step of this intermediate synthesis typically involves the iodination of an enaminone precursor.[1]

Step 2: Suzuki-Miyaura Coupling Reaction

  • To a solution of 3-iodo-5,6,7-trimethoxychromone (1 equivalent) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) in a reaction vessel, add 3,4-(methylenedioxy)phenylboronic acid (1.2 to 1.5 equivalents).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 to 0.1 equivalents), and a base, such as Na₂CO₃ or K₂CO₃ (2 to 3 equivalents).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure to obtain the crude this compound.

Step 3: Purification of this compound

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent.

  • For further purification, recrystallize the obtained solid from a suitable solvent system (e.g., methanol/chloroform).

Purity Analysis by HPLC

A typical HPLC method for analyzing the purity of synthesized isoflavones:[3][4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) in water (Solvent A), both containing 0.1% formic acid.

  • Gradient: Start with a low percentage of Solvent B and gradually increase it over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm or 260 nm.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound and its purity analysis.

Table 1: Typical Reaction Yields

Reaction StepStarting MaterialProductTypical Yield (%)
Suzuki Coupling3-Iodo-5,6,7-trimethoxychromoneCrude this compound70-90%
PurificationCrude this compoundPure this compound60-85% (after chromatography)

Table 2: Purity Analysis Data

Analytical MethodParameterTypical Value for Purified this compound
HPLCPurity>98%
¹H NMRChemical ShiftsConsistent with the structure of this compound.[1]
Mass Spectrometry[M+H]⁺Expected m/z value for C₁₉H₁₆O₇ + H⁺

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Starting Materials: 3-Iodo-5,6,7-trimethoxychromone 3,4-(Methylenedioxy)phenylboronic acid suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->suzuki workup Aqueous Workup & Extraction suzuki->workup crude Crude this compound workup->crude column Column Chromatography crude->column recrystal Recrystallization column->recrystal pure Pure this compound (>98%) recrystal->pure hplc HPLC pure->hplc nmr NMR Spectroscopy pure->nmr ms Mass Spectrometry pure->ms

Caption: Experimental workflow for the synthesis and purification of this compound.

signaling_pathway cluster_cell Cellular Response to Inflammatory Stimuli This compound This compound pi3k PI3K This compound->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor nfkb NF-κB akt->nfkb inflammation Pro-inflammatory Gene Expression nfkb->inflammation

Caption: Postulated signaling pathway for the anti-inflammatory activity of this compound.

References

addressing batch-to-batch variability of odoratin extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for odoratin extracts. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address the common issue of batch-to-batch variability in their experiments involving this compound and its extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of research interest?

This compound is a flavonoid compound found in various plants, notably Chromolaena odorata (commonly known as devil weed). Flavonoids as a class are known for a wide range of biological activities, and this compound is studied for its potential antioxidant, anti-inflammatory, and anti-diabetic properties.[1] Its diverse pharmacological potential makes it a compound of interest in drug discovery and development.

Q2: What is batch-to-batch variability and why is it a significant problem?

Batch-to-batch variability refers to the chemical and biological differences observed between different production lots of the same natural product extract. This inconsistency is a major challenge as it can lead to poor reproducibility of experimental results, compromise the safety and efficacy of potential drug candidates, and create hurdles for regulatory approval. The primary causes are the natural variability of the botanical raw materials and variations in manufacturing processes.

Q3: What are the primary sources of batch-to-batch variability in this compound extracts?

The sources of variability can be categorized as follows:

  • Raw Material Variability: This is often the largest source of variation and includes the plant's genetic makeup, geographical origin, climate, cultivation methods, time of harvest, and post-harvest processing and storage conditions.

  • Extraction and Processing: The methods used to extract bioactive compounds significantly impact the final product's composition. Key factors include the choice of extraction technique (e.g., maceration, ultrasound-assisted), solvent type and concentration, temperature, and extraction time.

  • Manufacturing and Analytical Processes: Slight deviations in experimental protocols, equipment degradation, or different operators can introduce variability during both the manufacturing and the quality control analysis of the extracts.

Q4: How can I standardize my this compound extracts to minimize variability?

Standardization is crucial for ensuring consistent results. Key strategies include:

  • Chemical Fingerprinting: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) to generate a chemical profile or "fingerprint" of your extract. This allows for the comparison of different batches to ensure they have a similar chemical composition.

  • Marker Compound Quantification: Identify and quantify the concentration of one or more known bioactive compounds, such as this compound itself, in each batch.

  • Bioassays: Perform in vitro tests to measure the biological activity of the extract, such as antioxidant or anti-inflammatory assays. This ensures functional consistency between batches.

Q5: What are the known biological activities and mechanisms of action for this compound and related flavonoids?

This compound and other flavonoids are known to exhibit a range of biological activities through various mechanisms:

  • Antioxidant Activity: Flavonoids can act as potent antioxidants by scavenging free radicals, donating hydrogen atoms, and chelating metal ions, thereby mitigating oxidative stress.[2][3][4]

  • Anti-inflammatory Activity: They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators and regulating signaling cascades such as the NF-κB pathway.[5][6]

  • Anticancer Activity: Some flavonoids have been shown to induce apoptosis (programmed cell death) in cancer cells, arrest the cell cycle, and inhibit tumor growth by modulating pathways like PI3K/Akt and MAPK.[7][8][9][10][11]

  • α-Glucosidase Inhibition: this compound has been reported to have weak inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential anti-diabetic effects.[1]

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Between Different Batches

This is a common issue stemming from chemical variations between batches. Follow this systematic workflow to diagnose and address the problem.

A Problem: Inconsistent Biological Activity B Step 1: Verify Raw Material Identity and Quality A->B C Step 2: Standardize Extraction Protocol B->C D Step 3: Perform Chemical Fingerprinting (HPLC) C->D E Are fingerprints visually different? D->E F Yes E->F Yes G No E->G No L Step 5: Conduct Bioassay-Guided Fractionation F->L H Step 4: Quantify Marker Compound (this compound) G->H I Is marker concentration consistent? H->I J No I->J No K Yes I->K Yes J->L M Step 6: Re-evaluate Bioassay Protocol K->M

Troubleshooting workflow for inconsistent biological activity.

Detailed Steps:

  • Verify Raw Material: Confirm the botanical identity of your raw material. Review documentation for consistency in source, harvest time, and storage conditions.

  • Standardize Extraction: Ensure that the same extraction method, solvent, temperature, and duration are used for all batches.

  • Chemical Fingerprinting: Analyze all batches using HPLC. Visually compare the resulting chromatograms to identify differences in the presence or quantity of chemical constituents.

  • Quantify Marker Compound: If fingerprints are similar, quantify the concentration of a known marker, like this compound, to check for quantitative differences.

  • Bioassay-Guided Fractionation: If the cause of variability is still unknown, this technique can help identify the specific compound(s) responsible for the biological activity.

  • Re-evaluate Bioassay: If chemical profiles are consistent but biological activity varies, scrutinize the bioassay for sources of error, such as reagent variability or procedural inconsistencies.

Issue 2: Low or No Bioactivity in an Extract Batch

If an extract exhibits lower than expected or no bioactivity, consider the following troubleshooting steps.

A Problem: Low or No Bioactivity B Step 1: Review Extraction Method A->B C Was the method appropriate for flavonoids? B->C D No C->D No E Yes C->E Yes L Optimize extraction protocol. D->L F Step 2: Check Storage Conditions E->F G Were extracts protected from light and heat? F->G H No G->H No I Yes G->I Yes M Implement proper storage. H->M J Step 3: Investigate Potential Degradation I->J K Step 4: Consider Assay Interference J->K

Troubleshooting workflow for low bioactivity.

Detailed Steps:

  • Review Extraction Method: Ensure the chosen solvent and method are appropriate for extracting flavonoids like this compound. Polar solvents like methanol (B129727) or ethanol (B145695) are generally effective.

  • Check Storage Conditions: Improper storage can lead to the degradation of bioactive compounds. Extracts should be stored at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and protected from light.

  • Investigate Potential Degradation: Re-analyze the extract using HPLC to see if the chemical profile has changed compared to a fresh batch.

  • Consider Assay Interference: The complex nature of crude extracts can sometimes interfere with assay readouts. Run appropriate controls, such as an extract-only control, to check for color interference or other artifacts.

Data Presentation

Table 1: Example HPLC Analysis of Three this compound Extract Batches

This table illustrates how to present quantitative data from HPLC analysis for comparing different batches. The concentration of a marker compound (this compound) and a related flavonoid (Quercetin) are shown.

Batch IDThis compound (mg/g extract)Quercetin (mg/g extract)Retention Time this compound (min)Retention Time Quercetin (min)
OE-Batch-00115.2 ± 0.85.1 ± 0.318.2215.58
OE-Batch-0028.5 ± 0.52.9 ± 0.218.2115.59
OE-Batch-00314.9 ± 0.75.3 ± 0.418.2315.57

Data are presented as mean ± standard deviation (n=3).

Table 2: Example DPPH Radical Scavenging Activity of Three this compound Extract Batches

This table shows a summary of a DPPH antioxidant assay, presenting the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[12]

Batch IDIC50 (µg/mL)
OE-Batch-00145.3 ± 2.1
OE-Batch-00282.1 ± 4.5
OE-Batch-00346.8 ± 2.5
Ascorbic Acid (Control)10.2 ± 0.5

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general method for the quantification of this compound in plant extracts.

1. Sample Preparation: a. Accurately weigh 100 mg of the dried extract. b. Dissolve the extract in 10 mL of HPLC-grade methanol. c. Sonicate for 15 minutes to ensure complete dissolution. d. Centrifuge at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Standard Preparation: a. Prepare a stock solution of this compound standard (1 mg/mL) in methanol. b. Create a series of standard dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
  • Gradient Program: Start with 95% A and 5% B, linearly increase to 60% B over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 280 nm.
  • Injection Volume: 20 µL.

4. Data Analysis: a. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. b. Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a common method for assessing the antioxidant capacity of this compound extracts.

1. Reagent Preparation: a. DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep this solution in the dark. b. Sample Solutions: Prepare a stock solution of the this compound extract in methanol (e.g., 1 mg/mL). Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL). c. Control: Ascorbic acid or Trolox can be used as a positive control.

2. Assay Procedure: a. In a 96-well plate, add 50 µL of each sample dilution to separate wells. b. Add 150 µL of the DPPH solution to each well. c. For the blank, add 50 µL of methanol and 150 µL of the DPPH solution. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.

3. Calculation of Scavenging Activity: a. Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 b. Plot the % inhibition against the extract concentration to determine the IC50 value.

Signaling Pathway Visualization

The biological activities of flavonoids like this compound are often attributed to their ability to modulate key cellular signaling pathways. Below are diagrams illustrating generalized pathways for antioxidant and anti-inflammatory actions.

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cell Damage OxidativeStress->CellDamage

Antioxidant mechanism of this compound via ROS scavenging.

InflammatoryStimulus Inflammatory Stimulus IKK IKK InflammatoryStimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatoryGenes Pro-inflammatory Genes Nucleus->ProInflammatoryGenes activates transcription of This compound This compound This compound->IKK inhibits

Anti-inflammatory action of this compound via NF-κB pathway.

References

troubleshooting unexpected results in odoratin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Odoratin Experiments

Welcome to the technical support center for this compound experiments. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring chemical compound classified as an isoflavonoid.[1] It is found in various plant species, including Chromolaena odorata.[2] Like many flavonoids, it has been investigated for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4]

Q2: What is the primary mechanism of action for this compound?

A2: The precise mechanism of action for this compound is not fully elucidated and may be context-dependent, which is common for natural products. However, its name suggests a potential interaction with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs).[5][6] These receptors are not only in the nose but are also found "ectopically" in other tissues where they participate in various signaling pathways, often leading to changes in intracellular calcium (Ca2+) or cyclic AMP (cAMP).[5] Additionally, as a flavonoid, this compound may modulate various kinases and other cellular signaling proteins.[3]

Q3: What are the key stability and storage considerations for this compound?

A3: Like many natural phenolic compounds, this compound's stability can be influenced by pH, temperature, and light exposure. It is crucial to consider its potential for degradation, especially under harsh acidic or basic conditions and at elevated temperatures.[7] For long-term storage, it is recommended to keep the compound as a dry powder in a cool, dark, and tightly sealed container. For experimental use, freshly prepared solutions in a suitable solvent like DMSO are advisable. The stability of the compound in your specific assay buffer should be verified.

Troubleshooting Guide: Unexpected Experimental Results

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Inconsistent or No Biological Activity

Q: My this compound sample shows variable activity, or no activity at all, when I repeat the experiment. What could be the cause?

A: Inconsistent results are a common challenge in experimental science.[8] The first step is always to repeat the experiment to rule out simple human error.[9][10] If the problem persists, consider the following causes and solutions.

Possible Cause Troubleshooting Steps & Solutions
Compound Degradation Solution: Verify the integrity of your this compound stock. Run an HPLC analysis to check for purity and degradation products.[7] Prepare fresh stock solutions from powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[11]
Experimental Conditions Solution: Ensure all experimental variables are tightly controlled, including cell passage number, reagent concentrations, incubation times, and temperature.[8][12] Use positive and negative controls to ensure the assay is performing as expected.[9]
Incorrect Hypothesis Solution: The expected biological activity may not occur in your specific model system. Re-evaluate the literature and consider if the chosen cell line, protein target, or assay is appropriate for testing the hypothesized effect of this compound.
Compound Aggregation Solution: At higher concentrations, organic molecules can form colloidal aggregates that non-specifically inhibit proteins, leading to false-positive results that are often difficult to reproduce.[13] Lower the concentration of this compound. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, which can disrupt aggregates.

Logical Workflow for Troubleshooting Inconsistent Activity

G start Unexpected Result: Inconsistent or No Activity repeat_exp Repeat Experiment with Fresh Reagents and Proper Controls start->repeat_exp check_compound Assess Compound Integrity (HPLC, LC-MS) repeat_exp->check_compound Still Inconsistent? check_assay Validate Assay Performance (Positive/Negative Controls, Z'-factor) check_compound->check_assay Compound OK? fail Problem Persists: Consult Literature/Experts check_compound->fail Degraded? eval_conditions Evaluate Experimental Conditions (Concentration, Buffer, pH) check_assay->eval_conditions Assay OK? check_assay->fail Assay Fails? test_interference Test for Assay Interference (Aggregation, Fluorescence) eval_conditions->test_interference Conditions OK? eval_conditions->fail Conditions Faulty? reassess Re-evaluate Hypothesis or Experimental Model test_interference->reassess No Interference? success Problem Identified & Resolved test_interference->success Interference Found reassess->success G start Start: Assess this compound Stability prep_stock Prepare High-Purity This compound Stock (in DMSO) start->prep_stock prep_sample Dilute Stock into Test Buffer/Medium prep_stock->prep_sample incubate Incubate under Experimental Conditions (e.g., 37°C) prep_sample->incubate collect_samples Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->collect_samples quench Quench Reaction with Cold Acetonitrile collect_samples->quench hplc Analyze Samples via Reverse-Phase HPLC quench->hplc analyze Quantify Parent Peak Area vs. Time hplc->analyze end End: Determine Stability Profile analyze->end G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound receptor Olfactory Receptor (GPCR) This compound->receptor Binds g_protein G Protein (e.g., Gα-olf) receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates response Cellular Response (e.g., Gene Expression, Metabolic Change) creb->response Leads to

References

optimizing dosage and administration route for in vivo odoratin studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with odoratin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with the optimization of dosage and administration routes for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a flavonoid compound that can be isolated from plants such as Chromolaena odorata. Research suggests that extracts of Chromolaena odorata, containing this compound and other bioactive compounds, possess anti-inflammatory, anticancer, and wound-healing properties.[1][2] this compound itself has been identified as a potential potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component in stress and inflammatory signaling pathways.

Q2: What are the common administration routes for Chromolaena odorata extracts in animal models?

In vivo studies on Chromolaena odorata extracts have primarily utilized oral administration (gavage).[2] For isolated compounds, intraperitoneal (IP) and intravenous (IV) injections are also common routes to ensure precise dosing and systemic availability, though specific studies on isolated this compound are limited.

Q3: Are there established effective dosage ranges for Chromolaena odorata extracts?

For aqueous leaf extracts of Chromolaena odorata in anti-inflammatory studies in rats, oral doses ranging from 25 to 200 mg/kg have been shown to be effective.[2][3] It is important to note that these dosages are for the whole plant extract and not for purified this compound. Dosages for isolated this compound would likely be significantly lower and require specific dose-response studies.

Q4: What are the known toxicities associated with Chromolaena odorata extracts?

High doses of aqueous and ethanolic extracts of Chromolaena odorata (2154 mg/kg and 5000 mg/kg body weight) have been reported to be toxic in Wistar rats.[1] However, these concentrations are generally higher than those required for pharmacological activity.[1] When working with purified this compound, it is crucial to conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of therapeutic effect at previously reported extract dosages. The concentration of this compound in the plant extract can vary. The therapeutic effect may be attributed to a combination of compounds in the extract.If possible, use purified this compound to ensure consistent dosing. If using extracts, standardize the extract based on this compound content. Conduct a dose-response study to determine the optimal dose for your specific animal model and disease indication.
Poor oral bioavailability of this compound. Like many flavonoids, this compound may have low aqueous solubility and be subject to first-pass metabolism in the liver, which can reduce its systemic availability after oral administration.Consider using a vehicle that enhances solubility, such as a solution containing DMSO, PEG300, and ethanol. Alternatively, intraperitoneal (IP) or intravenous (IV) administration can be used to bypass first-pass metabolism and ensure more direct systemic exposure.
Observed toxicity or adverse events in animal models. The dose of this compound may be too high. The vehicle used for administration could be causing toxicity. The administration route may not be optimal.Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). If using a vehicle with solvents like DMSO, ensure the final concentration is within a safe range for the animal model.[4] Consider alternative, less invasive administration routes if local irritation or other adverse effects are observed.
Difficulty in dissolving this compound for administration. This compound, as a flavonoid, may have poor solubility in aqueous solutions.Prepare a stock solution in a suitable organic solvent like DMSO and then dilute it further in a vehicle appropriate for animal administration (e.g., saline, corn oil, or a co-solvent mixture). Ensure the final concentration of the organic solvent is low enough to be non-toxic to the animals.
Variability in experimental results between animals. Inconsistent administration technique (e.g., improper oral gavage leading to aspiration). Differences in animal strain, age, or sex can affect drug metabolism and response.Ensure all personnel are properly trained in the chosen administration technique. Standardize the animal model by using animals of the same strain, age, and sex. Increase the number of animals per group to improve statistical power.

Data Summary

Due to the limited availability of in vivo studies specifically on isolated this compound, the following table summarizes data from studies on Chromolaena odorata extracts. This information can serve as a starting point for designing studies with purified this compound, with the understanding that dosages will need to be adjusted accordingly.

Substance Animal Model Administration Route Dosage Range Observed Effect Reference
Aqueous leaf extract of C. odorataRatsOral25 - 200 mg/kgAnti-inflammatory[2][3]
Aqueous and ethanolic extracts of C. odorataWistar Rats-2154 mg/kg and 5000 mg/kgToxic[1]

Experimental Protocols

General Protocol for In Vivo Anti-Inflammatory Study (Carrageenan-Induced Paw Edema Model)

This protocol is a general guideline and should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) regulations.

  • Animal Model: Male Wistar rats (150-200g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Vehicle control group

    • Positive control group (e.g., Indomethacin)

    • This compound treatment groups (multiple dose levels)

  • Drug Preparation and Administration:

    • Prepare this compound solution/suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound or vehicle orally via gavage one hour before inducing inflammation.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualizations

Signaling Pathway

This compound is a potential inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key upstream kinase in the MAPK signaling pathway. Inhibition of ASK1 can block the downstream activation of p38 and JNK, which are involved in inflammation and apoptosis.

ASK1_Pathway cluster_stress Stress Stimuli cluster_this compound Therapeutic Intervention cluster_pathway ASK1-MAPK Signaling cluster_response Cellular Response Stress Oxidative Stress, Inflammatory Cytokines ASK1 ASK1 Stress->ASK1 Activates This compound This compound This compound->ASK1 Inhibits MKK36 MKK3/6 ASK1->MKK36 MKK47 MKK4/7 ASK1->MKK47 p38 p38 MKK36->p38 JNK JNK MKK47->JNK Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis

Caption: Proposed mechanism of this compound action via inhibition of the ASK1-MAPK pathway.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of this compound.

experimental_workflow cluster_prep Preparation cluster_admin Administration & Induction cluster_eval Evaluation cluster_analysis Analysis A Animal Acclimatization B Randomization into Groups A->B D Vehicle/Odoratin Administration (e.g., Oral Gavage) B->D C This compound Formulation C->D E Induction of Disease Model (e.g., Carrageenan Injection) D->E F Data Collection (e.g., Paw Volume Measurement) E->F G Tissue/Blood Collection F->G H Biochemical/Histological Analysis G->H I Statistical Analysis H->I J Conclusion I->J

References

Technical Support Center: Overcoming Odoratin Drug Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating mechanisms of drug resistance to odoratin in cancer cells.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound, providing potential explanations and suggested experimental next steps.

Question 1: My cancer cell line shows decreasing sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?

Answer:

Acquired resistance to chemotherapeutic agents, including natural compounds like this compound, is a multifaceted problem. Several cellular mechanisms could be responsible for the observed decrease in sensitivity. Based on studies of flavonoids and general drug resistance, here are the most likely culprits:

  • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove drugs from the cell, reducing their intracellular concentration and efficacy.[1][2]

  • Alterations in Target Signaling Pathways: this compound, like other flavonoids, is known to exert its anti-cancer effects by modulating key signaling pathways.[3][4] Resistance can emerge through mutations or adaptive changes in these pathways, rendering them less sensitive to this compound's inhibitory effects. Common pathways to investigate include PI3K/Akt and MAPK.[3][4][5]

  • Enhanced DNA Damage Repair: If this compound's mechanism involves inducing DNA damage, resistant cells may have upregulated their DNA repair mechanisms to counteract the drug's effects.[2][6]

  • Evasion of Apoptosis: Cancer cells can acquire resistance by overexpressing anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., BAX), thereby inhibiting programmed cell death induced by this compound.[2]

  • Induction of Autophagy: Autophagy can sometimes play a pro-survival role in cancer cells under stress, and its induction might contribute to resistance against this compound.[7][8]

Troubleshooting Workflow:

To systematically investigate the mechanism of resistance in your cell line, we recommend the following experimental workflow:

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Potential Mechanisms A Decreased this compound Sensitivity (Increased IC50) B Assess Drug Efflux (ABC Transporters) A->B C Analyze Signaling Pathways (Western Blot) A->C D Evaluate Apoptosis (Flow Cytometry, Western Blot) A->D E Assess Cell Cycle (Flow Cytometry) A->E F Upregulated ABC Transporters B->F G Altered PI3K/Akt or MAPK Signaling C->G H Inhibited Apoptosis D->H I Cell Cycle Arrest Dysregulation E->I G cluster_0 This compound Action cluster_1 Apoptotic Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Casp9 Caspase-9 Bcl2->Casp9 Inhibits Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis G cluster_0 Signaling Cascade RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits

References

Technical Support Center: Refining Animal Models for Odoratin Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for testing the efficacy of "Odoratin," a novel therapeutic agent designed to modulate olfactory-related behaviors.

Frequently Asked Questions (FAQs)

Q1: Which animal model is recommended for the initial in vivo efficacy studies of this compound?

A1: For initial efficacy studies, the adult C57BL/6 mouse is the recommended model. This strain is extensively used in olfactory research due to its well-characterized genome and consistent behavioral responses. For research focusing on age-related olfactory decline, the Fischer 344 rat is a suitable alternative. The selection of an appropriate animal model is crucial for obtaining reliable and applicable data.[1]

Q2: What is the most effective route of administration for this compound in rodent models?

A2: The optimal route of administration is contingent on this compound's formulation and the specific research objectives.

  • Intranasal (IN): This route is recommended for direct delivery to the olfactory epithelium and is ideal for assessing effects on central olfactory pathways due to its potential to bypass the blood-brain barrier.

  • Intraperitoneal (IP): Suitable for systemic administration to evaluate overall bioavailability and systemic effects.

  • Oral Gavage (PO): This route should be used when investigating the potential for oral bioavailability.

A pilot study is highly recommended to determine the most efficacious delivery method for your experimental goals.

Q3: How can stress be minimized in animals during odor-based behavioral testing to ensure data quality?

A3: Minimizing stress is critical for reliable results.[2] Consistent application of refinement measures can reduce stress in animals and improve the quality of scientific results.[2] Key strategies include:

  • Habituation: Acclimate animals to the testing room for at least 30 minutes before each session and to the testing apparatus for several days prior to the experiment.[3][4]

  • Handling: Gentle and consistent handling by the same researcher throughout the study can reduce animal anxiety.

  • Environmental Enrichment: Housing animals in an enriched environment is a proven method for reducing stress.

  • Testing Conditions: Conduct tests during the animals' active (dark) cycle under red light and minimize loud noises to create a low-stress environment.

Troubleshooting Guides

Issue 1: High variability in the results of the odor detection task.

  • Possible Cause 1: Inconsistent Odor Concentration. Fluctuations in odorant concentration across trials can lead to inconsistent results.

    • Solution: Employ a computer-controlled olfactometer for precise and consistent odorant delivery. Regular calibration of the olfactometer is essential.

  • Possible Cause 2: Animal-Related Factors. Differences in age, sex, or health status among test subjects can introduce variability.

    • Solution: Use a homogenous group of animals of the same sex and similar age. Ensure all animals are healthy and free from respiratory infections. Randomize animals into control and treatment groups to minimize bias.[1]

  • Possible Cause 3: Environmental Fluctuations. Changes in temperature, humidity, or lighting can significantly affect animal behavior.

    • Solution: Maintain a stable and controlled testing environment. Continuously monitor and record these parameters to ensure consistency.

Issue 2: this compound-treated animals show no improvement in the odor discrimination task compared to controls.

  • Possible Cause 1: Ineffective Dose. The administered dose of this compound may be too low to elicit a biological response.

    • Solution: Conduct a dose-response study to identify the optimal dosage for efficacy.

  • Possible Cause 2: Inappropriate Timing of Administration. The time between this compound administration and behavioral testing may not align with its peak efficacy.

    • Solution: A time-course study is necessary to determine the optimal window for observing this compound's effects.

  • Possible Cause 3: Mechanism of Action. this compound may not target the specific neural pathways involved in the chosen discrimination task.

    • Solution: Consider employing alternative behavioral paradigms that assess different aspects of olfaction, such as odor memory.[5][6] To further investigate, perform ex vivo analysis of the olfactory bulb and cortex tissue using techniques like Western blot or immunohistochemistry to explore the molecular mechanism of this compound.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in an Odor Detection Task

This compound Dose (mg/kg, IP)NLatency to Find Hidden Food (seconds)Standard Deviation% Improvement vs. Vehicle
Vehicle (Saline)12125.315.20%
1 mg/kg12110.812.511.6%
5 mg/kg1285.410.131.8%
10 mg/kg1282.19.834.5%
20 mg/kg1283.511.233.4%

Data are presented as mean ± standard deviation.

Table 2: Recommended Parameters for Common Olfactory Behavioral Tests

Behavioral TestKey Parameter MeasuredTypical DurationRecommended Control Groups
Odor Detection Task Latency to locate a hidden odor source.[3]5-10 minutes per trialVehicle-treated; sham (no odor)
Odor Discrimination Task % correct choices between two different odors.[6]10-15 minutes per sessionVehicle-treated; animals tested with identical odors
Habituation/Dishabituation Test Time spent investigating a novel odor vs. a familiar odor.[3][5]3-5 minutes per odor presentationVehicle-treated
Social Odor Recognition Time spent investigating a familiar vs. a novel conspecific.[3]5-10 minutes per interactionVehicle-treated; exposure to the same animal twice

Experimental Protocols

Protocol 1: Odor Detection Task (Buried Food Test)

  • Animal Preparation: To increase motivation, fast mice for 12-16 hours before testing, with free access to water.

  • Apparatus: Use a standard clean mouse cage with approximately 3 cm of fresh bedding.[3]

  • Odor Stimulus: A small, highly palatable, and odorous food item (e.g., a piece of cheese) should be used.

  • Procedure:

    • Administer this compound or a vehicle control at a predetermined time before the test.

    • Acclimate the mouse to the testing cage (without the food) for 10 minutes.

    • Bury the food pellet 1 cm beneath the bedding surface at a random location.

    • Place the mouse in the cage, away from the buried food.

    • Record the time it takes for the mouse to find and begin consuming the food.[3]

    • If the food is not found within a set time (e.g., 300 seconds), the trial is ended, and the maximum time is recorded.

  • Data Analysis: Compare the average latencies between the this compound-treated and control groups using an appropriate statistical test, such as a t-test or ANOVA.

Protocol 2: Immunohistochemistry for c-Fos in the Olfactory Bulb

  • Tissue Preparation:

    • Two hours after the final behavioral test, deeply anesthetize the animal.

    • Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight at 4°C, followed by cryoprotection in a 30% sucrose (B13894) solution.

  • Sectioning:

    • Using a cryostat, cut 30 µm coronal sections of the olfactory bulb.

    • Collect and store sections in a cryoprotectant solution at -20°C.

  • Staining:

    • Wash sections in PBS.

    • Block non-specific binding with a solution such as 5% normal goat serum.

    • Incubate with a primary antibody against c-Fos overnight at 4°C.[7]

    • Wash and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.[8]

    • Mount sections on slides and coverslip with a DAPI-containing mounting medium.

  • Imaging and Analysis:

    • Capture images of the olfactory bulb using a fluorescence microscope.

    • Quantify the number of c-Fos positive cells in specific regions of interest (e.g., glomerular layer, mitral cell layer) using image analysis software. c-Fos is a widely used marker for neuronal activation.[9][10][11]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Analysis animal_model Select Animal Model (e.g., C57BL/6 mice) habituation Habituation & Acclimation animal_model->habituation randomization Randomize into Groups (Vehicle vs. This compound) habituation->randomization administration Administer Treatment (IN, IP, or PO) randomization->administration behavioral_test Conduct Olfactory Test (e.g., Buried Food Test) administration->behavioral_test data_collection Record Behavioral Data (e.g., Latency) behavioral_test->data_collection data_analysis Statistical Analysis & Interpretation data_collection->data_analysis tissue_collection Tissue Collection (Olfactory Bulb) immuno Immunohistochemistry (e.g., for c-Fos) tissue_collection->immuno immuno->data_analysis

Caption: General workflow for in vivo testing of this compound efficacy.

troubleshooting_logic start High Variability in Results? cause1 Inconsistent Odor Concentration? start->cause1 Check cause2 Animal-related Factors? start->cause2 Check cause3 Environmental Fluctuations? start->cause3 Check sol1 Use/Calibrate Olfactometer cause1->sol1 Yes sol2 Homogenize Animal Group (Age, Sex) cause2->sol2 Yes sol3 Control Temp, Humidity, Light cause3->sol3 Yes

Caption: Troubleshooting logic for high variability in behavioral data.

signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound receptor Olfactory Receptor This compound->receptor Binds to g_protein G-protein Alpha Subunit (Gα_olf) receptor->g_protein Activates ac3 Adenylyl Cyclase III g_protein->ac3 Activates cAMP cAMP ac3->cAMP Converts ATP to cng Cyclic Nucleotide-Gated (CNG) Channel cAMP->cng Opens depolarization Neuron Depolarization cng->depolarization Causes signal Signal to Olfactory Bulb depolarization->signal outcome Enhanced Olfactory Neuron Sensitivity signal->outcome

Caption: Hypothetical signaling cascade for this compound in olfactory neurons.[12][13][14][15][16]

References

Technical Support Center: Odoratin Long-Term Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal long-term storage conditions for odoratin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an isoflavonoid (B1168493), a class of polyphenolic compounds found in various plants, including Bowdichia virgilioides and Dalbergia louvelii.[1] It is recognized for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3][4][5] Key chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₄O₆PubChem CID: 13965473[1]
Molecular Weight 314.29 g/mol PubChem CID: 13965473[1]
Appearance Solid (assumed)General knowledge
Solubility Soluble in organic solvents like DMSO and ethanolGeneral knowledge for flavonoids

Q2: What are the ideal long-term storage conditions for solid this compound?

While specific long-term stability data for this compound is limited, general guidelines for isoflavonoids suggest storing solid this compound in a cool, dark, and dry place to minimize degradation.[6] The following conditions are recommended for optimal stability:

Table 2: Recommended Long-Term Storage Conditions for Solid this compound

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CLow temperatures slow down chemical degradation kinetics.[7][8]
Light Protect from light (amber vial or stored in the dark)Flavonoids can be susceptible to photodegradation.
Atmosphere Tightly sealed container, consider inert gas (argon or nitrogen)To prevent oxidation and moisture absorption.
Container Tightly sealed, opaque glass or amber vialTo protect from light and air.

Q3: How should I store this compound in solution?

Stock solutions of this compound should be prepared fresh whenever possible. For short-term storage, aliquot the solution into tightly sealed vials and store at -20°C or -80°C for no longer than a few weeks. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The stability of isoflavones in solution is dependent on the solvent, pH, and temperature.[9][10]

Troubleshooting Guide

Problem: I am observing a change in the color or physical appearance of my solid this compound sample.

  • Possible Cause: This could indicate degradation due to exposure to light, heat, or moisture. Oxidation can also lead to color changes in flavonoids.

  • Solution:

    • Visually inspect the sample and document any changes.

    • Do not use the suspect sample in critical experiments.

    • Review your storage conditions to ensure they align with the recommendations in Table 2.

    • If possible, perform an analytical purity check (e.g., HPLC) to assess the integrity of the compound.

Problem: My experimental results using this compound are inconsistent.

  • Possible Cause: This could be due to the degradation of this compound, leading to a decrease in its effective concentration. Inconsistent sample preparation or handling can also contribute to variability.

  • Solution:

    • Prepare fresh stock solutions of this compound for each experiment.

    • If using a previously prepared stock solution, ensure it has been stored properly and for a limited time.

    • Perform a stability check of your this compound stock solution under your experimental conditions (e.g., in cell culture media) to understand its stability over the duration of the assay.

    • Always use a consistent and validated protocol for sample preparation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Materials:

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in 50% methanol/water. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in 50% methanol/water. Incubate at room temperature for 2-4 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ in methanol. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store solid this compound in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a solution of this compound in methanol to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid). Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound.

Visualizations

Potential Degradation Pathway of this compound

Based on the known degradation pathways of similar isoflavonoids like daidzein (B1669772) and genistein (B1671435), a potential degradation pathway for this compound under hydrolytic or oxidative stress is proposed.[11][12][13] This would involve cleavage of the C-ring and modifications to the hydroxyl and methoxy (B1213986) groups.

G This compound This compound Intermediate1 Ring-Opened Intermediate This compound->Intermediate1 Hydrolysis/Oxidation Degradation_Product_1 Hydroxylated Derivative Intermediate1->Degradation_Product_1 Degradation_Product_2 Demethylated Derivative Intermediate1->Degradation_Product_2 Further_Degradation Further Degradation Products Degradation_Product_1->Further_Degradation Degradation_Product_2->Further_Degradation

Caption: Hypothetical degradation pathway of this compound.

Experimental Workflow for Stability Testing

A systematic workflow is essential for assessing the stability of this compound under defined storage conditions.

G cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Time Points cluster_3 Analysis cluster_4 Data Evaluation Prep Prepare this compound Samples (Solid & Solution) LongTerm Long-Term (-20°C, 4°C, 25°C/60%RH) Prep->LongTerm Accelerated Accelerated (40°C/75%RH) Prep->Accelerated Photostability Photostability Chamber Prep->Photostability Time 0, 3, 6, 9, 12, 24 months LongTerm->Time Accelerated->Time Photostability->Time Analysis HPLC/UPLC Analysis (Purity, Degradants) Time->Analysis Data Assess Degradation Rate Determine Shelf-life Analysis->Data

Caption: Workflow for this compound stability testing.

Potential Antioxidant Signaling Pathway of this compound

Flavonoids, including isoflavones, are known to exert their antioxidant effects by modulating cellular signaling pathways.[14][15][16] A likely mechanism for this compound involves the activation of the Nrf2 pathway.

G This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Cellular Stress (ROS) ROS->Keap1 Induces Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription

Caption: Potential Nrf2-mediated antioxidant pathway of this compound.

Potential Anti-inflammatory Signaling Pathway of this compound

Isoflavones can modulate inflammatory responses by inhibiting key signaling pathways such as NF-κB.[17][18][19][20] this compound may exert its anti-inflammatory effects through a similar mechanism.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) NFkappaB->Pro_inflammatory_Genes Translocates to Nucleus & Induces Transcription

Caption: Potential NF-κB-mediated anti-inflammatory pathway of this compound.

References

Validation & Comparative

Validating the Anticancer Activity of Odoratin in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous in vivo validation of a potential anticancer compound is a critical step in the journey from laboratory discovery to clinical application. This guide provides a comparative analysis of the anticancer activity of compounds derived from Chromolaena odorata, a plant known to contain the flavonoid odoratin, in animal models. Due to the limited availability of in vivo studies on isolated this compound, this guide focuses on a comprehensive study of a crude ethanol (B145695) extract of Chromolaena odorata leaves and compares its efficacy against the standard chemotherapeutic drug, doxorubicin (B1662922).

While in vitro studies have demonstrated the cytotoxic effects of various compounds isolated from Chromolaena odorata on cancer cell lines, in vivo studies are essential to understand the systemic effects, efficacy, and potential toxicity of these compounds in a living organism. This guide will delve into the experimental data from a key animal study, present the methodologies used, and visualize the pertinent biological pathways and experimental workflows.

Comparative Efficacy of Chromolaena odorata Extract and Doxorubicin in a Breast Cancer Model

A study investigating the anticancer potential of an ethanol extract of Chromolaena odorata leaves was conducted in a chemically induced breast cancer model in Wistar rats. The study compared the effects of different doses of the plant extract with the standard chemotherapy drug, doxorubicin. The key findings on tumor modulation are summarized below.

Treatment GroupMean Number of Nodules (End of Experiment)Mean Volume of Nodules (mm³) (Week 11)Mean Weight of Nodules (g) (Week 16)
Cancer Control Not specifiedNot specifiedNot specified
Doxorubicin Statistically similar to C. odorata extract groupsSignificantly higher than C. odorata 2000 mg/kg BWSignificantly higher than C. odorata 2000 mg/kg BW
C. odorata Extract (500 mg/kg BW) Significant reduction vs. cancer controlNot specifiedNot specified
C. odorata Extract (1000 mg/kg BW) Significant reduction vs. cancer controlNot specifiedNot specified
C. odorata Extract (2000 mg/kg BW) Significant reduction vs. cancer controlSignificantly lower than doxorubicin groupSignificantly lower than doxorubicin group
C. odorata Extract (4000 mg/kg BW) Significant reduction vs. cancer controlNot specifiedNot specified

Data sourced from a study on the anticancer activity of ethanol extract of Chromolaena odorata leaves in 7,12-Dimethylbenz[a]anthracene (DMBA) induced breast cancer Wistar rats.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings. The following protocol was utilized in the in vivo study comparing the Chromolaena odorata extract with doxorubicin.[1]

Animal Model:

  • Species: Female Wistar rats (Rattus novergicus)

  • Induction of Breast Cancer: 7,12-Dimethylbenz[a]anthracene (DMBA) was administered to induce breast cancer.

Treatment Groups:

  • Normal Control: Received no treatment.

  • Cancer Control: Induced with DMBA but received no anticancer treatment.

  • Doxorubicin Group: Treated with the standard chemotherapeutic drug, doxorubicin.

  • Chromolaena odorata Extract Groups: Treated with the ethanol extract of the leaves at doses of 500, 1000, 2000, and 4000 mg/kg body weight (BW).

Parameters Measured:

  • Number of tumor nodules

  • Volume of tumor nodules

  • Weight of tumor nodules

  • Body weight of the animals

Statistical Analysis:

  • Appropriate statistical tests were used to compare the different treatment groups.

Visualizing the Experimental Workflow and Potential Mechanisms

To better illustrate the experimental design and the potential signaling pathways involved in the anticancer activity of compounds from Chromolaena odorata, the following diagrams are provided.

experimental_workflow cluster_induction Cancer Induction cluster_treatment Treatment Groups cluster_analysis Data Analysis Induction DMBA-induced Breast Cancer in Wistar Rats Control Cancer Control (No Treatment) Induction->Control Randomization Doxo Doxorubicin Induction->Doxo Randomization Extract_500 C. odorata Extract (500 mg/kg) Induction->Extract_500 Randomization Extract_1000 C. odorata Extract (1000 mg/kg) Induction->Extract_1000 Randomization Extract_2000 C. odorata Extract (2000 mg/kg) Induction->Extract_2000 Randomization Extract_4000 C. odorata Extract (4000 mg/kg) Induction->Extract_4000 Randomization Tumor_Metrics Tumor Number, Volume, Weight Control->Tumor_Metrics Body_Weight Animal Body Weight Control->Body_Weight Doxo->Tumor_Metrics Doxo->Body_Weight Extract_500->Tumor_Metrics Extract_500->Body_Weight Extract_1000->Tumor_Metrics Extract_1000->Body_Weight Extract_2000->Tumor_Metrics Extract_2000->Body_Weight Extract_4000->Tumor_Metrics Extract_4000->Body_Weight Comparison Statistical Comparison of all groups Tumor_Metrics->Comparison Body_Weight->Comparison

In Vivo Experimental Workflow

Flavonoids, such as those found in Chromolaena odorata, are known to exert their anticancer effects through various signaling pathways. While the precise mechanism of this compound in vivo is yet to be fully elucidated, a potential pathway involves the induction of apoptosis.

apoptosis_pathway This compound This compound / C. odorata Flavonoids Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Potential Apoptotic Pathway

Conclusion

The available in vivo data, derived from studies on the ethanol extract of Chromolaena odorata, suggests a promising anticancer potential for the flavonoids contained within, including this compound. The extract demonstrated significant tumor-inhibitory effects in a preclinical breast cancer model, with a high dose proving more effective than the standard chemotherapeutic agent, doxorubicin, in reducing tumor volume and weight.[1] These findings underscore the importance of further research to isolate and evaluate the in vivo efficacy and safety of individual compounds like this compound. Such studies will be instrumental in determining their potential as standalone or adjuvant therapies in cancer treatment. The detailed experimental protocols and visualized pathways provided in this guide serve as a valuable resource for researchers designing future preclinical studies in this area.

References

A Comparative Analysis of Odoratin from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, understanding the nuances of bioactive compounds from various natural sources is paramount. This guide provides a comparative analysis of odoratin, a flavonoid with demonstrated therapeutic potential, focusing on its characteristics when sourced from different plants. This analysis is based on available experimental data and aims to provide a clear, objective comparison to inform further research and development.

Understanding this compound

This compound is a flavonoid, specifically an isoflavonoid (B1168493) with the chemical formula C₁₇H₁₄O₆.[1] It has been identified as a constituent in a number of plant species, with most of the current research centered on its presence in Chromolaena odorata. It is crucial to distinguish the flavonoid this compound from other similarly named compounds, such as odoratone, a triterpenoid (B12794562) found in plants like Azadirachta indica and Cedrela odorata, which possesses a different chemical structure and biological activity profile.

Quantitative Analysis of this compound Content

While this compound has been reported in several plant species, comprehensive quantitative data comparing its concentration across these sources is limited. The majority of quantitative studies have focused on Chromolaena odorata. The following table summarizes representative data on the flavonoid content in this plant, which is known to contain this compound. It is important to note that the specific concentration of this compound itself can vary depending on the plant part, geographical location, and extraction method.

Plant SourcePlant PartExtraction SolventAnalytical MethodTotal Flavonoid Content (mg QE/g extract)Reference
Chromolaena odorataLeavesMethanol (B129727)Aluminum chloride colorimetric method128.57 ± 7.62[2]
Chromolaena odorataFlowersMethanolAluminum chloride colorimetric method121.74 ± 7.06[2]

Comparative Biological Activities

This compound and extracts of plants containing it have been investigated for a range of biological activities. The primary areas of interest include its anti-inflammatory, anti-cancer, and neuroprotective effects.

Anti-inflammatory Activity

Extracts from Chromolaena odorata, a known source of this compound, have demonstrated significant anti-inflammatory properties.[3][4] The flavonoid fractions of this plant have been shown to produce consistent analgesic, anti-inflammatory, and antipyretic activities.[3] The anti-inflammatory effects are attributed, in part, to the ability of its flavonoid constituents to inhibit the production of inflammatory mediators.

Anti-cancer Activity

While research on the specific anti-cancer effects of purified this compound is still emerging, studies on flavonoid-rich extracts from plants like Aglaia odorata have shown cytotoxic activity against various cancer cell lines.[5][6] It is important to note that these studies often investigate a mixture of compounds, and the specific contribution of each flavonoid, including any potential this compound content, requires further elucidation.

Neuroprotective Effects

Flavonoids, as a class of compounds, are increasingly being recognized for their neuroprotective potential.[7][8][9][10][11] They are known to interact with critical signaling pathways in the brain, offering protection against neuronal injury and suppressing neuroinflammation.[7][11] While direct studies on the neuroprotective properties of isolated this compound are not extensively available, its classification as a flavonoid suggests it may contribute to the neuroprotective effects observed in extracts of the plants in which it is found.

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis of this compound and its bioactivities.

Extraction and Isolation of this compound

This protocol describes a general method for the extraction and isolation of flavonoids, including this compound, from plant materials.

  • Plant Material Preparation: Fresh plant material (e.g., leaves of Chromolaena odorata) is collected, washed, and shade-dried. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is subjected to maceration or Soxhlet extraction with a suitable solvent, typically methanol or ethanol, to extract the flavonoids.[12]

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.

  • Isolation: The flavonoid-rich fractions (often the ethyl acetate and n-butanol fractions) are subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20. Fractions are eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Purification: The collected fractions are monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[13]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantitative analysis of this compound in plant extracts.

  • Standard Preparation: A stock solution of pure this compound standard is prepared in a suitable solvent (e.g., methanol) at a known concentration. A series of dilutions are made to create calibration standards.

  • Sample Preparation: A known weight of the dried plant extract is dissolved in the mobile phase or a suitable solvent, filtered through a 0.45 µm filter, and transferred to an HPLC vial.[14]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution is often employed using a mixture of two solvents, such as acetonitrile (B52724) and water (often with a small amount of acid, like formic or acetic acid, to improve peak shape).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: A UV detector is used, with the wavelength set at the maximum absorbance of this compound (which would be determined by a UV scan of the pure compound).

    • Injection Volume: A standard volume, such as 10 or 20 µL, is injected.

  • Data Analysis: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.[15]

Signaling Pathways and Logical Relationships

The biological activities of flavonoids like this compound are mediated through their interaction with various cellular signaling pathways.

experimental_workflow plant_material Plant Material (e.g., Chromolaena odorata) extraction Extraction (e.g., Maceration, Soxhlet) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (Solvent Partitioning) crude_extract->fractionation fractions Fractions fractionation->fractions isolation Isolation (Column Chromatography) fractions->isolation pure_this compound Pure this compound isolation->pure_this compound quantification Quantification (HPLC) pure_this compound->quantification bioactivity Bioactivity Assays (Anti-inflammatory, etc.) pure_this compound->bioactivity

Experimental workflow for this compound analysis.

The anti-inflammatory effects of flavonoids are often linked to the modulation of pathways involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as transcription factors such as NF-κB.

anti_inflammatory_pathway stimulus Inflammatory Stimulus nf_kb NF-κB Pathway stimulus->nf_kb cox_lox COX/LOX Enzymes stimulus->cox_lox This compound This compound This compound->nf_kb Inhibits This compound->cox_lox Inhibits mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes, Cytokines) nf_kb->mediators cox_lox->mediators inflammation Inflammation mediators->inflammation

This compound's potential anti-inflammatory mechanism.

The potential neuroprotective actions of flavonoids can involve the modulation of signaling cascades that promote neuronal survival and synaptic plasticity.

neuroprotective_pathway oxidative_stress Oxidative Stress / Neurotoxins pi3k_akt PI3K/Akt Pathway oxidative_stress->pi3k_akt mapk_erk MAPK/ERK Pathway oxidative_stress->mapk_erk This compound This compound This compound->pi3k_akt Activates This compound->mapk_erk Activates survival_plasticity Neuronal Survival & Synaptic Plasticity pi3k_akt->survival_plasticity mapk_erk->survival_plasticity neuroprotection Neuroprotection survival_plasticity->neuroprotection

Potential neuroprotective signaling by this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Odoratin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides an objective comparison of two common analytical techniques for the determination of odoratin: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established methodologies for similar compounds, offering a framework for analytical method cross-validation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters for HPLC-UV and GC-MS in the analysis of this compound. It is important to note that while the HPLC data is based on a closely related compound, the GC-MS data is illustrative of typical performance for flavonoid analysis due to the limited availability of specific validated methods for this compound.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity using a liquid mobile phase and stationary phase, with detection by UV absorbance.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with detection by mass spectrometry.
Linearity (r²) ≥ 0.999≥ 0.995
Limit of Detection (LOD) 0.1 µg/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.5 - 5 ng/mL
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (%RSD) < 2%< 15%
Sample Throughput HighModerate
Selectivity Good, but may be susceptible to interference from compounds with similar retention times and UV spectra.Excellent, with high specificity from mass fragmentation patterns.
Derivatization Not typically required.Often required to increase volatility and thermal stability.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted from a validated method for a structurally similar tetracyclic triterpenoid.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

4. Sample Preparation:

  • Extraction: Extract the sample containing this compound with methanol using sonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter before injection.

5. Calibration:

  • Prepare a series of standard solutions of this compound in methanol at different concentrations (e.g., 1-100 µg/mL).

  • Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This is an illustrative protocol for the analysis of flavonoids like this compound.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for flavonoid analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

2. Reagents and Materials:

  • Derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Pyridine (anhydrous).

  • Hexane (GC grade).

  • This compound reference standard.

3. GC-MS Conditions:

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp to 280 °C at 10 °C/min, hold for 10 min.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-550.

4. Sample Preparation and Derivatization:

  • Extraction: Extract the sample with a suitable solvent (e.g., methanol) and evaporate to dryness.

  • Derivatization:

    • Dissolve the dried extract in anhydrous pyridine.

    • Add the derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

    • After cooling, the sample is ready for injection.

5. Calibration:

  • Prepare a series of derivatized standard solutions of this compound.

  • Inject the standards and construct a calibration curve based on the peak area of a characteristic ion.

Mandatory Visualizations

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Method Execution & Data Collection cluster_validation Validation & Comparison cluster_decision Decision define_methods Define Analytical Methods (HPLC-UV & GC-MS) prepare_samples Prepare Homogeneous Sample Lots define_methods->prepare_samples hplc_analysis HPLC-UV Analysis prepare_samples->hplc_analysis gcms_analysis GC-MS Analysis prepare_samples->gcms_analysis prepare_standards Prepare this compound Reference Standards prepare_standards->hplc_analysis prepare_standards->gcms_analysis hplc_validation Validate HPLC Method (Linearity, LOD, LOQ, Accuracy, Precision) hplc_analysis->hplc_validation gcms_validation Validate GC-MS Method (Linearity, LOD, LOQ, Accuracy, Precision) gcms_analysis->gcms_validation compare_data Compare Performance Data hplc_validation->compare_data gcms_validation->compare_data select_method Select Optimal Method for Intended Application compare_data->select_method

Cross-validation workflow for analytical methods.

PI3K_Akt_Signaling_Pathway This compound This compound receptor Cell Surface Receptor This compound->receptor binds pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates downstream Downstream Effectors akt->downstream phosphorylates response Cellular Responses (e.g., Anti-inflammatory Effects, Cell Survival) downstream->response leads to

Proposed PI3K/Akt signaling pathway for this compound.

Unveiling the Molecular Targets of Odoratin: A Guide to Genetic Validation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the validation of putative protein targets of the isoflavonoid (B1168493) odoratin using genetic approaches. While the direct molecular targets of this compound are still under active investigation, this document outlines the established methodologies and data presentation strategies necessary for rigorous target validation.

This compound, a natural isoflavonoid, has garnered significant interest for its therapeutic potential, exhibiting promising anti-inflammatory and anticancer activities. Preclinical studies suggest its involvement in key cellular signaling pathways, including the NF-κB and p38 MAPK pathways in inflammation, and the regulation of apoptosis through proteins like Bcl2 in cancer. However, the specific, direct protein interactions that underpin these effects remain to be elucidated. Genetic validation is a cornerstone of modern drug discovery, providing a robust methodology to confirm that the physiological effects of a compound are mediated through a specific protein target. This guide details the application of such techniques in the context of this compound research.

Comparative Efficacy of Genetic Approaches for Target Validation

To illustrate the process, let us consider a hypothetical scenario where a screening campaign has identified "Kinase X" as a putative direct target of this compound. The following table outlines how quantitative data from genetic validation experiments would be structured for a clear comparison with pharmacological approaches.

Validation Approach Key Readout This compound Treatment Alternative Kinase X Inhibitor siRNA/shRNA knockdown of Kinase X CRISPR/Cas9 knockout of Kinase X Overexpression of Kinase X
Cell Viability Assay (IC50) Measures the concentration of an inhibitor required to reduce cell viability by 50%.e.g., 10 µMe.g., 5 µMNot ApplicableNot ApplicableNot Applicable
Target Protein Expression (Western Blot) Quantifies the level of Kinase X protein.No significant changeNo significant change>80% reduction>95% reduction>5-fold increase
Phosphorylation of Downstream Substrate (p-Substrate Y) Measures the activity of Kinase X by quantifying the phosphorylation of its substrate.Significant decreaseSignificant decreaseSignificant decreaseSignificant decreaseSignificant increase
Reporter Gene Assay (e.g., NF-κB Luciferase) Measures the activity of a signaling pathway regulated by Kinase X.Significant decreaseSignificant decreaseSignificant decreaseSignificant decreaseSignificant increase
Phenotypic Assay (e.g., Cell Migration) Quantifies a cellular process modulated by Kinase X.Significant inhibitionSignificant inhibitionSignificant inhibitionSignificant inhibitionSignificant enhancement

Experimental Protocols for Genetic Target Validation

Rigorous and reproducible experimental design is paramount for successful target validation. Below are detailed methodologies for the key genetic techniques.

siRNA/shRNA-mediated Gene Knockdown

This technique utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to induce the degradation of the target mRNA, leading to a transient reduction in protein expression.

  • Reagent Preparation:

    • Design and synthesize at least three independent siRNAs targeting different regions of the Kinase X mRNA to control for off-target effects. A non-targeting control siRNA should be used.

    • For long-term knockdown, clone shRNA sequences into a lentiviral vector.

  • Cell Transfection/Transduction:

    • Plate cells (e.g., a relevant cancer cell line) at a density to reach 50-70% confluency on the day of transfection.

    • For transient knockdown, transfect cells with siRNAs using a lipid-based transfection reagent according to the manufacturer's protocol.

    • For stable knockdown, produce lentiviral particles and transduce the target cells. Select for transduced cells using an appropriate antibiotic resistance marker.

  • Validation of Knockdown:

    • Harvest cells 48-72 hours post-transfection (or after selection for stable lines).

    • Assess Kinase X mRNA levels by quantitative real-time PCR (qRT-PCR).

    • Confirm reduction of Kinase X protein levels by Western blotting.

  • Functional Assays:

    • Perform cellular assays (e.g., cell viability, migration, reporter assays) to determine if the knockdown of Kinase X phenocopies the effect of this compound treatment.

CRISPR/Cas9-mediated Gene Knockout

CRISPR/Cas9 technology allows for the permanent disruption of a target gene, creating a knockout cell line.

  • gRNA Design and Vector Construction:

    • Design at least two guide RNAs (gRNAs) targeting early exons of the Kinase X gene to ensure a frameshift mutation and functional knockout.

    • Clone the gRNAs into a Cas9 expression vector.

  • Cell Transfection and Clonal Selection:

    • Transfect the gRNA/Cas9 vector into the target cells.

    • Select for transfected cells and perform single-cell cloning to isolate individual cell colonies.

  • Validation of Knockout:

    • Expand individual clones and screen for the absence of Kinase X protein by Western blotting.

    • Sequence the genomic DNA at the target locus to confirm the presence of insertions or deletions (indels) that result in a frameshift.

  • Functional Analysis:

    • Characterize the phenotype of the knockout cell lines in comparison to wild-type cells, both in the presence and absence of this compound. A true on-target effect of this compound on Kinase X would be diminished in the knockout cells.

Gene Overexpression

Overexpression of the target protein can lead to a rightward shift in the dose-response curve of an inhibitor, providing evidence of a direct interaction.

  • Vector Construction:

    • Clone the full-length cDNA of Kinase X into a mammalian expression vector.

  • Transfection and Selection:

    • Transfect the expression vector into the target cells.

    • For stable overexpression, select for transfected cells using an appropriate antibiotic resistance marker.

  • Validation of Overexpression:

    • Confirm increased mRNA and protein levels of Kinase X by qRT-PCR and Western blotting, respectively.

  • Inhibitor Dose-Response:

    • Treat both the overexpression and control (empty vector) cell lines with a range of concentrations of this compound.

    • Perform a cell viability or other functional assay to determine if the IC50 of this compound is increased in the cells overexpressing Kinase X.

Visualizing the Validation Workflow and Signaling Pathway

Diagrams are essential for communicating complex biological processes and experimental designs.

G cluster_0 Hypothesis Generation cluster_1 Genetic Validation cluster_2 Pharmacological Comparison cluster_3 Phenotypic Readouts phenotypic_screen Phenotypic Screening (e.g., Anti-inflammatory Assay) target_id Target Identification (e.g., Affinity Chromatography, Proteomics) phenotypic_screen->target_id putative_target Putative Target (Kinase X) target_id->putative_target siRNA siRNA/shRNA Knockdown putative_target->siRNA crispr CRISPR/Cas9 Knockout putative_target->crispr overexpression Overexpression putative_target->overexpression phenotype_assay Phenotypic Assays (Cell Viability, Migration, etc.) siRNA->phenotype_assay pathway_assay Pathway Analysis (Western Blot, Reporter Assay) siRNA->pathway_assay crispr->phenotype_assay crispr->pathway_assay overexpression->phenotype_assay overexpression->pathway_assay This compound This compound Treatment This compound->phenotype_assay This compound->pathway_assay alternative Alternative Inhibitor alternative->phenotype_assay alternative->pathway_assay validation Target Validated phenotype_assay->validation Compare Outcomes pathway_assay->validation Compare Outcomes

Caption: Workflow for the genetic validation of a putative drug target.

G This compound This compound kinase_x Kinase X This compound->kinase_x inhibits substrate_y Substrate Y kinase_x->substrate_y phosphorylates p_substrate_y p-Substrate Y tf Transcription Factor (e.g., NF-κB) p_substrate_y->tf activates gene_expression Inflammatory Gene Expression tf->gene_expression inflammation Inflammation gene_expression->inflammation

Caption: Hypothetical signaling pathway of this compound via Kinase X.

By employing these rigorous genetic validation techniques and systematic data comparison, researchers can confidently establish the direct molecular targets of this compound, paving the way for its further development as a targeted therapeutic agent.

Unveiling the In Vivo Efficacy of Odoratin Analogs in Diabetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-diabetic efficacy of compounds derived from the plant Chromolaena odorata, with a focus on its extracts and a representative flavonoid, naringenin. While direct in vivo studies on the isolated compound odoratin in diabetes models are not extensively available, this guide synthesizes data from studies on C. odorata extracts, which contain this compound, and compares its performance with the well-researched flavonoid, naringenin, and the standard anti-diabetic drug, glibenclamide. This objective comparison is supported by experimental data to aid researchers in the evaluation of potential therapeutic alternatives for diabetes.

Comparative Efficacy in Streptozotocin-Induced Diabetic Models

The following tables summarize the quantitative data from in vivo studies on the effects of Chromolaena odorata extract, naringenin, and glibenclamide on key diabetic parameters in streptozotocin (B1681764) (STZ)-induced diabetic rat models.

Table 1: Effect on Blood Glucose Levels in STZ-Induced Diabetic Rats

Treatment GroupDoseDurationInitial Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)Percentage Reduction
Diabetic Control -5 weeks>200Remained High-
C. odorata Extract 100 mg/kg BW5 weeks>200Significantly ReducedNot Specified
200 mg/kg BW5 weeks>200Significantly ReducedNot Specified
400 mg/kg BW5 weeks>200Significantly Reduced (Greatest reduction)Not Specified
Naringenin 50 mg/kg BW21 days>250Significantly ReducedNot Specified
Glibenclamide 0.6 mg/kg BW5 weeks>200Significantly ReducedNot Specified

Data synthesized from multiple sources.[1][2]

Table 2: Effect on Body Weight in STZ-Induced Diabetic Rats

Treatment GroupDoseDurationInitial Body Weight (g)Final Body Weight (g)Change in Body Weight
Diabetic Control -5 weeksDecreasedContinued to DeclineNegative
C. odorata Extract 100 mg/kg BW5 weeksIncreasedContinued to IncreasePositive
200 mg/kg BW5 weeksIncreasedContinued to IncreasePositive
400 mg/kg BW5 weeksIncreasedGreatest IncreasePositive
Naringenin 50 mg/kg BWNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Glibenclamide 0.6 mg/kg BW5 weeksIncreasedContinued to IncreasePositive

Data synthesized from multiple sources.[1]

Table 3: Effect on Serum Insulin Levels in STZ-Induced Diabetic Rats

Treatment GroupDoseDurationInitial Insulin Level (pg/mL)Final Insulin Level (pg/mL)Change in Insulin Level
Diabetic Control -5 weeks122.37 ± 1.66119.48 ± 2.33Decrease
C. odorata Extract 100 mg/kg BW5 weeks125.05 ± 5.00250.12 ± 5.64Significant Increase
200 mg/kg BW5 weeks120.08 ± 9.08249.31 ± 3.72Significant Increase
Glibenclamide 0.6 mg/kg BW5 weeks120.31 ± 2.90248.25 ± 2.77Significant Increase
Normal Control -5 weeks255.47 ± 2.00251.05 ± 2.80Stable

Data from a study by Sankerneni et al.[3]

Experimental Protocols

Induction of Diabetes Mellitus

A widely used method for inducing type 1 diabetes in animal models is the administration of streptozotocin (STZ).

  • Animal Model: Male Wistar or Sprague Dawley rats are commonly used.

  • Inducing Agent: Streptozotocin (STZ), freshly dissolved in citrate (B86180) buffer (pH 4.5).

  • Dosage and Administration: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ at a dose ranging from 45 mg/kg to 65 mg/kg body weight.[4]

  • Confirmation of Diabetes: Diabetes is typically confirmed 3-7 days after STZ injection by measuring fasting blood glucose levels. Animals with blood glucose levels above 200-250 mg/dL are considered diabetic and are selected for the study.[1]

Treatment Administration
  • Test Substance: Chromolaena odorata leaf extract (ethanolic or methanolic), naringenin, or standard anti-diabetic drugs.

  • Vehicle: The extracts and compounds are typically suspended in a vehicle such as 1% carboxymethyl cellulose (B213188) (CMC) or distilled water.

  • Route of Administration: Oral gavage is the most common route for administering the treatments.

  • Dosage:

    • Chromolaena odorata extract: Doses ranging from 100 to 400 mg/kg body weight daily.[1]

    • Naringenin: Doses around 50 mg/kg body weight daily.[2]

    • Glibenclamide: A standard dose of 0.6 mg/kg or 10 mg/kg body weight daily is often used for comparison.[1][5]

  • Duration of Treatment: The treatment period in these studies typically ranges from 21 days to 8 weeks.[1][2][4]

Biochemical and Physiological Assessments
  • Blood Glucose Levels: Measured periodically from tail vein blood using a glucometer.

  • Body Weight: Recorded weekly to assess the general health and metabolic status of the animals.

  • Serum Insulin Levels: Determined at the end of the study from blood serum using ELISA kits.

Visualizing Experimental Design and Potential Mechanisms

The following diagrams illustrate the typical experimental workflow for evaluating anti-diabetic agents in vivo and a potential signaling pathway involved in the therapeutic effects of flavonoids.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_groups Treatment Groups cluster_analysis Phase 3: Data Analysis Animal_Selection Animal Selection (e.g., Wistar Rats) Acclimatization Acclimatization (1-2 weeks) Animal_Selection->Acclimatization Diabetes_Induction Diabetes Induction (STZ Injection) Acclimatization->Diabetes_Induction Confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) Diabetes_Induction->Confirmation Grouping Grouping of Animals (n=6-8 per group) Confirmation->Grouping Treatment_Admin Daily Oral Administration Grouping->Treatment_Admin Diabetic_Control Diabetic Control (Vehicle) Test_Compound_Low C. odorata / Naringenin (Low Dose) Test_Compound_High C. odorata / Naringenin (High Dose) Standard_Drug Standard Drug (Glibenclamide) Monitoring Weekly Monitoring (Blood Glucose, Body Weight) Treatment_Admin->Monitoring Sacrifice Sacrifice and Sample Collection (Blood, Pancreas, etc.) Monitoring->Sacrifice Biochemical_Analysis Biochemical Analysis (Serum Insulin, etc.) Sacrifice->Biochemical_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis

Experimental workflow for in vivo anti-diabetic studies.

Signaling_Pathway cluster_cell Pancreatic β-cell cluster_extracellular Extracellular cluster_intracellular Intracellular Flavonoids Flavonoids (e.g., Naringenin) Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Flavonoids->Antioxidant_Enzymes Upregulates Apoptosis β-cell Apoptosis Flavonoids->Apoptosis Inhibits Insulin_Secretion Insulin Secretion Flavonoids->Insulin_Secretion Stimulates Glucose High Glucose (Hyperglycemia) ROS Reactive Oxygen Species (ROS) Glucose->ROS Induces ROS->Apoptosis Promotes Antioxidant_Enzymes->ROS Scavenges Apoptosis->Insulin_Secretion Reduces

Potential signaling pathway of flavonoids in pancreatic β-cells.

References

The Antimicrobial Potential of Odoratin and Related Flavonoids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, particularly flavonoids, have emerged as a promising source of new antimicrobial compounds. This guide provides a comparative analysis of the antimicrobial activity of odoratin, a flavonoid found in the plant Chromolaena odorata, and its related flavonoids, benchmarked against standard antibiotics. While specific quantitative data for isolated this compound is limited in current literature, this document synthesizes the available evidence for flavonoids from C. odorata to offer a valuable resource for research and development.

Comparative Antimicrobial Activity

Studies on flavonoids isolated from Chromolaena odorata have demonstrated a range of antimicrobial activities against various pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying this activity, representing the lowest concentration of a substance that prevents visible growth of a microorganism.

Below is a summary of the available MIC data for flavonoids from C. odorata and for standard antibiotics against common bacterial and fungal strains. It is important to note that direct MIC values for purified this compound are not extensively reported. However, studies on flavonoid-rich extracts and other isolated flavonoids from the same plant provide insights into their potential efficacy.

Compound/AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Flavonoids from C. odorata
Flavonoid Mix 1>50 µg/mL[1][2]>50 µg/mL[1][2]>50 µg/mL[1][2]
Pectolinaringenin0.031 mg/mL[3]0.031 mg/mL[3]-
(±)-4′,5,7-trimethoxy flavanone0.031 mg/mL[3]0.031 mg/mL[3]0.016 mg/mL (vs. C. neoformans & A. fumigatus)[3]
5-hydroxy-3,7,4′-trimethoxyflavone0.016 mg/mL[3]0.063 mg/mL[3]0.031 mg/mL (vs. A. fumigatus)[3]
Standard Antibiotics
Vancomycin≤2 mg/L (Susceptible)[4]--
Ciprofloxacin-≤0.25 µg/mL (Susceptible)-
Gentamicin-≤4 µg/mL (Susceptible)-
Amphotericin B--≤1 µg/mL (Susceptible)
Fluconazole--≤2 µg/mL (Susceptible)

Note: The data for flavonoids from C. odorata are from studies on different isolated compounds and extracts and may not be directly comparable due to variations in experimental conditions. The MIC values for standard antibiotics represent typical susceptibility breakpoints.

Experimental Protocols

The determination of antimicrobial activity is conducted through standardized laboratory procedures. The following are detailed methodologies for two key experiments commonly cited in antimicrobial research.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7][8]

Procedure:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound or other flavonoids) is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the antimicrobial agent) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to a particular antimicrobial agent.[9][10][11][12][13]

Procedure:

  • Agar (B569324) Plate Preparation: A sterile agar plate (typically Mueller-Hinton agar) is prepared.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the inoculated agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Result Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will appear around the disk where growth is prevented. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.

Visualizing Experimental Workflow and Potential Mechanisms

To aid in the understanding of the experimental processes and potential biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Microorganism Culture Microorganism Culture Inoculation Inoculation Microorganism Culture->Inoculation Antimicrobial Agent (this compound/Antibiotics) Antimicrobial Agent (this compound/Antibiotics) Antimicrobial Agent (this compound/Antibiotics)->Inoculation Incubation Incubation Inoculation->Incubation Measurement of Inhibition Measurement of Inhibition Incubation->Measurement of Inhibition MIC/Zone Diameter Determination MIC/Zone Diameter Determination Measurement of Inhibition->MIC/Zone Diameter Determination

Antimicrobial Susceptibility Testing Workflow.

While the specific signaling pathways affected by this compound are not yet elucidated, flavonoids are known to exert their antimicrobial effects through various mechanisms. These can include disruption of the bacterial cell membrane, inhibition of nucleic acid synthesis, and interference with bacterial metabolic pathways.

Flavonoid_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Flavonoid (e.g., this compound) Flavonoid (e.g., this compound) Cell Wall Cell Wall Flavonoid (e.g., this compound)->Cell Wall Disruption Cell Membrane Cell Membrane Flavonoid (e.g., this compound)->Cell Membrane Increased Permeability DNA/RNA Synthesis DNA/RNA Synthesis Flavonoid (e.g., this compound)->DNA/RNA Synthesis Inhibition Protein Synthesis Protein Synthesis Flavonoid (e.g., this compound)->Protein Synthesis Inhibition Enzyme Function Enzyme Function Flavonoid (e.g., this compound)->Enzyme Function Inhibition Cytoplasm Cytoplasm Cell Membrane->Cytoplasm Cytoplasm->DNA/RNA Synthesis Cytoplasm->Protein Synthesis Cytoplasm->Enzyme Function

Potential Antimicrobial Mechanisms of Flavonoids.

References

Independent Replication of Published Findings on Odoratin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported biological activities of odoratin with alternative compounds, supported by available experimental data. The focus is on providing a clear overview of quantitative data, detailed experimental protocols for key assays, and visualization of relevant signaling pathways to aid in the evaluation and potential replication of published findings.

Introduction to this compound

This compound is a flavonoid compound that has been isolated from various plant sources, notably from the invasive species Chromolaena odorata. Research has suggested that this compound possesses both anticancer and anti-inflammatory properties, making it a subject of interest for potential therapeutic applications. However, the principle of independent replication is crucial for validating scientific findings. This guide aims to present the existing data on this compound and compare it with scientifically validated alternatives to provide a comprehensive resource for further research and development.

Data Presentation: Anticancer and Anti-inflammatory Activity

To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activity of this compound (where available from extracts) and its alternatives. It is important to note that much of the available data for this compound is derived from extracts of Chromolaena odorata, which contain a mixture of compounds. This contrasts with the data for the alternatives, which are often based on studies of the pure, isolated compounds.

Table 1: In Vitro Anticancer Activity (IC50 values in µM)
Compound/ExtractHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)Citation(s)
C. odorata Ethyl Acetate (B1210297) Extract82.41 µg/mL218.78 µg/mL-[1][2]
C. odorata Ethanolic Extract--23.44 µg/mL[3]
Quercetin (B1663063) 48.6573>100[4]
Kaempferol VariesVariesVaries[5]
Stigmasterol (B192456) 26.420.1623-

Note: Direct IC50 values for purified this compound are not consistently reported across multiple independent studies, highlighting a gap in the current research literature. The data for C. odorata extracts represent the combined effect of multiple constituents, including but not limited to this compound.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Compound/ExtractDosePaw Edema Inhibition (%)Citation(s)
C. odorata Aqueous Extract200 mg/kg80.5
Stigmasterol 10 mg/kgSignificant reduction[6]
Kaempferol 100 mg/kg73[7]

Note: The lack of standardized reporting for this compound's anti-inflammatory activity in this specific assay makes direct comparison challenging.

Experimental Protocols

Detailed methodologies are essential for the independent replication of scientific findings. Below are protocols for key experiments commonly used to evaluate the anticancer and anti-inflammatory properties of compounds like this compound.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, quercetin) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay induces an acute inflammatory response in the paw of a rodent, which can be measured as an increase in paw volume (edema).

Protocol:

  • Animal Acclimatization: Acclimate rodents (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound (e.g., this compound, stigmasterol) or a reference drug (e.g., indomethacin) orally or via intraperitoneal injection. A control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8][9]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[10]

NF-κB Activation Assay

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., macrophages or cancer cell lines with a reporter system) and treat with the test compound for a specified period.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

  • ELISA or Western Blot: Use an ELISA-based assay to measure the level of activated NF-κB (e.g., phosphorylated p65 subunit) in the nuclear extracts or perform a Western blot to detect the translocation of NF-κB from the cytoplasm to the nucleus.

Caspase-3 Activation Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound to induce apoptosis.

  • Cell Lysis: Lyse the cells to release the cellular contents.

  • Caspase-3 Activity Measurement: Use a commercially available kit that contains a caspase-3 substrate conjugated to a colorimetric or fluorometric reporter. The cleavage of the substrate by active caspase-3 results in a detectable signal that is proportional to the enzyme's activity.

  • Data Analysis: Quantify the caspase-3 activity and compare it to untreated control cells.

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the anticancer and anti-inflammatory effects of the compounds discussed.

anticancer_pathway cluster_stimulus Anticancer Compound (e.g., this compound, Quercetin) cluster_cell Cancer Cell Compound Compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS NFkB_Inhibition NF-κB Inhibition Compound->NFkB_Inhibition blocks survival signals Caspase_Activation Caspase Activation Compound->Caspase_Activation Cell_Cycle_Arrest Cell Cycle Arrest Compound->Cell_Cycle_Arrest DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Anticancer signaling pathways initiated by compounds like this compound.

anti_inflammatory_pathway cluster_stimulus Pro-inflammatory Stimulus (e.g., Carrageenan, LPS) cluster_compound Anti-inflammatory Compound (e.g., this compound, Stigmasterol) cluster_cell Macrophage / Inflammatory Cell Stimulus Stimulus NFkB_Activation NF-κB Activation Stimulus->NFkB_Activation Compound Compound Compound->NFkB_Activation inhibits COX2_iNOS ↑ COX-2 & iNOS Expression NFkB_Activation->COX2_iNOS Pro_inflammatory_Mediators ↑ Pro-inflammatory Mediators (PGs, NO) COX2_iNOS->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation experimental_workflow_anticancer cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Culture Treatment Compound Treatment Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Caspase_Assay Caspase Assay Treatment->Caspase_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Confirmation Confirm Apoptosis Caspase_Assay->Apoptosis_Confirmation

References

Validating Predictive Biomarkers for Novel Anticancer Agents: A Comparative Guide for Odoratin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of potential biomarkers to predict patient response to Odoratin, a novel investigational anticancer agent. We present hypothetical comparative data for three candidate biomarkers and detail the essential experimental protocols for their validation.

Introduction to this compound and the Clinical Need for a Predictive Biomarker

This compound is a promising new therapeutic agent belonging to the flavonoid class of compounds, derived from the plant Chromolaena odorata. Preclinical studies suggest that this compound exerts its cytotoxic effects on cancer cells by inducing apoptosis and inhibiting key cell survival signaling pathways.[1] As with many targeted therapies, a significant challenge in the clinical development of this compound is the identification of patients who are most likely to benefit from the treatment. A validated predictive biomarker is crucial for patient stratification, enabling a personalized medicine approach to maximize therapeutic efficacy and minimize unnecessary toxicity.[2][3]

Predictive biomarkers are measurable characteristics that can identify individuals who are more likely to respond to a specific treatment.[2][4] The validation of such biomarkers is a rigorous process involving analytical and clinical validation to ensure their accuracy, reliability, and clinical utility.[5][6][7] This guide explores the validation process for three hypothetical biomarkers for this compound, comparing their potential performance based on preclinical data.

Comparative Analysis of Candidate Biomarkers for this compound

The following tables summarize the hypothetical performance characteristics of three candidate biomarkers for predicting response to this compound. These biomarkers are based on the proposed mechanism of action of this compound, which involves the inhibition of the PI3K/Akt signaling pathway.

Table 1: Performance Characteristics of Candidate Biomarkers

BiomarkerAssay TypeSensitivity (%)Specificity (%)Positive Predictive Value (PPV) (%)Negative Predictive Value (NPV) (%)
p-Akt (S473) Expression Immunohistochemistry (IHC)85757883
PIK3CA Gene Mutation Quantitative PCR (qPCR)60959076
Serum "this compound Response Factor" (ORF) ELISA90808289

Table 2: Clinical Utility Assessment of Candidate Biomarkers

BiomarkerIntended UseTarget PopulationClinical Endpoint
p-Akt (S473) Expression Patient Enrichment for Phase II/III TrialsTumors with suspected PI3K/Akt pathway activationObjective Response Rate (ORR)
PIK3CA Gene Mutation Companion Diagnostic for Treatment SelectionPatients with specific PIK3CA hotspot mutationsProgression-Free Survival (PFS)
Serum "this compound Response Factor" (ORF) Non-invasive screening and monitoringAll patients eligible for this compound treatmentOverall Survival (OS)

Experimental Protocols

Detailed methodologies are essential for the reproducible and reliable measurement of candidate biomarkers.

Immunohistochemistry (IHC) for p-Akt (S473) Expression

Objective: To quantify the expression level of phosphorylated Akt at serine 473 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Methodology:

  • Sample Preparation: 4 µm-thick sections will be cut from FFPE tumor blocks.

  • Deparaffinization and Rehydration: Sections will be deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) concentrations.

  • Antigen Retrieval: Heat-induced epitope retrieval will be performed using a citrate (B86180) buffer (pH 6.0) in a pressure cooker for 15 minutes.

  • Blocking: Endogenous peroxidase activity will be blocked with 3% hydrogen peroxide, followed by blocking of non-specific binding sites with 5% normal goat serum.

  • Primary Antibody Incubation: Sections will be incubated with a rabbit monoclonal antibody against phospho-Akt (Ser473) at a 1:100 dilution overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody will be applied, followed by detection with diaminobenzidine (DAB) substrate.

  • Counterstaining and Mounting: Sections will be counterstained with hematoxylin, dehydrated, and mounted.

  • Scoring: The percentage of tumor cells with positive cytoplasmic and/or nuclear staining and the intensity of staining (0=negative, 1+=weak, 2+=moderate, 3+=strong) will be evaluated by two independent pathologists. An H-score will be calculated.

Quantitative PCR (qPCR) for PIK3CA Gene Mutation

Objective: To detect the presence of specific activating mutations in the PIK3CA gene from tumor DNA.

Methodology:

  • DNA Extraction: Genomic DNA will be extracted from FFPE tumor tissue or circulating tumor DNA (ctDNA) using a commercially available kit. DNA concentration and purity will be assessed.

  • Primer and Probe Design: Allele-specific primers and TaqMan probes will be designed to detect common hotspot mutations in exons 9 and 20 of the PIK3CA gene.

  • qPCR Reaction: The qPCR reaction will be set up with a final volume of 20 µL, containing 10 µL of 2x TaqMan Genotyping Master Mix, 1 µL of the 20x primer/probe mix, and 50 ng of genomic DNA.

  • Thermal Cycling: The reaction will be performed on a real-time PCR system with the following conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis: The cycle threshold (Ct) values for the mutant and wild-type alleles will be determined. The presence of a mutation is confirmed if the Ct value for the mutant allele is below a pre-defined cutoff.

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum "this compound Response Factor" (ORF)

Objective: To measure the concentration of the hypothetical "this compound Response Factor" (ORF) in patient serum.

Methodology:

  • Sample Collection: Peripheral blood will be collected in serum separator tubes and centrifuged to separate the serum, which will be stored at -80°C.

  • Assay Procedure: A sandwich ELISA will be performed. A 96-well plate will be coated with a capture antibody specific for ORF.

  • Blocking: The plate will be blocked with 1% bovine serum albumin (BSA) in phosphate-buffered saline (PBS).

  • Sample and Standard Incubation: Patient serum samples and a standard curve of recombinant ORF will be added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody against a different epitope of ORF will be added.

  • Enzyme Conjugate and Substrate: Streptavidin-HRP and then a TMB substrate will be added to produce a colorimetric signal.

  • Measurement and Analysis: The reaction will be stopped with sulfuric acid, and the absorbance will be read at 450 nm. The concentration of ORF in the samples will be determined from the standard curve.

Visualizing Key Processes

Diagrams are provided to illustrate the proposed signaling pathway of this compound and the workflow for biomarker validation.

Odoratin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Cell_Membrane PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt (S473) Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Caption: Proposed signaling pathway for this compound's anticancer activity.

Biomarker_Validation_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_regulatory Regulatory & Clinical Utility Discovery Biomarker Discovery (Genomics, Proteomics) Preclinical_Validation Preclinical Validation (Cell lines, Animal Models) Discovery->Preclinical_Validation Patient_Samples Patient Sample Collection (Tumor, Blood) Preclinical_Validation->Patient_Samples Assay_Development Analytical Assay Validation (Reproducibility, Robustness) Patient_Samples->Assay_Development Clinical_Validation Clinical Validation (Retrospective/Prospective Trials) Assay_Development->Clinical_Validation Data_Analysis Data Analysis & Correlation (Response, Survival) Clinical_Validation->Data_Analysis Regulatory_Approval Regulatory Submission & Approval Data_Analysis->Regulatory_Approval Clinical_Adoption Clinical Practice Adoption Regulatory_Approval->Clinical_Adoption

Caption: General workflow for predictive biomarker validation.

References

Navigating the Biological Fate of Odoratin Analogues: A Comparative Guide to Isoflavone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its clinical success. This guide offers a comparative analysis of the pharmacokinetic profiles of different formulations of an odoratin analogue, the isoflavone (B191592) formononetin (B1673546). Due to the limited availability of direct pharmacokinetic data on this compound, this guide leverages comprehensive data from studies on formononetin, a structurally related and well-researched isoflavonoid, to illustrate the impact of formulation strategies on drug disposition in the body.

This guide will delve into the pharmacokinetic parameters of formononetin administered via different routes and in various formulations, providing a framework for understanding how formulation choices can overcome challenges such as low bioavailability, which is a common characteristic of isoflavones.

Unveiling the Pharmacokinetic Landscape: A Data-Driven Comparison

The systemic exposure and persistence of a drug are dictated by its absorption, distribution, metabolism, and excretion (ADME) properties. Different formulations can significantly alter these processes. Below is a summary of key pharmacokinetic parameters for formononetin in conventional and advanced formulations, derived from preclinical studies.

FormulationAdministration RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Formononetin SolutionOral28.5 ± 10.10.545.7 ± 14.921.8[1][2]
Formononetin SolutionIntravenous--210.1 ± 35.5100[1][2]
Formononetin Solid DispersionOral1396.87-1448.01-[3]
Formononetin Co-crystalsOral----[3]

Note: Data for solid dispersion and co-crystals did not specify all parameters in the referenced abstract. The table highlights the significant increase in Cmax and AUC for the solid dispersion formulation compared to a simple oral solution.

The data clearly demonstrates the poor oral bioavailability of formononetin when administered as a simple solution, a common issue for many isoflavones. However, advanced formulation strategies like solid dispersions can dramatically enhance systemic exposure.

The "How-To": A Look at Experimental Protocols

Reproducibility and understanding the context of the presented data are crucial. Here are the detailed methodologies for the key experiments cited.

Oral and Intravenous Administration of Formononetin in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Dosing:

    • Intravenous (IV): A single dose of formononetin solution was administered via the tail vein.

    • Oral (PO): A single dose of formononetin solution was administered by oral gavage.

  • Sample Collection: Blood samples were collected from the jugular vein at predetermined time points post-dosing.

  • Sample Analysis: Plasma concentrations of formononetin and its metabolites were determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and bioavailability.

Formulation and Evaluation of Formononetin Solid Dispersions
  • Formulation: Solid dispersions of formononetin were prepared to enhance its solubility and dissolution rate.

  • In Vitro Characterization: The formulations were characterized for their physicochemical properties, including dissolution profiles in various media.

  • Pharmacokinetic Study: The optimized solid dispersion formulation was administered orally to rats, and the pharmacokinetic profile was evaluated as described in the protocol above.

Visualizing the Pathways to Improved Bioavailability

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the experimental workflow and the logical relationship between formulation strategies and their impact on oral bioavailability.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_administration Animal Dosing cluster_analysis Pharmacokinetic Analysis oral_solution Oral Solution po_admin Oral Gavage oral_solution->po_admin iv_solution Intravenous Solution iv_admin Intravenous Injection iv_solution->iv_admin nanoparticle Nanoparticle Formulation nanoparticle->po_admin blood_sampling Blood Sampling po_admin->blood_sampling iv_admin->blood_sampling lc_ms LC-MS/MS Analysis blood_sampling->lc_ms pk_parameters Calculation of PK Parameters lc_ms->pk_parameters

Caption: Experimental workflow for pharmacokinetic studies.

Bioavailability_Enhancement cluster_challenges Challenges for Oral Delivery cluster_strategies Formulation Strategies cluster_outcomes Improved Outcomes poor_solubility Poor Aqueous Solubility solid_dispersion Solid Dispersion poor_solubility->solid_dispersion nanoparticles Nanoparticulates poor_solubility->nanoparticles co_crystals Co-crystals poor_solubility->co_crystals first_pass First-Pass Metabolism first_pass->nanoparticles Protection from Degradation increased_dissolution Increased Dissolution Rate solid_dispersion->increased_dissolution enhanced_absorption Enhanced Absorption nanoparticles->enhanced_absorption co_crystals->increased_dissolution increased_dissolution->enhanced_absorption improved_bioavailability Improved Oral Bioavailability enhanced_absorption->improved_bioavailability

Caption: Strategies to enhance oral bioavailability.

Conclusion

The pharmacokinetic profile of an active pharmaceutical ingredient is not an immutable property but can be significantly modulated through strategic formulation. As demonstrated with the isoflavone formononetin, a stand-in for this compound, overcoming inherent limitations such as poor oral bioavailability is achievable. Advanced formulations, including solid dispersions and nanoparticle-based systems, offer promising avenues to enhance drug delivery and, consequently, therapeutic efficacy. The data and methodologies presented in this guide provide a foundational understanding for researchers to inform the rational design and development of novel drug formulations. Further investigation into specific this compound formulations is warranted to confirm these principles apply directly to this promising isoflavone.

References

Preclinical Safety Profile of Chromolaena odorata Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide summarizes the available preclinical safety data for extracts of Chromolaena odorata, a plant known to contain odoratin. The presented toxicological data pertains to the whole plant extracts and not to the isolated compound this compound, for which specific preclinical safety studies were not identified in the public domain. Therefore, the observed effects cannot be directly and solely attributed to this compound.

This document is intended for researchers, scientists, and drug development professionals to provide a comparative overview of the preclinical safety assessments of different Chromolaena odorata extracts.

Comparative Toxicity of Chromolaena odorata Leaf Extracts

The preclinical safety of Chromolaena odorata has been evaluated in several studies, primarily focusing on the toxicological effects of its aqueous and ethanolic leaf extracts. The following tables summarize the key findings from acute and sub-chronic toxicity studies in rodent models.

Acute Toxicity Profile

Acute toxicity studies are designed to determine the short-term adverse effects of a substance when administered in a single, high dose. A key parameter from these studies is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animal population.

Table 1: Comparison of Acute Toxicity of Chromolaena odorata Leaf Extracts in Rodents

Extract TypeAnimal ModelRoute of AdministrationLD50 (mg/kg body weight)Key Observations
Aqueous Wistar RatsOral2154[1]Relatively non-toxic.[1]
Aqueous Wistar RatsOral2738.6[2][3][4]-
Ethanolic Wistar RatsOral> 5000[1]Considered practically non-toxic at high single doses.[1]
Ethanolic White RatsOral> 15,000 (15 g/kg)[5][6]No mortality observed up to 15 g/kg. Lack of appetite and subsequent weight loss were noted.[5][6]
Hydro-ethanolic Swiss Albino MiceOral16,500 (16.5 g/kg)[7]High LD50 value suggests safety in a single-dose treatment.[7]
Crude Wistar RatsOral224.7[2][3]-
Sub-chronic Toxicity Profile

Sub-chronic toxicity studies assess the effects of repeated exposure to a substance over a period of several weeks or months. These studies provide valuable information on target organ toxicity and the No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Comparison of Sub-chronic Toxicity of Chromolaena odorata Leaf Extracts in Rats

Extract Type & DurationAnimal ModelDoses Administered (mg/kg)Key Findings
Aqueous Extract (90 days) Male Wistar Albino Rats161.5, 323, 538.5, 1077Mortality: 43% at 1077 mg/kg.[8] Body Weight: Significant decrease at 1077 mg/kg.[8] Biochemical Changes (at 538.5 & 1077 mg/kg): Increased creatine (B1669601) kinase, AST, K+, glucose, uric acid, urea, and creatinine (B1669602). Decreased amylase, albumin, total serum protein, and Na+.[8][9] Histopathology: No observable morphological alterations in the heart, lungs, testis, and kidneys.[8]
Ethanolic Extract (28 days) Swiss Webster Albino Mice250, 500Mortality: Observed at 500 mg/kg.[10] Clinical Signs: Tachypnea, dry hair coat, and alopecia.[10] Biochemical Changes: Low Alanine Transaminase (ALT).[10] General Effect: Hampered growth.[10]
Hydro-ethanolic Extract (35 days) Wistar RatsNot specifiedBiochemical Changes: Significantly increased Aspartate Aminotransferase (AST) and creatinine levels. Significantly decreased Alanine Transaminase (ALT), calcium, and phosphorus levels.[7] Cardiovascular Risk Factors: Favorable reducing effects.[7] Potential for Harm: Long-term use, especially at high doses, could have deleterious effects on the heart.[7]

Table 3: Effects of Chromolaena odorata Leaf Extracts on Hematological Parameters in Wistar Rats (21-day study) [2]

Extract TypeDose (mg/kg)Effect on White Blood Cell (WBC) CountEffect on Hemoglobin (Hb) ConcentrationEffect on Packed Cell Volume (PCV)
Aqueous 75No significant changeNo significant changeSignificant increase[2][3]
Aqueous 150No significant changeNo significant changeSignificant increase[2][3]
Ethanolic 75Significant increase[2][3]No significant changeSignificant increase[2][3]
Ethanolic 150No significant changeSignificant increase[2][3]No significant change
Crude 300Significant increase[2][3]No significant changeNo significant change

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited preclinical studies.

Acute Oral Toxicity Study (Based on Lorke's Method)
  • Animal Model: Albino Wistar rats or Swiss albino mice.[1][7]

  • Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one week.

  • Grouping and Dosing: Animals are divided into groups. The study is often conducted in two phases. In the first phase, graded doses of the extract (e.g., 10, 100, 1000 mg/kg) are administered to different groups. In the second phase, higher doses (e.g., 1600, 2900, 5000 mg/kg) are administered based on the results of the first phase.[1] A control group receives the vehicle (e.g., distilled water or 0.5% NaCMC).[6]

  • Administration: The extract is administered orally via gavage in a single dose.[6]

  • Observation: Animals are observed for signs of toxicity and mortality continuously for the first 4 hours, then hourly for the next 12 hours, and then periodically for up to 14 days.[6][7]

  • Data Collection: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded at regular intervals.

  • Endpoint: The LD50 is calculated from the number of mortalities within the observation period.

Sub-chronic Oral Toxicity Study
  • Animal Model: Wistar rats.[8]

  • Acclimatization: Animals are acclimatized for at least one week.

  • Grouping and Dosing: Animals are randomly assigned to a control group and several treatment groups. The treatment groups receive different daily doses of the Chromolaena odorata extract. The control group receives the vehicle.

  • Administration: The extract is administered orally via gavage, once daily, for a period of 28, 35, or 90 days.[7][8][10]

  • Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.

  • Sample Collection: At the end of the study period, blood samples are collected for hematological and biochemical analysis.

  • Necropsy and Histopathology: Animals are euthanized, and a gross necropsy is performed. Organs are weighed, and tissues are collected and preserved for histopathological examination.[8]

  • Data Analysis: Hematological parameters (e.g., WBC, RBC, Hb, PCV), biochemical parameters (e.g., ALT, AST, creatinine, urea), organ weights, and histopathological findings are compared between the treated and control groups.

Visualizing Preclinical Toxicity Workflow

The following diagram illustrates a generalized workflow for preclinical toxicity studies of a plant extract, as described in the referenced literature.

Preclinical_Toxicity_Workflow cluster_Preparation Preparation cluster_Acute_Toxicity Acute Toxicity Study (e.g., 14 days) cluster_Subchronic_Toxicity Sub-chronic Toxicity Study (28-90 days) cluster_Analysis Data Analysis & Safety Assessment Plant_Material Plant Material (C. odorata leaves) Extraction Extraction (Aqueous/Ethanolic) Plant_Material->Extraction Extract Plant Extract Extraction->Extract Acute_Dosing Single High Dose Administration (Oral) Extract->Acute_Dosing Subchronic_Dosing Repeated Daily Dosing (Oral) Extract->Subchronic_Dosing Acute_Observation Observation for Toxicity & Mortality Acute_Dosing->Acute_Observation LD50_Determination LD50 Calculation Acute_Observation->LD50_Determination Safety_Profile Determination of Safety Profile & NOAEL LD50_Determination->Safety_Profile In_life_Observation In-life Observations (Body Weight, Clinical Signs) Subchronic_Dosing->In_life_Observation Terminal_Procedures Terminal Procedures In_life_Observation->Terminal_Procedures Hematology Hematology Terminal_Procedures->Hematology Biochemistry Clinical Biochemistry Terminal_Procedures->Biochemistry Histopathology Histopathology Terminal_Procedures->Histopathology Hematology->Safety_Profile Biochemistry->Safety_Profile Histopathology->Safety_Profile

Caption: Generalized workflow for preclinical toxicity assessment of plant extracts.

Summary and Conclusion

The preclinical data on Chromolaena odorata leaf extracts suggest a varied safety profile that is dependent on the type of extract and the duration of administration.

  • Acute Toxicity: In single-dose acute toxicity studies, both aqueous and ethanolic extracts of Chromolaena odorata are generally considered to have low toxicity, with high LD50 values in rodents.[1][5][6][7] The ethanolic extract, in particular, appears to be practically non-toxic in acute settings.[1][6]

  • Sub-chronic Toxicity: Repeated administration over several weeks reveals potential for toxicity, especially at higher doses. The aqueous extract at high concentrations led to mortality and adverse biochemical changes in a 90-day study.[8] Similarly, the ethanolic extract showed mortality at 500 mg/kg in a 28-day study.[10] Long-term use of the hydro-ethanolic extract has been suggested to have the potential for cardiac effects.[7]

  • Hematological Effects: The extracts appear to influence hematopoietic function, with some doses leading to significant increases in WBC, Hb, and PCV.[2]

References

Comparative Transcriptomics in Elucidating the Mechanism of Action of Novel Compounds: A Case Study on "Odoratin" and its Putative Effects on Olfactory Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the mechanism of action of a hypothetical novel compound, "Odoratin," by leveraging comparative transcriptomics. While direct transcriptomic studies on this compound are not publicly available, this document serves as a practical guide, outlining the experimental and analytical workflows that researchers can employ to compare its effects with other alternatives. The data presented herein is illustrative, based on established principles of olfactory signaling and transcriptomic analysis, to demonstrate the power of this approach in drug discovery and molecular biology.

Introduction to Comparative Transcriptomics

Comparative transcriptomics is a powerful tool used to analyze and compare the complete set of RNA transcripts (the transcriptome) between different biological conditions. By examining the differential expression of genes, researchers can gain insights into the molecular mechanisms underlying cellular responses to various stimuli, including novel drug candidates. This guide will walk through a hypothetical scenario where comparative transcriptomics is used to elucidate the mechanism of action of "this compound," a compound of interest, by comparing its effects to a known olfactory modulator and a vehicle control in an olfactory sensory neuron cell line.

Experimental Protocols

A robust experimental design is crucial for obtaining reliable and interpretable transcriptomic data. Below are detailed methodologies for a typical comparative transcriptomics study.

2.1. Cell Culture and Treatment

  • Cell Line: A human olfactory neuroepithelioma cell line (e.g., hONS cells) would be used as an in vitro model system. These cells express key components of the olfactory signaling pathway.

  • Culture Conditions: Cells would be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Groups:

    • Vehicle Control: Cells treated with the solvent used to dissolve this compound and the known modulator (e.g., 0.1% DMSO).

    • This compound: Cells treated with a predetermined concentration of this compound (e.g., 10 µM).

    • Known Olfactory Modulator (Alternative): Cells treated with a known compound that interacts with the olfactory pathway (e.g., a specific odorant like eugenol (B1671780) or a drug known to affect G-protein coupled receptors).

  • Experimental Procedure: Cells would be seeded in 6-well plates and allowed to adhere overnight. The following day, the media would be replaced with fresh media containing the respective treatments. Cells would be incubated for a defined period (e.g., 24 hours) to allow for transcriptional changes to occur. Each treatment condition would be performed in biological triplicate.

2.2. RNA Extraction and Sequencing

  • RNA Isolation: Total RNA would be extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. The quality and quantity of the extracted RNA would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer 2100) to ensure high-quality RNA (RIN score > 8).

  • Library Preparation: RNA-sequencing libraries would be prepared from 1 µg of total RNA using a stranded mRNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million single-end 75 bp reads).

2.3. Bioinformatic Analysis

  • Quality Control: The raw sequencing reads would be assessed for quality using tools like FastQC. Adapter sequences and low-quality bases would be trimmed using a tool like Trimmomatic.

  • Alignment: The cleaned reads would be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Read Quantification: The number of reads mapping to each gene would be quantified using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Differential expression analysis between the treatment groups (this compound vs. Vehicle, Known Modulator vs. Vehicle, and this compound vs. Known Modulator) would be performed using a statistical package like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > |1| would be considered significantly differentially expressed.

  • Pathway Enrichment Analysis: To understand the biological pathways affected by the treatments, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses would be performed on the lists of differentially expressed genes using a tool like DAVID or g:Profiler.

Data Presentation

The quantitative results from the differential expression and pathway analyses would be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Differentially Expressed Genes in the Olfactory Transduction Pathway

Gene SymbolGene NameThis compound vs. Vehicle (Log2 Fold Change)This compound vs. Vehicle (Adjusted p-value)Known Modulator vs. Vehicle (Log2 Fold Change)Known Modulator vs. Vehicle (Adjusted p-value)
OR51E2Olfactory Receptor 51E22.50.0012.10.005
GNALG Protein Subunit Alpha L1.80.0081.50.012
ADCY3Adenylate Cyclase 31.50.0151.20.025
CNGA2Cyclic Nucleotide Gated Channel Alpha 2-1.20.032-0.80.045
ANO2Anoctamin 2-1.70.011-1.40.018

Table 2: Hypothetical KEGG Pathway Enrichment Analysis Results for this compound Treatment

KEGG Pathway IDPathway Namep-valueAdjusted p-valueGenes Involved
hsa04740Olfactory transduction1.2e-82.5e-6OR51E2, GNAL, ADCY3, CNGA2
hsa04080Neuroactive ligand-receptor interaction3.5e-67.1e-4OR51E2, GRM1, HTR2A
hsa04020Calcium signaling pathway8.1e-51.2e-2ADCY3, CNGA2, CAMK2A
hsa04728G-protein coupled receptor signaling2.4e-43.5e-2GNAL, ADCY3, GRK2

Mandatory Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental workflows.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Bioinformatic Analysis cluster_interpretation Interpretation cell_culture Cell Culture (hONS cells) treatment Treatment (Vehicle, this compound, Known Modulator) cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing quality_control Quality Control (FastQC, Trimmomatic) sequencing->quality_control alignment Alignment to Reference Genome (STAR) quality_control->alignment quantification Read Quantification (featureCounts) alignment->quantification diff_expression Differential Gene Expression (DESeq2) quantification->diff_expression pathway_analysis Pathway Enrichment Analysis (DAVID) diff_expression->pathway_analysis mechanism Mechanism of Action Elucidation pathway_analysis->mechanism

Caption: Experimental workflow for comparative transcriptomics.

olfactory_pathway odorant Odorant or_receptor Odorant Receptor (OR) odorant->or_receptor Binds g_protein G-protein (GNAL) or_receptor->g_protein Activates adcy Adenylate Cyclase (ADCY3) g_protein->adcy Activates camp cAMP adcy->camp ATP to cAMP cng_channel CNG Channel (CNGA2) ca_na Ca2+, Na+ Influx cng_channel->ca_na atp ATP camp->cng_channel Opens depolarization Depolarization ca_na->depolarization signal Signal to Brain depolarization->signal odoratin_effect Hypothetical this compound Targets: - Upregulates OR, GNAL, ADCY3 - Downregulates CNGA2

Caption: Canonical olfactory signaling pathway with hypothetical targets of this compound.

Interpretation of Hypothetical Results

Based on the hypothetical data presented, the following interpretations could be made:

  • Upregulation of Key Signaling Components: The data in Table 1 suggests that this compound significantly upregulates the expression of the olfactory receptor OR51E2, the G-protein subunit GNAL, and adenylate cyclase 3 (ADCY3). This pattern is similar to the known olfactory modulator, suggesting that this compound may enhance the initial steps of the olfactory signal transduction cascade. This could potentially lead to increased sensitivity to certain odorants.[1][2][3][4]

  • Downregulation of Ion Channels: Conversely, the downregulation of the cyclic nucleotide-gated channel CNGA2 and the calcium-activated chloride channel ANO2 by this compound suggests a more complex mechanism. This could represent a compensatory feedback mechanism to prevent overstimulation of the neuron or could indicate an alternative signaling pathway being affected.

  • Pathway Analysis Corroborates Findings: The KEGG pathway analysis (Table 2) strongly supports the hypothesis that this compound's primary mechanism of action is through the modulation of the "Olfactory transduction" pathway. The enrichment of other pathways like "Neuroactive ligand-receptor interaction" and "Calcium signaling pathway" provides further avenues for investigation into the broader neurological effects of this compound.[5][6][7][8]

  • Comparison with the Alternative: By comparing the log2 fold changes and adjusted p-values between this compound and the known modulator, we can infer similarities and differences in their mechanisms. For instance, if this compound shows a stronger effect on a particular set of genes, it might indicate a higher potency or a slightly different binding affinity for its molecular targets.

Conclusion

This guide illustrates how comparative transcriptomics can be a cornerstone in modern drug discovery and molecular research. By providing a global view of gene expression changes, this technique allows for the formulation of detailed hypotheses about a compound's mechanism of action. Although the data for "this compound" presented here is hypothetical, the outlined workflow and analytical approach provide a clear and actionable framework for researchers to investigate the molecular effects of their compounds of interest, compare them to existing alternatives, and ultimately accelerate the process of scientific discovery.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Odoratin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides crucial safety and logistical guidance for the proper disposal of Odoratin, a naturally occurring isoflavonoid (B1168493) compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound (with chemical identifier CID 13965473), this guide establishes a comprehensive disposal protocol based on best practices for analogous isoflavonoids and general laboratory chemical waste management. Professionals in research, scientific, and drug development fields are advised to adhere to these procedures to ensure personal safety and environmental compliance.

I. Understanding this compound: Chemical Properties

A summary of the known chemical and physical properties of this compound (C₁₇H₁₄O₆) is presented below. This information is critical for safe handling and in determining the appropriate disposal route.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₆PubChem[1]
Molecular Weight 314.29 g/mol PubChem[1]
IUPAC Name 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-onePubChem[1]
Chemical Class IsoflavonoidPubChem[1]

II. Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, it must be handled as a potentially hazardous substance. All personnel must use appropriate Personal Protective Equipment (PPE) when managing this compound waste.

  • Eye Protection : Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile).

  • Body Protection : A standard laboratory coat is required.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

  • Engineering Controls : All handling of this compound waste should occur within a certified chemical fume hood to minimize inhalation exposure.

III. Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires careful segregation and handling. The following step-by-step experimental protocol should be followed:

  • Waste Identification and Segregation :

    • Solid Waste : Collect pure this compound, residues, and any contaminated disposable materials (e.g., weighing papers, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

    • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for liquid hazardous waste. Do not mix with other waste streams to avoid potential reactions.[2]

    • Contaminated Glassware : Triple-rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol, acetone). The first rinse should be collected as hazardous liquid waste. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, pending local regulations.

  • Waste Container Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the specific contents, including any solvents and their approximate concentrations.[2] The date of waste generation should also be included.

  • Storage of Waste :

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

    • Keep containers tightly sealed except when adding waste.

  • Final Disposal :

    • The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal contractor.[3] Do not dispose of this compound waste in the regular trash or down the sanitary sewer.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Odoratin_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_storage Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Solid Waste? B->C D Collect in Labeled Solid Hazardous Waste Container C->D Yes E Liquid Waste? C->E No I Store Waste in Designated Satellite Accumulation Area D->I F Collect in Labeled Liquid Hazardous Waste Container E->F Yes G Contaminated Glassware? E->G No F->I H Triple-Rinse; Collect First Rinse as Hazardous Liquid Waste G->H Yes G->I No H->I J Contact EHS for Pickup and Professional Disposal I->J

Caption: this compound Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, thereby upholding a culture of safety and regulatory compliance within their institutions.

References

Essential Safety and Operational Guide for Handling Odoratin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Odoratin, including personal protective equipment (PPE), operational procedures, and disposal plans. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, a conservative approach based on handling chemicals with unknown toxicity and known biological activity is mandated.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE.

Exposure Route Required Personal Protective Equipment Material and Standard Recommendations
Dermal (Skin) Chemical-resistant gloves, Lab coatGloves: Use unlined, chemical-resistant gloves such as nitrile or neoprene. Avoid latex gloves as they may not provide adequate protection. Ensure gloves are properly removed and disposed of after handling. Body Protection: A long-sleeved lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Ocular (Eyes) Safety glasses with side shields or chemical splash gogglesMinimum Requirement: Safety glasses with side shields. Splash/Aerosol Risk: For any procedure with the potential for splashes or aerosol generation, chemical splash goggles are mandatory. A face shield worn over goggles provides an additional layer of protection for high-risk tasks.
Inhalation Use in a well-ventilated area or a chemical fume hoodAll work involving solid this compound or the preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is critical to ensure safety during the handling and use of this compound. The following diagram outlines the procedural steps for safely managing this compound in a laboratory setting.

Figure 1. Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Chemical Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials weighing Weigh Solid this compound gather_materials->weighing Proceed to handling dissolving Prepare Solution weighing->dissolving experiment Conduct Experiment dissolving->experiment decontaminate Decontaminate Work Area experiment->decontaminate Experiment complete dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1. Safe Handling and Disposal Workflow for this compound

Experimental Protocols:

While specific experimental protocols for this compound are not widely published, its use as a flavonoid with potential anticancer properties suggests its application in cell culture-based assays.[1] A general procedure for preparing this compound for such an experiment would be:

  • Stock Solution Preparation: Inside a chemical fume hood, carefully weigh the desired amount of solid this compound. Prepare a stock solution by dissolving the solid in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Working Solution Preparation: Dilute the stock solution with cell culture media to the final desired concentrations for treating cells.

  • Cell Treatment: Add the working solutions to your experimental cell cultures and incubate for the desired time.

  • Analysis: Following incubation, cells can be harvested and analyzed for various endpoints, such as apoptosis, proliferation, or specific protein expression.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes any unused or expired solid this compound, contaminated weigh boats, and disposable labware. These should be collected in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Solutions containing this compound and solvents used for rinsing contaminated glassware should be collected in a designated hazardous liquid waste container. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated PPE: Used gloves and disposable aprons should be disposed of as solid hazardous waste.

Always consult and adhere to your institution's specific guidelines for hazardous waste disposal.

Biological Activity and Signaling

This compound has been identified as a bioactive flavonoid compound, and some studies suggest it may have anticancer properties by stimulating caspase-dependent apoptotic cell death.[1] The following diagram provides a simplified representation of this proposed mechanism of action.

Figure 2. Proposed Apoptotic Signaling of this compound This compound This compound Cell Cancer Cell This compound->Cell Enters Caspase_Activation Caspase Activation Cell->Caspase_Activation Stimulates Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Leads to

Figure 2. Proposed Apoptotic Signaling of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Odoratin
Reactant of Route 2
Reactant of Route 2
Odoratin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.